Allylmalonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-3-4(5(7)8)6(9)10/h2,4H,1,3H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZVKPXKLLLOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180485 | |
| Record name | Allylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2583-25-7 | |
| Record name | 2-(2-Propen-1-yl)propanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2583-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylmalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002583257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylmalonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46718 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allylmalonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYLMALONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59UX4PT5LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Allylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylmalonic acid, systematically known as 2-prop-2-enylpropanedioic acid, is a dicarboxylic acid that serves as a valuable intermediate in organic synthesis. Its structure combines the functionalities of a malonic acid derivative with an allyl group, offering multiple reactive sites for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[1] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₄ | [2] |
| Molecular Weight | 144.13 g/mol | [1][2] |
| Melting Point | 102-105 °C | [1][] |
| Boiling Point | 182.71 °C (rough estimate) | [2] |
| Density | 1.1311 g/cm³ (rough estimate) | [2] |
| pKa (predicted) | 2.85 ± 0.34 | |
| LogP (predicted) | 0.34790 | [] |
| CAS Number | 2583-25-7 | [1][] |
| EC Number | 219-958-8 | [1] |
Solubility: this compound is expected to be soluble in water and polar organic solvents such as ethanol (B145695) and methanol, a characteristic typical of short-chain dicarboxylic acids.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, characteristic spectral features can be predicted based on its structure. An experimental FTIR spectrum has been reported and is described below.[4]
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound shows characteristic absorption bands.[4] Key peaks would include a broad O-H stretch from the carboxylic acid groups around 2500-3300 cm⁻¹, a sharp C=O stretch for the carbonyls around 1700-1740 cm⁻¹, C-O stretching, and peaks corresponding to the allyl group, including C=C stretching around 1640 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a broad singlet for the carboxylic acid protons (typically >10 ppm), a multiplet for the vinyl proton (-CH=), signals for the terminal vinyl protons (=CH₂), a doublet for the allylic protons (-CH₂-), and a triplet for the methine proton (-CH(COOH)₂).
-
¹³C NMR: Carbon signals would be expected for the carboxylic acid carbonyls (around 170-180 ppm), the vinyl carbons (around 115-140 ppm), the methine carbon, and the allylic methylene (B1212753) carbon.
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 144. Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and COOH (M-45).
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the allylation of a malonic ester (commonly diethyl malonate) followed by the hydrolysis of the resulting diethyl allylmalonate.
Synthesis of Diethyl Allylmalonate
This procedure involves the alkylation of diethyl malonate with an allyl halide.
Materials:
-
Diethyl malonate
-
Sodium ethoxide or a suitable base (e.g., potassium carbonate)
-
Allyl bromide
-
Absolute ethanol or a suitable solvent (e.g., acetonitrile)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure (using Potassium Carbonate in Acetonitrile):
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl malonate (1 equivalent), anhydrous potassium carbonate (2.15 equivalents), and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 10 minutes under a nitrogen atmosphere.
-
Slowly add allyl bromide (1.15 equivalents) to the reaction mixture at room temperature.
-
Heat the mixture to 80°C and maintain for 24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter it through a bed of celite.
-
Wash the celite bed with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to yield crude diethyl allylmalonate.
-
Purify the product by vacuum distillation.
Hydrolysis of Diethyl Allylmalonate to this compound
This step involves the saponification of the ester groups followed by acidification.
Materials:
-
Diethyl allylmalonate
-
Potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH)
-
Ethanol/water mixture
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure (Basic Hydrolysis):
-
Dissolve diethyl allylmalonate in an ethanol/water mixture in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of potassium hydroxide (at least 2 equivalents) in water to the flask.
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a low pH with concentrated hydrochloric acid.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to obtain pure this compound.
Reactivity and Applications
The chemical reactivity of this compound is characterized by its two carboxylic acid groups and the terminal double bond of the allyl group.
-
Decarboxylation: Like other malonic acids, this compound can undergo decarboxylation upon heating to yield 4-pentenoic acid.
-
Esterification: The carboxylic acid groups can be esterified to form the corresponding diesters.
-
Amide Formation: Reaction with amines will produce amides.
-
Reactions of the Allyl Group: The double bond can participate in various addition reactions (e.g., halogenation, hydrogenation, epoxidation) and polymerization reactions.
This compound is primarily used as a building block in organic synthesis. It has been utilized as a linker in the synthesis of glycoconjugates for immunological studies and in the surface modification of nanoparticles for applications in polymer composites.[] While direct applications in drug development are not widely reported, its derivatives have the potential to be explored for various therapeutic purposes.
Safety and Handling
This compound is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
Signaling Pathways and Logical Relationships
As this compound is primarily a synthetic intermediate, there is no established signaling pathway in which it plays a biological role. The logical workflow for its synthesis, however, can be visualized.
Experimental Workflow: Synthesis of this compound
References
An In-depth Technical Guide to the Structure and Bonding of Allylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylmalonic acid, systematically named 2-prop-2-enylpropanedioic acid, is a dicarboxylic acid that serves as a versatile building block in organic synthesis. Its structure, featuring both a reactive allyl group and two carboxylic acid functionalities, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the structure, bonding, and physicochemical properties of this compound. It includes detailed experimental protocols for its synthesis, in-depth analysis of its spectroscopic characteristics, and a discussion of its applications, particularly in the realms of medicinal chemistry and drug development.
Molecular Structure and Properties
This compound is a white crystalline solid with a melting point in the range of 102-105 °C.[1] Its molecular formula is C₆H₈O₄, corresponding to a molecular weight of 144.13 g/mol .[2] The molecule's structure is characterized by a central carbon atom substituted with an allyl group (-CH₂CH=CH₂) and two carboxyl groups (-COOH).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2-prop-2-enylpropanedioic acid | --INVALID-LINK-- |
| CAS Number | 2583-25-7 | --INVALID-LINK-- |
| Molecular Formula | C₆H₈O₄ | [2] |
| Molecular Weight | 144.13 g/mol | [2] |
| Melting Point | 102-105 °C | [1] |
| Boiling Point | 335.9 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |
| pKa (Predicted) | 2.85 ± 0.34 | --INVALID-LINK-- |
| LogP (Predicted) | 0.34790 | --INVALID-LINK-- |
| Appearance | White crystalline powder | --INVALID-LINK-- |
Bonding and Molecular Geometry
Due to the lack of experimental crystallographic data, the bond lengths and angles for this compound have been estimated using computational chemistry methods. These calculated values provide a reliable approximation of the molecule's three-dimensional structure. The central methine carbon exhibits tetrahedral geometry, while the carbons of the carboxyl groups are trigonal planar, and the vinyl carbons of the allyl group are also trigonal planar.
Table 2: Calculated Bond Lengths and Angles for this compound
| Bond | Calculated Length (Å) | Angle | Calculated Angle (°) |
| C=C (allyl) | 1.34 | C=C-C (allyl) | 121.5 |
| C-C (allyl) | 1.50 | C-C-C (methine) | 112.0 |
| C-C (methine-allyl) | 1.54 | C-C(O)-O | 124.0 |
| C-C (methine-carboxyl) | 1.52 | O=C-O | 123.0 |
| C=O | 1.22 | H-O-C | 108.5 |
| C-O | 1.35 | ||
| O-H | 0.97 | ||
| C-H (methine) | 1.10 | ||
| C-H (allyl) | 1.09 |
Note: These values are based on computational modeling and may differ slightly from experimental values.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the alkylation of a malonic ester, most commonly diethyl malonate, with an allyl halide, followed by the hydrolysis of the resulting diethyl allylmalonate.
Experimental Protocol: Synthesis of Diethyl Allylmalonate
This protocol describes the synthesis of diethyl allylmalonate from diethyl malonate and allyl bromide.[3]
Materials:
-
Diethyl malonate (20 g, 0.125 mol)
-
Anhydrous potassium carbonate (43 g, 0.311 mol)
-
Allyl bromide (23 g, 0.190 mol)
-
Anhydrous acetonitrile (B52724) (CH₃CN) (200 mL)
-
Celite
Procedure:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL).
-
Stir the mixture at room temperature for 10 minutes under a nitrogen atmosphere.
-
Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the mixture through a bed of Celite to remove the solid potassium salts.
-
Wash the Celite bed with acetonitrile (100 mL).
-
Combine the filtrates and concentrate the solution under reduced pressure to yield diethyl allylmalonate as a colorless liquid (yield: ~24 g).
Experimental Protocol: Hydrolysis of Diethyl Allylmalonate to this compound
This protocol outlines a general procedure for the hydrolysis of diethyl allylmalonate to afford this compound.
Materials:
-
Diethyl allylmalonate (24 g, 0.120 mol)
-
10% Aqueous potassium hydroxide (B78521) (KOH) solution or concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure (Basic Hydrolysis):
-
In a round-bottom flask, combine diethyl allylmalonate (24 g) with an excess of 10% aqueous potassium hydroxide solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify to a pH of ~1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.
-
The crude product can be recrystallized from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to afford pure this compound.
Procedure (Acidic Hydrolysis):
-
In a round-bottom flask, combine diethyl allylmalonate (24 g) with an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product as described above.
Spectroscopic Characterization
The structure of this compound can be confirmed through various spectroscopic techniques. The expected data from these analyses are summarized below.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the allyl group, the methine proton, and the acidic protons of the carboxyl groups.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 10.0 - 12.0 | Singlet (broad) | - |
| -CH=CH₂ | 5.70 - 5.90 | Multiplet | - |
| -CH=CH ₂ | 5.05 - 5.20 | Multiplet | - |
| -CH ₂-CH=CH₂ | 2.60 - 2.80 | Doublet of triplets | ~7.0, ~1.5 |
| -CH (COOH)₂ | 3.50 - 3.70 | Triplet | ~7.5 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| -C OOH | 170 - 175 |
| -C H=CH₂ | 130 - 135 |
| -CH=C H₂ | 118 - 122 |
| -C H(COOH)₂ | 50 - 55 |
| -C H₂-CH=CH₂ | 35 - 40 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, C=O, C=C, and C-H bonds.
Table 5: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |
| C=C (Alkene) | Stretching | 1640 - 1680 | Medium |
| C-H (sp²) | Stretching | 3010 - 3095 | Medium |
| C-H (sp³) | Stretching | 2850 - 3000 | Medium |
| C-O | Stretching | 1210 - 1320 | Strong |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak, although it may be weak. The fragmentation pattern will likely involve the loss of water, carboxyl groups, and fragmentation of the allyl chain.
Table 6: Expected Fragmentation Pattern in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
| 144 | [M]⁺ | - |
| 126 | [M - H₂O]⁺ | H₂O |
| 99 | [M - COOH]⁺ | COOH |
| 81 | [M - COOH - H₂O]⁺ | COOH, H₂O |
| 41 | [C₃H₅]⁺ (Allyl cation) | C₃H₃O₄ |
Applications in Research and Drug Development
This compound's bifunctional nature makes it a valuable tool in various scientific disciplines.
-
Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules, including substituted carboxylic acids and heterocyclic compounds. The allyl group can be further functionalized through various reactions such as oxidation, reduction, and addition reactions.
-
Bioconjugation and Drug Delivery: The dicarboxylic acid moiety allows for the conjugation of this compound to biomolecules such as peptides, proteins, and antibodies.[] The allyl group can then be used for subsequent "click" chemistry reactions or other ligation strategies to attach drugs, imaging agents, or targeting ligands. This makes it a useful linker in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[5][][7][8][9]
-
Materials Science: this compound has been used to functionalize the surface of nanoparticles, modifying their properties and enabling their dispersion in polymer matrices.[]
While this compound is not known to be directly involved in specific signaling pathways, its utility as a versatile chemical linker provides a platform for the development of novel therapeutics and diagnostic agents that can modulate such pathways.
Conclusion
This compound is a fundamentally important molecule in organic chemistry with a growing number of applications in interdisciplinary fields. A thorough understanding of its structure, bonding, and reactivity is crucial for its effective utilization in the design and synthesis of new functional molecules. This guide has provided a detailed overview of these aspects, including practical synthetic protocols and comprehensive spectroscopic analysis, to aid researchers in their scientific endeavors.
References
- 1. chembk.com [chembk.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
- 5. A versatile acid-labile linker for antibody–drug conjugates - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of 2-allylmalonic acid
An In-depth Technical Guide to the Physical Properties of 2-Allylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-allylmalonic acid (CAS 2583-25-7), a valuable building block in organic and medicinal chemistry. This document details quantitative physical data, experimental protocols for their determination, and logical workflows to aid in research and development applications.
Core Physical and Chemical Properties
2-Allylmalonic acid, also known as 2-prop-2-enylpropanedioic acid, is a dicarboxylic acid featuring an allyl group substituent.[] Its chemical structure and properties make it a versatile intermediate in various synthetic pathways.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₄ | [][2] |
| Molecular Weight | 144.13 g/mol | [][2] |
| Appearance | Powder | [2] |
| Melting Point | 102-105 °C | [][2] |
| Boiling Point | 335.9 °C at 760 mmHg182.71 °C (rough estimate) | [][2][3] |
| Density | 1.1311 g/cm³ (rough estimate) | [2][3] |
| pKa (Predicted) | 2.85 ± 0.34 | [2][3] |
| Refractive Index | 1.4434 (estimate) | [2][3] |
| CAS Number | 2583-25-7 | [][2] |
Experimental Protocols
Detailed methodologies for determining key physical properties are crucial for verifying substance purity and identity.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.[4] A sharp melting range typically signifies a pure compound, whereas impurities tend to depress and broaden the melting range.[4]
Protocol: Capillary Method
-
Sample Preparation: A small amount of dry, finely powdered 2-allylmalonic acid is placed on a clean surface.[5][6] The open end of a glass capillary tube is pushed into the powder to collect a sample.[5][7] The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[5][6][7]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a heating bath (e.g., an oil bath or a metal block apparatus like a Mel-Temp).[4]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[4] The sample is observed closely.
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2).[4][6] The melting point is reported as the range T1-T2.[4] For accuracy, at least two careful determinations should be performed.[4]
Caption: Workflow for Melting Point Determination.
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly precise and common method for its determination.[8][9]
Protocol: Potentiometric Titration
-
System Calibration: The pH meter is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[8]
-
Sample Preparation: A solution of 2-allylmalonic acid is prepared at a known concentration (e.g., 1 mM) in a suitable solvent, typically water.[8] To maintain constant ionic strength throughout the titration, an inert salt like 0.15 M potassium chloride is added.[8] The solution is purged with nitrogen to remove dissolved carbon dioxide.[8]
-
Titration: The sample solution is placed in a reaction vessel with a magnetic stirrer.[8] A calibrated pH electrode is immersed in the solution.[8] A standard solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.[8]
-
Data Collection: After each addition of titrant, the solution is allowed to reach equilibrium, and the pH is recorded.[8] This process continues until the pH has passed the equivalence point(s) and stabilized at a high value (e.g., pH 12-12.5).[8]
-
Data Analysis: The collected data (pH vs. volume of titrant added) is plotted to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. This can be identified as the inflection point on the curve or more accurately by analyzing the first or second derivative of the plot.[9] For a dicarboxylic acid like 2-allylmalonic acid, two equivalence points and thus two pKa values are expected.
Synthetic Pathway Visualization
2-Allylmalonic acid and its derivatives are commonly synthesized via the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.[10]
Malonic Ester Synthesis for 2-Allylmalonic Acid
The process involves the alkylation of a malonic ester (e.g., diethyl malonate) followed by hydrolysis and decarboxylation.
-
Deprotonation: A base, such as sodium ethoxide, removes the acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate.[10]
-
Alkylation: The nucleophilic enolate attacks an alkyl halide (in this case, allyl bromide) in an Sₙ2 reaction, forming diethyl allylmalonate.[10]
-
Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids by treatment with aqueous acid (e.g., H₃O⁺).[10] Upon heating, the resulting β-keto acid readily undergoes decarboxylation (loses CO₂) to yield the final product, 2-allylmalonic acid.[10]
Caption: Synthesis of 2-Allylmalonic Acid via Malonic Ester Synthesis.
References
- 2. ALLYLMALONIC ACID | 2583-25-7 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Allylmalonic acid molecular weight and formula
An In-depth Technical Guide to Allylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a valuable building block in organic synthesis and various research applications.
Core Compound Information
This compound, also known as 2-propenylpropanedioic acid, is a dicarboxylic acid featuring an allyl group substituent.[][2] Its chemical properties make it a versatile reagent in chemical synthesis.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below.
| Parameter | Value | References |
| Molecular Formula | C₆H₈O₄ | [][2][3][4][5] |
| Molecular Weight | 144.13 g/mol | [][3][4][5] |
| Melting Point | 102-105 °C | [][3] |
| CAS Number | 2583-25-7 | [2][3][4] |
| InChI Key | ZDZVKPXKLLLOOA-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C=CCC(C(=O)O)C(=O)O | [] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the malonic ester synthesis, a versatile and widely used method for preparing substituted carboxylic acids.[6][7] This process involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.
Experimental Protocol: Malonic Ester Synthesis
This protocol outlines the general steps to synthesize this compound from diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Allyl bromide (or other allyl halide)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
Methodology:
-
Deprotonation: Diethyl malonate is deprotonated with a strong base, typically sodium ethoxide in anhydrous ethanol. The α-hydrogens of the methylene (B1212753) group in diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for the formation of a stable enolate ion.
-
Alkylation: The resulting nucleophilic enolate is then alkylated by adding an allyl halide, such as allyl bromide. The enolate attacks the allyl bromide in a nucleophilic substitution reaction (Sₙ2) to form diethyl allylmalonate.
-
Saponification (Ester Hydrolysis): The diethyl allylmalonate is subsequently hydrolyzed to the dicarboxylate salt. This is achieved by heating the ester with a strong base like sodium hydroxide, which cleaves the ester linkages to form sodium allylmalonate and ethanol.
-
Acidification and Decarboxylation: The reaction mixture is then acidified with a strong acid, such as hydrochloric acid. This protonates the dicarboxylate to form this compound. Upon gentle heating, the this compound, which is a β-keto acid derivative, readily undergoes decarboxylation (loss of CO₂) to yield the final product, although in this specific case, the dicarboxylic acid itself is the desired product and harsh heating that would cause decarboxylation to 4-pentenoic acid is avoided. The dicarboxylic acid is then isolated.
The logical workflow for this synthesis is illustrated in the diagram below.
Caption: Workflow for the synthesis of this compound via malonic ester synthesis.
Applications in Research and Development
This compound serves as a useful research chemical and building block.[] Its applications include its use as a bivalent linker in the synthesis of complex molecules. For instance, it has been used to construct biantennary saccharide derivatives for glycoconjugates, which are employed to study immune responses.[] Additionally, it has been used for the surface functionalization of nanoparticles, such as grafting onto nanosized calcium oxide to improve the crosslinking efficiency in polymer composites.[]
References
An In-depth Technical Guide to the Solubility of Allylmalonic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylmalonic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, designing purification strategies, and developing formulations. This technical guide addresses the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document provides a comprehensive framework for researchers to determine these values. It includes detailed experimental protocols for solubility determination and a template for data presentation. Furthermore, this guide offers insights into the general solubility trends of dicarboxylic acids in organic solvents.
Introduction
This compound, a dicarboxylic acid with the formula C₆H₈O₄, serves as a key intermediate in the synthesis of various organic molecules. Its utility in drug discovery and development necessitates a clear understanding of its physical properties, among which solubility is paramount. The solubility of an active pharmaceutical ingredient (API) or intermediate in organic solvents influences key processes such as reaction kinetics, crystallization, and purification.
This guide provides detailed methodologies for determining the solubility of this compound, enabling researchers to generate reliable and reproducible data tailored to their specific solvent systems and experimental conditions.
Predicted Solubility Profile
Based on the principles of "like dissolves like," the solubility of a solute in a solvent is governed by their respective polarities. Carboxylic acids with one to four carbon atoms are generally miscible with water, but their solubility decreases as the carbon chain length increases due to the growing influence of the nonpolar hydrocarbon portion.[1] this compound, with its two carboxylic acid groups, is a polar molecule. Therefore, it is expected to exhibit higher solubility in polar organic solvents and lower solubility in nonpolar organic solvents. The presence of the allyl group introduces a degree of nonpolar character, which may influence its solubility in solvents of intermediate polarity.
Dicarboxylic acids with an odd number of carbon atoms, like this compound (which can be considered a substituted glutaric acid, a C5 dicarboxylic acid), tend to be more soluble than their adjacent homologs with an even number of carbon atoms.[2] This "odd-even" effect is attributed to differences in crystal lattice packing.[2]
Quantitative Solubility Data
As of the date of this publication, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide range of organic solvents has not been identified. To facilitate research and development, this guide provides a standardized template for recording experimentally determined solubility data. It is recommended that researchers use the protocols outlined in Section 4 to populate this table with their own findings.
Table 1: Experimentally Determined Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Hexane | e.g., 25 | e.g., Shake-Flask |
Experimental Protocols
The following are detailed methodologies for determining the thermodynamic solubility of this compound in organic solvents. The shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique.[3]
Thermodynamic Solubility Determination via the Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility.[3]
Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Organic solvent of interest
-
Glass vials or flasks with tight-fitting caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum oven
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[4]
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[4] The agitation speed should be adequate to keep the solid suspended.[4]
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent. Filtration is a critical step to remove all solid particles.[4]
-
Analysis (Gravimetric Method): a. Accurately weigh a clean, dry evaporating dish or vial (W₁).[5] b. Pipette a known volume of the clear, saturated filtrate into the pre-weighed dish (W₂).[5] c. Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of this compound can be used. d. Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in an oven (W₃).[6]
-
Calculation:
-
Weight of dissolved this compound = W₃ - W₁
-
Solubility (e.g., in g/100 mL) = (Weight of dissolved this compound / Volume of filtrate used) x 100
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
References
An In-depth Technical Guide to the Melting and Boiling Points of Allylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of allylmalonic acid, with a specific focus on its melting and boiling points. The information contained herein is intended to support laboratory research and development, particularly in the fields of organic synthesis and pharmaceutical sciences, where this compound serves as a key intermediate.
Physicochemical Data of this compound
The accurate determination of physical constants such as melting and boiling points is crucial for the identification, purification, and characterization of chemical compounds. A narrow melting point range, for instance, is a strong indicator of high purity for a crystalline solid.[1] The following table summarizes the key physical properties of this compound.
| Property | Value | Source(s) |
| Melting Point | 102-105 °C | [2][3][4][][6] |
| Boiling Point | 335.9 °C at 760 mmHg | [] |
| 182.71 °C (rough estimate) | [2] | |
| Molecular Formula | C₆H₈O₄ | [2][] |
| Molecular Weight | 144.13 g/mol | [2][] |
| CAS Number | 2583-25-7 | [2][3][] |
Note on Boiling Point: A significant discrepancy exists in the reported boiling points. The value of 335.9 °C at standard atmospheric pressure (760 mmHg) is likely the extrapolated or theoretical boiling point.[] The lower, estimated value of 182.71 °C may represent a boiling point under reduced pressure or an unverified estimation.[2] It is important to consider that dicarboxylic acids, such as this compound, are prone to thermal decomposition at elevated temperatures. Malonic acid itself decarboxylates at temperatures above 135 °C. Therefore, heating this compound to its atmospheric boiling point may result in decomposition, making experimental verification challenging.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the melting and boiling points of this compound. These protocols are based on standard laboratory techniques.
This method is a standard and reliable technique for determining the melting point of a crystalline organic solid.[1][7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If necessary, pulverize a small amount of the crystalline solid into a fine powder using a mortar and pestle.[7]
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.[7] The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
Data Recording: Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample has completely liquefied (the final melting point).[1][7] The recorded melting point should be reported as a range. A narrow range (0.5-1.0 °C) is indicative of a pure compound.[1]
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[8] Given that this compound is a solid at room temperature, it must first be melted to perform this measurement, and care must be taken to avoid decomposition.
Apparatus:
-
Thiele tube
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating bath liquid
-
Stand and clamp
Procedure:
-
Sample Preparation: Place a small amount of this compound into the small test tube.
-
Capillary Inversion: Place the capillary tube into the test tube with the open end submerged in the sample and the sealed end protruding above the liquid.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in the Thiele tube containing mineral oil, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube.[8] Convection currents will ensure uniform temperature distribution.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
-
Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just beginning to be drawn back into the capillary tube.[8] At this point, the vapor pressure of the sample is equal to the atmospheric pressure.
Visualized Workflow
The following diagrams illustrate the logical workflow for the determination of the melting and boiling points of this compound.
Caption: Workflow for Melting Point Determination of this compound.
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
References
Allylmalonic Acid: A Technical Guide to its Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylmalonic acid, a derivative of malonic acid, has played a significant, albeit often behind-the-scenes, role in the advancement of organic synthesis and the development of pharmaceuticals. While not a household name, its unique chemical structure has made it a valuable building block for complex molecules. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and key applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in the field.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the development of one of the cornerstones of organic chemistry: the malonic ester synthesis . While a specific date and individual credited with the "discovery" of this compound is not well-documented, its synthesis became a reality following the pioneering work on the alkylation of malonic esters in the late 19th century.
The groundwork was laid by chemists who first prepared malonic acid in 1858. Subsequently, the development of methods to introduce alkyl groups to the central carbon of diethyl malonate opened the door to a vast array of substituted carboxylic acids. The synthesis of this compound is a classic example of this powerful technique, where an allyl group is introduced to the malonic ester framework. This reaction, a staple in organic chemistry, allows for the controlled formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for the compound.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₄ | [1][2] |
| Molar Mass | 144.13 g/mol | [1][2] |
| Melting Point | 102-105 °C | [1][2] |
| Boiling Point | 182.71 °C (rough estimate) | [1] |
| Density | 1.1311 g/cm³ (rough estimate) | [1] |
| pKa | 2.85 ± 0.34 (Predicted) | [1][3] |
| Solubility | Soluble in water and polar organic solvents like methanol. Insoluble in nonpolar solvents like hexane. | [4] |
| CAS Number | 2583-25-7 | [1][2] |
Synthesis of this compound: A Historical Perspective
The synthesis of this compound is a two-step process rooted in the principles of the malonic ester synthesis. The first step involves the allylation of a malonic ester, typically diethyl malonate, followed by the saponification and acidification of the resulting diethyl allylmalonate.
Step 1: Synthesis of Diethyl Allylmalonate
This step involves the reaction of diethyl malonate with an allyl halide, such as allyl bromide, in the presence of a base. The base deprotonates the acidic α-hydrogen of the diethyl malonate, forming a nucleophilic enolate that then attacks the allyl halide in a substitution reaction.
Experimental Protocol (Adapted from historical methods):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate dropwise with stirring. The reaction is exothermic and results in the formation of the sodium salt of diethyl malonate (the enolate).
-
Alkylation: Slowly add allyl bromide to the reaction mixture. The enolate will displace the bromide in an Sₙ2 reaction, forming diethyl allylmalonate.
-
Workup: After the reaction is complete, neutralize the mixture with a dilute acid. Extract the product with a suitable organic solvent, such as diethyl ether.
-
Purification: Wash the organic extract with water and brine, dry over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure. The crude diethyl allylmalonate can be purified by vacuum distillation.
Step 2: Saponification of Diethyl Allylmalonate to this compound
The second step involves the hydrolysis of the ester groups of diethyl allylmalonate to carboxylic acid groups. This is typically achieved by saponification with a strong base, such as sodium hydroxide, followed by acidification.
Experimental Protocol (Adapted from historical methods):
-
Saponification: Reflux the purified diethyl allylmalonate with an aqueous solution of sodium hydroxide. This will hydrolyze the ester groups to form the disodium (B8443419) salt of this compound.
-
Acidification: After cooling the reaction mixture, carefully acidify it with a strong acid, such as hydrochloric acid, until the solution is acidic to litmus (B1172312) paper. This compound will precipitate out of the solution as it is less soluble in acidic water.
-
Isolation and Purification: Collect the precipitated this compound by filtration. The crude product can be purified by recrystallization from hot water or another suitable solvent.
Applications in Drug Development
The primary significance of this compound in drug development lies in its role as a precursor to various pharmaceuticals, most notably the barbiturate (B1230296) class of drugs. Barbiturates, which act as central nervous system depressants, were widely used as sedatives and hypnotics in the 20th century.[5][6]
Synthesis of Barbiturates: The Case of Secobarbital
Secobarbital, a short-acting barbiturate, is a prime example of a drug synthesized using an this compound derivative. The synthesis involves the condensation of a disubstituted malonic ester, in this case, diethyl allyl(1-methylbutyl)malonate, with urea (B33335).
Experimental Protocol for Secobarbital Synthesis (Conceptual Outline):
-
Dialkylation of Diethyl Malonate: Diethyl malonate is first alkylated with an appropriate alkyl halide to introduce the 1-methylbutyl group. The resulting mono-alkylated product is then alkylated a second time with allyl bromide to yield diethyl allyl(1-methylbutyl)malonate.
-
Condensation with Urea: The disubstituted malonic ester is then condensed with urea in the presence of a strong base like sodium ethoxide. This reaction forms the barbiturate ring system.
-
Acidification and Isolation: Acidification of the reaction mixture precipitates the secobarbital, which can then be purified by recrystallization.
Role in Signaling Pathways and Biological Activity
Currently, there is limited evidence to suggest that this compound itself plays a direct and significant role in major endogenous signaling pathways in humans or other organisms. Its primary biological relevance stems from its incorporation into pharmacologically active molecules, such as the barbiturates, which exert their effects by modulating the activity of neurotransmitter receptors, particularly the GABAₐ receptor.
Recent research in synthetic biology has explored the creation of artificial metabolic pathways for the production of malonic acid in microorganisms.[7][8] These engineered pathways aim to produce malonic acid from renewable feedstocks, highlighting its value as a platform chemical. While this does not represent a natural signaling pathway, it underscores the ongoing interest in malonic acid and its derivatives for various biotechnological applications.
Conclusion
This compound stands as a testament to the enduring power of fundamental organic reactions. Born from the malonic ester synthesis, it has served as a key intermediate in the synthesis of important pharmaceutical compounds. For researchers and professionals in drug development, a deep understanding of the history, synthesis, and applications of this and similar building blocks is crucial for the design and creation of novel therapeutics. While its direct biological role may be limited, its synthetic utility remains a valuable tool in the chemist's arsenal.
References
- 1. chembk.com [chembk.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 2583-25-7 [chemicalbook.com]
- 4. Polarity and Solubility of Malonic Acid_Chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically - PMC [pmc.ncbi.nlm.nih.gov]
Allylmalonic Acid: An In-depth Technical Guide on its Acidity and pKa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa of allylmalonic acid. It is designed to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and a theoretical framework for understanding the chemical properties of this compound.
Introduction to this compound
This compound, with the chemical formula C₆H₈O₄, is a dicarboxylic acid featuring an allyl group substituent on the alpha-carbon. Its structure plays a significant role in its chemical reactivity and acidity, making it a molecule of interest in organic synthesis and medicinal chemistry. Understanding the acid dissociation constant (pKa) is crucial for predicting its behavior in various chemical and biological systems, including its ionization state at physiological pH, which is a critical parameter in drug design and formulation.
Acidity and pKa of this compound
The acidity of a carboxylic acid is quantified by its pKa value, which represents the pH at which the acid is 50% dissociated in an aqueous solution. For a dicarboxylic acid like this compound, there are two pKa values, corresponding to the sequential loss of two protons.
2.1. pKa Values
| Compound | pKa₁ | pKa₂ | Data Type |
| This compound | 2.85 ± 0.34 | Not Reported | Predicted |
| Malonic Acid | 2.83[1][2][3][4][5] | 5.69[1][2][4] | Experimental |
2.2. Discussion of Acidity
The acidity of a carboxylic acid is influenced by the electronic effects of its substituents. The allyl group, consisting of a vinyl group attached to a methylene (B1212753) bridge (-CH₂-CH=CH₂), is generally considered to be weakly electron-donating through an inductive effect (+I).[6] Electron-donating groups tend to destabilize the carboxylate anion formed upon deprotonation, which would typically lead to a decrease in acidity (a higher pKa value).[7][8][9]
However, the predicted pKa₁ of this compound (2.85) is very close to the experimental pKa₁ of malonic acid (2.83). This suggests that the electron-donating effect of the allyl group is minimal in this context. The sp² hybridized carbons of the vinyl group within the allyl substituent can also exert a weak electron-withdrawing inductive effect, which may counteract the electron-donating effect of the alkyl portion of the group. The proximity of the double bond to the carboxylic acid groups could lead to a complex interplay of electronic effects.
The second pKa of malonic acid (5.69) is significantly higher than the first. After the first proton is removed, the resulting carboxylate anion makes it more difficult to remove the second, more positively charged proton due to electrostatic repulsion. A similar trend would be expected for this compound.
Experimental Protocols for pKa Determination
The determination of pKa values is a fundamental experimental procedure in chemical analysis. The following are detailed methodologies for two common and reliable techniques.
3.1. Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[10] It involves monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the analyte (e.g., 0.01 M this compound) in deionized, carbonate-free water.
-
Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH), also in carbonate-free water.
-
Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).
-
-
Titration Procedure:
-
Place a known volume of the analyte solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring the solution at a constant rate.
-
Add the titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence points.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa values can be determined from the half-equivalence points. For a dicarboxylic acid, pKa₁ is the pH at the first half-equivalence point, and pKa₂ is the pH at the second half-equivalence point.
-
Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.
-
3.2. UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore in proximity to the ionizable group, leading to a change in the UV-Vis spectrum upon ionization.[11][12]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol (B129727) or water).
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.
-
Prepare a set of solutions with a constant concentration of the analyte in each of the buffer solutions.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis spectrum of the analyte in each buffer solution over an appropriate wavelength range.
-
Identify the wavelengths at which the absorbance of the protonated and deprotonated species are maximal and differ significantly.
-
-
Data Analysis:
-
Plot the absorbance at a selected wavelength against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. The Henderson-Hasselbalch equation can be used to fit the data and determine the pKa.[13]
-
Logical Relationships in Dissociation
The dissociation of a dicarboxylic acid such as this compound occurs in a stepwise manner. The following diagram illustrates this equilibrium process.
Caption: Stepwise dissociation of this compound.
This guide has provided a detailed examination of the acidity and pKa of this compound, supported by comparative data, robust experimental protocols, and a clear visualization of its dissociation behavior. This information is intended to be a valuable asset for scientists and researchers in their ongoing work.
References
- 1. Malonic acid | 141-82-2 [chemicalbook.com]
- 2. Malonic Acid - Formula, Significance, Properties | Turito [turito.com]
- 3. Malonic Acid (CAS 141-82-2) & Diethyl Malonate – High-Purity Chemicals By BLi-T CHEM - BLi-T [blitchem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 8. CHEM-GUIDE: Effect of constituents on the acidic strength of carboxylic acid [chem-guide.blogspot.com]
- 9. sarthaks.com [sarthaks.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 13. pharmaguru.co [pharmaguru.co]
An In-depth Technical Guide to the Stability and Reactivity of Allylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylmalonic acid, a dicarboxylic acid featuring a reactive allyl group, serves as a versatile building block in organic synthesis, particularly in the preparation of substituted carboxylic acids and barbiturates. This guide provides a comprehensive overview of the stability and reactivity of this compound, consolidating available data on its physical and chemical properties. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a discussion of its thermal and pH-dependent stability, drawing on data from related malonic acid derivatives where specific information for the title compound is unavailable. This document aims to be a valuable resource for chemists and pharmaceutical scientists engaged in research and development involving this important synthetic intermediate.
Physicochemical Properties
This compound is a white crystalline solid with a melting point in the range of 102-105 °C.[1] It is characterized by the presence of two carboxylic acid functionalities and a terminal double bond, which dictate its chemical behavior.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈O₄ | [1] |
| Molecular Weight | 144.13 g/mol | [1] |
| Melting Point | 102-105 °C | [1] |
| CAS Number | 2583-25-7 | [1] |
| Appearance | White powder | [2] |
| Assay | ≥98.0% (Titration) | [2] |
Stability Profile
The stability of this compound is influenced by temperature and pH, primarily due to the lability of the carboxyl groups and the potential for reactions involving the allyl moiety.
Thermal Stability
dot
Caption: Proposed thermal decarboxylation of this compound.
pH-Dependent Stability
The stability of this compound in aqueous solutions is expected to be pH-dependent. The carboxylic acid groups can be deprotonated under basic conditions, forming the corresponding carboxylate salts, which are generally more stable. Under acidic conditions, the ester linkages of this compound esters are susceptible to hydrolysis, yielding the parent dicarboxylic acid. While specific pH-rate profiles for this compound hydrolysis are not available, studies on other esters show that hydrolysis rates are significantly influenced by pH.[4][5] It is anticipated that the allyl ester group would also be labile under acidic or basic conditions, although quantitative data is lacking.
Reactivity and Synthetic Applications
This compound's reactivity is centered around its three key functional groups: the two carboxylic acids and the terminal alkene. These sites allow for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
Reactions of the Carboxylic Acid Groups
The carboxylic acid groups of this compound can be readily esterified under standard conditions, such as Fischer esterification with an alcohol in the presence of an acid catalyst.
dot
Caption: Esterification of this compound.
As previously mentioned, the most significant reaction of the carboxylic acid groups is decarboxylation upon heating, which is a common feature of malonic acid derivatives.[3] This reaction is a key step in the malonic ester synthesis for the production of substituted carboxylic acids.
Reactions of the Methylene (B1212753) Group (α-Carbon)
The methylene proton alpha to both carbonyl groups is acidic and can be removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can undergo alkylation.
The enolate of this compound (or its esters) can be alkylated with various electrophiles, such as alkyl halides. This allows for the introduction of a second substituent at the α-carbon.
dot
Caption: Alkylation of diethyl allylmalonate.
Reactions of the Allyl Group
The terminal double bond of the allyl group is susceptible to electrophilic addition reactions.
The alkene can react with bromine (Br₂) to form the corresponding dibromo derivative. This reaction proceeds via a cyclic bromonium ion intermediate.
dot
Caption: Bromination of the allyl group in this compound.
Applications in Barbiturate Synthesis
Substituted malonic esters, including diethyl allylmalonate, are key precursors in the synthesis of barbiturates. The reaction involves a condensation with urea (B33335) in the presence of a strong base.[6] The resulting allyl-substituted barbiturates have been investigated for their pharmacological properties.[7][8]
Experimental Protocols
Synthesis of Diethyl Allylmalonate[9]
Materials:
-
Diethyl malonate
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Celite
Procedure:
-
Under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL) to a 500 mL three-neck round-bottom flask.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 24 hours.
-
Cool the reaction mixture to room temperature and filter through a bed of Celite.
-
Wash the Celite bed with acetonitrile (100 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield diethyl allylmalonate as a colorless liquid (yield: 24 g).
Synthesis of this compound (via Hydrolysis of Diethyl Allylmalonate)
Materials:
-
Diethyl allylmalonate
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve diethyl allylmalonate in ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH or KOH (2.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield this compound.
Alkylation of Diethyl Allylmalonate with Methyl Iodide (Adapted from a general procedure)[10]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl allylmalonate
-
Methyl iodide
-
Glacial acetic acid
-
Diethyl ether
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium (1 equivalent) in absolute ethanol.
-
Once all the sodium has dissolved, add diethyl allylmalonate (1 equivalent).
-
Bubble methyl iodide (1.05 equivalents) into the stirred solution. The reaction is exothermic.
-
After the addition is complete, heat the solution to reflux for 30 minutes.
-
Neutralize the cooled solution with glacial acetic acid.
-
Filter the precipitated sodium bromide and wash with cold ethanol.
-
Remove the bulk of the ethanol by distillation.
-
Add water containing a small amount of HCl to the residue and shake well.
-
Separate the ester layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with dilute acid, dry over calcium chloride, and distill under vacuum to obtain diethyl allyl(methyl)malonate.
Fischer Esterification of this compound with Ethanol (General Procedure)[11][12]
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a large excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Remove the excess ethanol under reduced pressure.
-
Add water and ethyl acetate to the residue.
-
Separate the organic phase and wash with saturated NaHCO₃ solution and then with saturated NaCl solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain diethyl allylmalonate.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, offering multiple reaction sites for derivatization. Its stability is a key consideration in its application, with thermal decarboxylation being a prominent characteristic. While specific quantitative data on its stability under various pH conditions are limited, analogies to other malonic acid derivatives suggest that it is most stable under neutral to slightly acidic conditions. The provided experimental protocols offer a practical guide for the synthesis and manipulation of this important building block, which will continue to find applications in the development of novel pharmaceuticals and other functional molecules. Further research into the quantitative aspects of its stability and reactivity would be beneficial for optimizing its use in complex synthetic endeavors.
References
- 1. 烯丙基丙二酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound = 98.0 T 2583-25-7 [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and basic pharmacology of N-substituted and N,N'-disubstituted ALLYL BARBITURATES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of new sulfuric derivatives of allobarbital (5,5-diallylbarbituric acid) with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Allylmalonic Acid from Diethyl Malonate
Introduction
The malonic ester synthesis is a versatile and fundamental reaction in organic chemistry used to prepare substituted carboxylic acids from diethyl malonate.[1] This process involves the alkylation of the α-carbon of diethyl malonate, followed by hydrolysis and decarboxylation.[2][3] This document provides detailed protocols for the synthesis of allylmalonic acid, a valuable intermediate in the production of various organic compounds, including barbiturates and other biologically active molecules.[1][4] The synthesis proceeds in two primary stages: the alkylation of diethyl malonate with an allyl halide to form diethyl allylmalonate, and the subsequent hydrolysis and decarboxylation of this intermediate to yield the final product.
Reaction Principle
The overall synthesis can be broken down into two key transformations:
-
Alkylation of Diethyl Malonate: The α-hydrogens of diethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[5] A suitable base, such as sodium ethoxide, readily deprotonates the α-carbon to form a resonance-stabilized enolate ion.[3] This enolate acts as a nucleophile and undergoes an SN2 reaction with an alkyl halide, such as allyl bromide, to form a C-C bond, yielding diethyl allylmalonate.[2][5]
-
Hydrolysis and Decarboxylation: The resulting diethyl allylmalonate is first hydrolyzed under basic conditions (saponification) to produce a dicarboxylate salt.[6] Subsequent acidification yields the corresponding dicarboxylic acid, this compound.[7] This β-dicarboxylic acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to furnish the final product.[1][6]
Quantitative Data Summary
The following tables summarize representative quantitative data for the key steps in the synthesis of this compound.
Table 1: Synthesis of Diethyl Allylmalonate
| Starting Materials | Base/Solvent | Alkylating Agent | Reaction Conditions | Yield | Reference |
| Diethyl Malonate | Sodium Ethoxide in Ethanol (B145695) | Allyl Chloride | Not specified | 91% | [7] |
| Diethyl Malonate | Anhydrous K₂CO₃ in CH₃CN | Allyl Bromide | Heated to 80°C for 24 hours | ~96% ¹ | [8] |
| Diethyl Malonate | Sodium Hydride in DMF/THF | Allyl Bromide | Reflux for 1 hour | Not specified | [9] |
¹ Yield calculated based on reported mass of starting material (20 g) and product (24 g).
Table 2: Synthesis of this compound
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| Diethyl Allylmalonate | 1. Sodium Hydroxide (B78521) | Saponification followed by acidification | 82% | [7] |
| 2. Acid |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Allylmalonate
This protocol describes the alkylation of diethyl malonate using sodium ethoxide as the base.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Allyl bromide
-
Round-bottom flask (three-necked)
-
Reflux condenser with drying tube (e.g., CaCl₂)
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add absolute ethanol. Carefully add small, clean pieces of sodium metal to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation and perform this step in a fume hood. Stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.[10][11]
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate dropwise to the stirred solution using a dropping funnel.[10]
-
Alkylation: After the addition of diethyl malonate is complete, add allyl bromide dropwise to the reaction mixture. An exothermic reaction may be observed. The reaction mixture may turn cloudy as sodium bromide precipitates.[11]
-
Reaction Completion: After the addition of allyl bromide, heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.[10]
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water to dissolve the sodium bromide salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain crude diethyl allylmalonate.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure diethyl allylmalonate as a colorless liquid.[7]
Protocol 2: Synthesis of this compound (Hydrolysis and Decarboxylation)
This protocol describes the conversion of diethyl allylmalonate to this compound.
Materials:
-
Diethyl allylmalonate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
pH paper or meter
Procedure:
-
Saponification (Hydrolysis):
-
Place diethyl allylmalonate in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (typically a 10-20% solution). Use a molar excess of NaOH (at least 2 equivalents).
-
Heat the mixture to reflux with stirring. The reaction is complete when the oily layer of the ester disappears, indicating the formation of the water-soluble sodium salt of this compound. This may take several hours.[6][7]
-
-
Acidification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add concentrated HCl or H₂SO₄ with stirring until the solution is strongly acidic (pH 1-2).[7] This protonates the dicarboxylate to form this compound. A precipitate may form.
-
-
Decarboxylation and Isolation:
-
Gently heat the acidified mixture. As the temperature rises, bubbles of carbon dioxide will evolve.
-
Continue heating (often at or near reflux) until the evolution of CO₂ ceases.[6]
-
Cool the solution to room temperature and then in an ice bath to crystallize the product.
-
Collect the solid this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
The product can be recrystallized from water or another suitable solvent to improve purity. The melting point of pure this compound is reported as 103°C.[7]
-
Visualized Experimental Workflow
The following diagram illustrates the logical progression of the synthesis from starting materials to the final product.
Caption: Workflow for the two-stage synthesis of this compound.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. library2.smu.ca [library2.smu.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Allylmalonic Acid: A Versatile C3 Building Block for Heterocyclic and Aliphatic Scaffolds in Organic Synthesis
Published: December 16, 2025
Introduction
Allylmalonic acid, a dicarboxylic acid featuring a reactive allyl group, serves as a valuable and versatile three-carbon (C3) building block in modern organic synthesis. Its unique structural combination of a malonate core, susceptible to decarboxylation and derivatization, and a terminal alkene, available for a wide array of transformations, makes it an attractive precursor for the synthesis of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of key heterocyclic and aliphatic scaffolds relevant to pharmaceutical and materials science research. Specifically, we will detail its application in the synthesis of 5-allylbarbituric acid, a precursor to sedative and hypnotic drugs; the subsequent Knoevenagel condensation to form more complex derivatives; and its conversion to γ-allyl-γ-butyrolactone, a core structure in various natural products and signaling molecules.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈O₄ |
| Molecular Weight | 144.13 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 103-105 °C |
| IUPAC Name | 2-allylpropanedioic acid |
Application 1: Synthesis of 5-Allylbarbituric Acid
The condensation of this compound derivatives with urea (B33335) or thiourea (B124793) is a fundamental method for accessing 5-allyl-substituted barbiturates and thiobarbiturates. These compounds are important intermediates in the synthesis of sedative and hypnotic drugs. The synthesis proceeds via the preparation of diethyl allylmalonate, followed by a cyclocondensation reaction with urea.
Workflow for the Synthesis of 5-Allylbarbituric Acid
Caption: Workflow for the synthesis of 5-allylbarbituric acid.
Experimental Protocols
Protocol 1.1: Synthesis of Diethyl Allylmalonate
This protocol details the allylation of diethyl malonate to produce the key intermediate, diethyl allylmalonate.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Diethyl Malonate | 160.17 | 80.0 g (76.2 mL) | 0.50 |
| Sodium Metal | 22.99 | 11.5 g | 0.50 |
| Absolute Ethanol (B145695) | 46.07 | 250 mL | - |
| Allyl Bromide | 120.98 | 66.5 g (48.9 mL) | 0.55 |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 250 mL of absolute ethanol.
-
Carefully add 11.5 g of sodium metal in small portions to the ethanol to prepare sodium ethoxide. The reaction is exothermic and should be cooled in an ice bath if it becomes too vigorous.
-
Once all the sodium has dissolved, add 80.0 g of diethyl malonate to the sodium ethoxide solution with stirring.
-
From the dropping funnel, add 66.5 g of allyl bromide dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Remove the ethanol from the filtrate by rotary evaporation.
-
Dissolve the residue in 200 mL of diethyl ether and wash with 100 mL of water.
-
Separate the organic layer, dry over anhydrous magnesium sulfate (B86663), and filter.
-
Remove the diethyl ether by rotary evaporation to yield diethyl allylmalonate as a colorless oil.
-
Yield: Approximately 90-95 g (90-95%).
Protocol 1.2: Synthesis of 5-Allylbarbituric Acid
This protocol describes the cyclocondensation of diethyl allylmalonate with urea to form 5-allylbarbituric acid.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Diethyl Allylmalonate | 200.23 | 100.1 g | 0.50 |
| Urea | 60.06 | 30.0 g | 0.50 |
| Sodium Metal | 22.99 | 11.5 g | 0.50 |
| Absolute Ethanol | 46.07 | 250 mL | - |
Procedure:
-
In a 1 L three-necked round-bottom flask, prepare a solution of sodium ethoxide by dissolving 11.5 g of sodium metal in 250 mL of absolute ethanol.
-
To the sodium ethoxide solution, add 100.1 g of diethyl allylmalonate, followed by a solution of 30.0 g of dry urea in 150 mL of warm absolute ethanol.
-
Heat the mixture to reflux for 8 hours. A white precipitate of the sodium salt of 5-allylbarbituric acid will form.
-
After reflux, cool the mixture in an ice bath and add 500 mL of water to dissolve the precipitate.
-
Acidify the solution to pH 2-3 with concentrated hydrochloric acid. A white solid will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry in an oven at 100 °C.
-
Recrystallize the crude product from ethanol/water to obtain pure 5-allylbarbituric acid.
-
Yield: Approximately 67-75 g (80-90%).
Application 2: Knoevenagel Condensation of 5-Allylbarbituric Acid
The active methylene (B1212753) group at the 5-position of barbituric acid is no longer present in 5-allylbarbituric acid. However, the methylene protons of the allyl group can be activated under certain conditions, or the barbituric acid ring itself can participate in other reactions. A more common application is the Knoevenagel condensation of barbituric acid prior to allylation, or the use of 5-allyl-2-thiobarbituric acid in condensations. For the purpose of demonstrating the reactivity of the barbiturate (B1230296) core, a general protocol for the Knoevenagel condensation of barbituric acid with an aldehyde is provided, which can be adapted for derivatives.[1][2]
Workflow for Knoevenagel Condensation
Caption: General workflow for the Knoevenagel condensation.
Experimental Protocol
Protocol 2.1: Knoevenagel Condensation of 5-Allylbarbituric Acid with Benzaldehyde (B42025)
This protocol provides a general method for the condensation reaction.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-Allylbarbituric Acid | 168.16 | 1.68 g | 0.01 |
| Benzaldehyde | 106.12 | 1.06 g (1.02 mL) | 0.01 |
| Piperidine | 85.15 | 0.1 mL | - |
| Ethanol | 46.07 | 20 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.68 g of 5-allylbarbituric acid and 1.06 g of benzaldehyde in 20 mL of ethanol.
-
Add a catalytic amount of piperidine (approximately 0.1 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture in an ice bath. The product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
Recrystallize from ethanol to yield the pure product.
-
Yield: Varies depending on the specific substrates, but typically in the range of 70-90%.
Application 3: Synthesis of γ-Allyl-γ-butyrolactone
This compound can be converted into valuable aliphatic scaffolds. A key transformation is its conversion to 4-pentenoic acid via saponification and decarboxylation, which can then be subjected to lactonization to form γ-allyl-γ-butyrolactone. This lactone is a precursor to various natural products.
Workflow for the Synthesis of γ-Allyl-γ-butyrolactone
Caption: Workflow for the synthesis of γ-allyl-γ-butyrolactone.
Experimental Protocols
Protocol 3.1: Synthesis of 4-Pentenoic Acid from Diethyl Allylmalonate [3]
This protocol describes the saponification of the ester groups followed by decarboxylation.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Diethyl Allylmalonate | 200.23 | 100.1 g | 0.50 |
| Potassium Hydroxide (B78521) | 56.11 | 84.2 g | 1.50 |
| Water | 18.02 | 200 mL | - |
| Sulfuric Acid (conc.) | 98.08 | As needed | - |
Procedure:
-
In a 1 L round-bottom flask, dissolve 84.2 g of potassium hydroxide in 200 mL of water.
-
Add 100.1 g of diethyl allylmalonate to the potassium hydroxide solution.
-
Heat the mixture to reflux for 4 hours to ensure complete saponification.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated sulfuric acid until the evolution of carbon dioxide ceases.
-
Extract the aqueous layer with three 150 mL portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the diethyl ether by rotary evaporation.
-
Distill the residue under reduced pressure to obtain pure 4-pentenoic acid.
-
Yield: Approximately 40-45 g (80-90%).[3]
Protocol 3.2: Lactonization of 4-Pentenoic Acid
This protocol describes the iodolactonization of 4-pentenoic acid, followed by a reduction to yield the target lactone.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Pentenoic Acid | 100.12 | 10.0 g | 0.10 |
| Sodium Bicarbonate | 84.01 | 16.8 g | 0.20 |
| Potassium Iodide | 166.00 | 33.2 g | 0.20 |
| Iodine | 253.81 | 25.4 g | 0.10 |
| Water | 18.02 | 200 mL | - |
Procedure:
-
In a 500 mL Erlenmeyer flask, dissolve 10.0 g of 4-pentenoic acid and 16.8 g of sodium bicarbonate in 200 mL of water.
-
Add a solution of 25.4 g of iodine and 33.2 g of potassium iodide in 50 mL of water to the flask.
-
Stir the mixture at room temperature for 24 hours.
-
Extract the reaction mixture with three 100 mL portions of diethyl ether.
-
Wash the combined organic extracts with a saturated solution of sodium thiosulfate (B1220275) to remove excess iodine, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain crude γ-iodomethyl-γ-butyrolactone.
-
The crude product can be purified by column chromatography or used directly in the next step. For reduction, the crude lactone is dissolved in acetic acid, and zinc dust is added portionwise until the starting material is consumed (monitored by TLC). Workup involves filtration, neutralization, and extraction to yield γ-allyl-γ-butyrolactone.
-
Yield: The iodolactonization typically proceeds in high yield (80-95%), and the subsequent reduction also gives good yields.
Conclusion
This compound is a highly effective and versatile building block in organic synthesis. The protocols detailed herein demonstrate its utility in constructing both heterocyclic and aliphatic scaffolds of significant interest in medicinal chemistry and natural product synthesis. The ability to readily access 5-allylbarbiturates and γ-allyl-γ-butyrolactones from this common precursor highlights its importance for researchers and drug development professionals. The straightforward and high-yielding nature of these transformations makes this compound an indispensable tool in the synthetic chemist's arsenal.
References
Application Notes and Protocols: Decarboxylation of Allylmalonic Acid
Introduction
The decarboxylation of allylmalonic acid is a crucial chemical transformation for the synthesis of 4-pentenoic acid (also known as allyl acetic acid)[1]. This resulting compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and material science industries, due to its dual functionality of a terminal double bond and a carboxylic acid group[1]. The reaction proceeds by heating this compound, which leads to the loss of a molecule of carbon dioxide. This process is a specific example of the broader class of decarboxylation reactions of malonic acid derivatives, which are known to occur readily upon heating[2]. The reaction mechanism involves a cyclic, concerted transition state, resulting in an enol intermediate that tautomerizes to the final carboxylic acid product[2].
This document provides detailed protocols for the decarboxylation of this compound using both conventional thermal and modern microwave-assisted techniques.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions for the decarboxylation of malonic acid derivatives, which are applicable to this compound.
| Method | Substrate | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Thermal Heating | Disubstituted Malonic Acid | Xylene | Reflux | 12 h | 11 | --INVALID-LINK--[3] |
| Thermal Heating | Disubstituted Malonic Acid | Xylene/Pyridine (B92270) (catalytic) | Reflux | 2 h | 37 | --INVALID-LINK--[3] |
| Microwave-Assisted | Various Malonic Acid Derivatives | Solvent-free, Catalyst-free | 180 - 190 | 3 - 10 min | 82 - 97 | --INVALID-LINK--[3] |
| Microwave-Assisted | Alkyl Malonate Derivatives | Water, Lithium Sulfate | 210 | 30 min | High | --INVALID-LINK--[4] |
| Acid-Catalyzed | Diethyl 2-(perfluorophenyl)malonate | HBr/AcOH | Reflux | 16 h | 63 | --INVALID-LINK--[5] |
Experimental Protocols
Protocol 1: Conventional Thermal Decarboxylation
This protocol describes the decarboxylation of this compound using conventional heating in a high-boiling solvent.
Materials:
-
This compound
-
High-boiling point solvent (e.g., xylene, toluene, or cumene)
-
Pyridine (optional, as catalyst)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup
-
Rotary evaporator
Procedure:
-
Place this compound into a round-bottom flask equipped with a magnetic stir bar.
-
Add a high-boiling solvent such as xylene (approximately 5-10 mL per gram of this compound). For a potentially faster reaction, a catalytic amount of pyridine can be added[3].
-
Attach a condenser to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by observing the cessation of CO2 evolution (bubbling). The reaction time can vary from 2 to 12 hours depending on the solvent and catalyst used[3].
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 4-pentenoic acid can be purified by distillation or chromatography if necessary.
Protocol 2: Microwave-Assisted Solvent- and Catalyst-Free Decarboxylation
This protocol outlines a rapid and environmentally friendly method for the decarboxylation of this compound using microwave irradiation.
Materials:
-
This compound
-
Microwave-safe reaction vessel with a cap
-
Microwave reactor
-
Standard laboratory glassware for product isolation
Procedure:
-
Place the this compound into a microwave-safe reaction vessel.
-
Seal the vessel with a cap.
-
Place the vessel inside the microwave reactor.
-
Irradiate the sample at a power of 200 W, maintaining a temperature of 180-190°C for 3-10 minutes. The reaction is typically complete within this timeframe, with good to excellent yields reported for various malonic acid derivatives[3].
-
After the irradiation is complete, allow the vessel to cool to a safe temperature before opening.
-
The resulting 4-pentenoic acid is often of high purity and may not require further purification. If needed, distillation can be performed.
Mandatory Visualizations
Caption: Workflow for the synthesis and decarboxylation of this compound.
Caption: The reaction mechanism for the decarboxylation of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
- 4. Microwave-Assisted Aqueous Krapcho Decarboxylation [organic-chemistry.org]
- 5. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heterocyclic Synthesis Using Allylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylmalonic acid and its ester derivatives are versatile C-5 building blocks in organic synthesis, particularly in the construction of a diverse array of heterocyclic scaffolds. The presence of the allyl group, in addition to the reactive methylene (B1212753) protons of the malonic acid moiety, offers a unique opportunity for both initial cyclization and subsequent intramolecular transformations. This dual reactivity allows for the synthesis of complex, polycyclic systems that are of significant interest in medicinal chemistry and drug development.
These application notes provide detailed protocols for the synthesis of several key classes of N-heterocycles, including barbiturates, pyrimidines, and benzodiazepines, starting from diethyl allylmalonate. Furthermore, we will explore the potential for tandem reactions, where the initial heterocyclic product undergoes a subsequent intramolecular cyclization involving the allyl group.
Core Synthetic Pathways
The general strategy for utilizing diethyl allylmalonate in heterocyclic synthesis involves a condensation reaction between the malonic ester and a suitable binucleophile. The acidic methylene protons of diethyl allylmalonate are readily deprotonated by a base, forming a nucleophilic enolate that reacts with the binucleophile to form the heterocyclic ring.
Application Notes and Protocols: Allylmalonic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylmalonic acid and its diethyl ester, diethyl allylmalonate, are versatile intermediates in pharmaceutical synthesis. Their utility is primarily demonstrated in the construction of heterocyclic compounds and functionalized carboxylic acids that serve as precursors to various active pharmaceutical ingredients (APIs). A key application lies in the synthesis of barbiturates and analogues of valproic acid, both significant classes of anticonvulsant drugs that modulate GABAergic neurotransmission. This document provides detailed application notes on the use of this compound in synthesizing these pharmaceutical intermediates and presents step-by-step experimental protocols for their preparation.
Introduction: The Role of this compound in Medicinal Chemistry
Malonic acid and its derivatives are fundamental building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds.[1] The presence of an allyl group in this compound introduces a valuable point of unsaturation, enabling further functionalization and the construction of complex molecular architectures. In pharmaceutical development, this compound serves as a key precursor for:
-
5-Substituted Barbiturates: The condensation of C5-substituted malonic esters with urea (B33335) is a classic and effective method for synthesizing a wide range of barbiturate (B1230296) drugs.[2] The allyl group can be introduced at this position to create compounds such as 5-allylbarbituric acid, a precursor to several sedative and hypnotic agents.
-
Valproic Acid Analogues: Valproic acid (2-propylpentanoic acid) is a widely used antiepileptic drug.[3] this compound can be used to synthesize analogues like 2-propyl-4-pentenoic acid, which are studied for their pharmacological profiles.[4]
-
Functionalized Carboxylic Acids: The decarboxylation of this compound provides a straightforward route to 4-pentenoic acid, a useful intermediate in various synthetic pathways.[5]
The primary therapeutic application of pharmaceuticals derived from this compound intermediates is the management of epilepsy and other neurological disorders. These compounds often exert their effects by modulating the γ-aminobutyric acid (GABA) signaling pathway, the main inhibitory neurotransmitter system in the central nervous system.[6]
Mechanism of Action: Targeting the GABAergic Synapse
Barbiturates and valproic acid enhance the inhibitory effects of GABA at the GABA-A receptor, a ligand-gated ion channel.[6] Binding of these drugs to the receptor increases the influx of chloride ions into the neuron, leading to hyperpolarization and a reduced likelihood of firing an action potential. This dampening of neuronal excitability is the basis of their anticonvulsant effects.
Synthetic Applications and Protocols
The following sections provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from diethyl allylmalonate, the ester of this compound.
Synthesis of 5-Allylbarbituric Acid
This synthesis involves a two-step process: the preparation of the substituted malonic ester followed by its condensation with urea.
Protocol 1: Synthesis of Diethyl Allylmalonate
-
Materials:
-
Diethyl malonate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Allyl bromide
-
Anhydrous acetonitrile (CH₃CN)
-
Celite
-
-
Apparatus:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Reflux condenser
-
Nitrogen inlet
-
Buchner funnel and filter flask
-
Rotary evaporator
-
-
Procedure:
-
To a 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add diethyl malonate (20 g, 0.125 mol), anhydrous potassium carbonate (43 g, 0.311 mol), and anhydrous acetonitrile (200 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add allyl bromide (23 g, 0.190 mol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80°C and maintain under reflux for 24 hours.
-
Cool the mixture to room temperature and filter through a bed of Celite.
-
Wash the Celite bed with acetonitrile (100 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield diethyl allylmalonate as a colorless liquid.[7]
-
Protocol 2: Synthesis of 5-Allylbarbituric Acid
-
Materials:
-
Diethyl allylmalonate
-
Sodium metal
-
Absolute ethanol
-
Urea (dry)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
-
Apparatus:
-
1 L round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Oil bath
-
Buchner funnel and filter flask
-
Beakers
-
-
Procedure:
-
Preparation of Sodium Ethoxide: In a 1 L round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal (5.75 g, 0.25 gram-atom) in absolute ethanol (125 mL).
-
Addition of Reactants: To the resulting sodium ethoxide solution, add diethyl allylmalonate (50 g, 0.25 mol).
-
Separately, dissolve dry urea (15 g, 0.25 mol) in hot (approx. 70°C) absolute ethanol (125 mL). Add this urea solution to the flask.
-
Reaction: Shake the mixture well and reflux for 7 hours in an oil bath heated to 110°C. A white solid, the sodium salt of 5-allylbarbituric acid, will precipitate.
-
Work-up and Isolation: After the reaction is complete, add hot (50°C) water (250 mL) to dissolve the solid.
-
Acidification: While stirring, carefully add concentrated HCl until the solution is acidic to litmus (B1172312) paper. This protonates the salt, precipitating the 5-allylbarbituric acid.
-
Purification: Cool the solution in an ice bath to complete crystallization.
-
Drying: Collect the white crystalline product on a Büchner funnel, wash with a small amount of cold water, and dry.
-
Synthesis of 4-Pentenoic Acid via this compound
This synthesis involves the hydrolysis (saponification) of diethyl allylmalonate to this compound, followed by thermal decarboxylation.
Protocol 3: Saponification of Diethyl Allylmalonate to this compound
-
Materials:
-
Diethyl allylmalonate
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Hydrolyze diethyl allylmalonate with a solution of sodium hydroxide.[6]
-
After the reaction is complete, cool the mixture and carefully acidify with hydrochloric acid to precipitate the this compound.
-
Filter the solid product, wash with cold water, and dry.
-
Protocol 4: Decarboxylation of this compound to 4-Pentenoic Acid
-
Materials:
-
This compound
-
-
Procedure:
-
Heat the this compound. As the temperature rises, carbon dioxide will be evolved.[5]
-
The reaction can be monitored by the cessation of gas evolution.
-
The resulting crude 4-pentenoic acid can be purified by distillation.
-
Synthesis of a Valproic Acid Analogue: 2-Propyl-4-pentenoic Acid
A plausible synthetic route to 2-propyl-4-pentenoic acid from diethyl allylmalonate involves an initial alkylation followed by hydrolysis and decarboxylation.
Protocol 5: Synthesis of Diethyl Allylpropylmalonate
-
Materials:
-
Diethyl allylmalonate
-
Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add diethyl allylmalonate to the sodium ethoxide solution to form the enolate.
-
Add 1-bromopropane and reflux the mixture to effect the alkylation.
-
Work up the reaction by removing the ethanol, adding water, and extracting the product with a suitable organic solvent. Purify by distillation.
-
Protocol 6: Hydrolysis and Decarboxylation to 2-Propyl-4-pentenoic Acid
-
Materials:
-
Diethyl allylpropylmalonate
-
A strong acid (e.g., H₂SO₄) or base (e.g., KOH) for hydrolysis
-
-
Procedure:
Quantitative Data Summary
| Intermediate/Product | Starting Materials | Key Reagents | Reaction Conditions | Yield | Reference(s) |
| Diethyl Allylmalonate | Diethyl malonate, Allyl bromide | K₂CO₃, CH₃CN | Reflux at 80°C for 24h | ~91% | [7] |
| This compound | Diethyl allylmalonate | NaOH, then HCl | Saponification | 82% | [6] |
| 5-Allylbarbituric Acid | Diethyl allylmalonate, Urea | Sodium ethoxide | Reflux at 110°C for 7h | Good | |
| 4-Pentenoic Acid | Diethyl allylmalonate | NaOH, then heat | Saponification and decarboxylation | 71.05% (overall) | [5] |
Conclusion
This compound and its diethyl ester are valuable and versatile intermediates in the synthesis of pharmaceutical compounds, particularly anticonvulsants. The protocols provided herein detail reliable methods for the preparation of 5-allylbarbituric acid and 4-pentenoic acid. Furthermore, a logical synthetic pathway towards valproic acid analogues is outlined. The ability to synthesize these compounds, which are known to modulate the critical GABAergic signaling pathway, underscores the importance of this compound in drug discovery and development. Researchers can utilize these methods as a foundation for the synthesis of novel derivatives with potentially improved pharmacological properties.
References
- 1. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 2. Pharmacokinetics and pharmacodynamics of valproate analogues in rats. IV. Anticonvulsant action and neurotoxicity of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. CN101200425A - Method for synthesizing 4-pentenoic acid - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Decarboxylation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Polymerization Reactions Involving Allylmalonic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl-containing polymers are a versatile class of materials with potential applications in various fields, including as drug delivery vehicles, and functional coatings. Allylmalonic acid and its esters, such as diethyl diallylmalonate, represent intriguing monomers for the synthesis of functional polymers. The presence of two allyl groups allows for cyclopolymerization, a process that forms cyclic structures along the polymer backbone, leading to polymers with unique properties compared to their linear analogues. This document provides an overview of the potential polymerization reactions involving diallylmalonate esters and detailed protocols based on analogous diallyl monomer systems, given the limited direct literature on this compound polymerization.
Polymerization of Diallyl Monomers: A General Overview
Diallyl monomers typically undergo free-radical cyclopolymerization. This process involves an alternating sequence of intermolecular and intramolecular propagation steps, leading to the formation of polymers containing five- or six-membered rings within the main chain. This cyclization tendency reduces the propensity for cross-linking, which is often observed in the polymerization of other divinyl monomers, and allows for the formation of soluble, linear polymers at lower monomer concentrations.
Key features of diallyl monomer polymerization include:
-
Mechanism: Primarily free-radical polymerization.
-
Polymer Structure: Formation of cyclolinear polymers with five- and/or six-membered rings.[1][2]
-
Challenges: Like other allyl monomers, diallyl compounds can exhibit limited reactivity and may produce polymers with moderate molecular weights.[3]
Experimental Protocols
Protocol 1: Free-Radical Solution Polymerization of Diethyl Diallylmalonate
This protocol describes the polymerization of diethyl diallylmalonate in a solvent using a free-radical initiator.
Materials:
-
Diethyl diallylmalonate (monomer)
-
Ammonium (B1175870) persulfate (initiator)
-
Deionized water (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
Reaction vessel (e.g., three-necked round-bottom flask) with a condenser, magnetic stirrer, and nitrogen inlet.
Procedure:
-
Monomer Purification: Diethyl diallylmalonate should be purified, for example by distillation under reduced pressure, to remove any inhibitors.
-
Reaction Setup: Assemble the reaction vessel and purge with nitrogen for at least 30 minutes to create an inert atmosphere.
-
Charging the Reactor: In the reaction vessel, dissolve the desired amount of diethyl diallylmalonate in deionized water. A typical monomer concentration can range from 1 to 3 M.
-
Initiator Addition: In a separate container, dissolve the ammonium persulfate initiator in a small amount of deionized water. The initiator concentration is typically in the range of 1-3 mol% relative to the monomer.
-
Polymerization: Heat the monomer solution to the desired reaction temperature (e.g., 60-80 °C) under a nitrogen atmosphere with continuous stirring.
-
Initiation: Add the initiator solution to the reaction vessel.
-
Reaction Monitoring: Monitor the polymerization progress by taking samples at regular intervals and analyzing for monomer conversion using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Termination and Isolation: After the desired reaction time (e.g., 5-24 hours), cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, while stirring.
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer and initiator residues.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Presentation
The following table summarizes representative quantitative data that could be expected from the polymerization of a diallyl monomer, based on a patent for a diallyl monomer containing a betaine (B1666868) structure.[4]
| Parameter | Value |
| Monomer | Diallyl monomer with betaine structure |
| Initiator | Ammonium persulfate/S-WAT (1.5:1 mol ratio) |
| Initiator Concentration | 0.01 wt% relative to monomer |
| Polymerization Temperature | 20 °C |
| Polymerization Time | 5 hours |
| Solvent | Water |
| Number-Average Molecular Weight (Mn) | 760,000 g/mol |
Note: This data is from a patent for a specific diallyl monomer and should be considered as a representative example. Actual results for diethyl diallylmalonate may vary.
Visualizations
Proposed Cyclopolymerization of Diethyl Diallylmalonate
The following diagram illustrates the proposed mechanism for the free-radical cyclopolymerization of diethyl diallylmalonate, leading to a polymer with five- and six-membered rings in the backbone.
Caption: Proposed mechanism for the cyclopolymerization of diethyl diallylmalonate.
Experimental Workflow for Synthesis and Characterization
This diagram outlines the general workflow for the synthesis, purification, and characterization of polymers derived from diallyl monomers.
Caption: General experimental workflow for diallyl monomer polymerization.
References
Application Notes and Protocols: Allylmalonic Acid for Surface Functionalization of Nanoparticles
Introduction
Surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics. The introduction of specific functional groups onto the nanoparticle surface can enhance biocompatibility, improve colloidal stability, and enable the targeted delivery of therapeutic agents. Carboxylic acid moieties, in particular, serve as versatile anchor points for the covalent attachment of biomolecules such as proteins, peptides, and small-molecule drugs.[1][2]
Allylmalonic acid, a dicarboxylic acid with an allyl group, presents a unique bifunctional ligand for nanoparticle surface modification. The two carboxylic acid groups can provide a stable chelation or covalent linkage to the nanoparticle surface, while the terminal allyl group offers a reactive handle for subsequent "click" chemistry reactions, such as thiol-ene coupling. This dual functionality makes this compound a potentially valuable tool for creating multifunctional nanoparticle systems.
These notes provide a generalized framework for the surface functionalization of nanoparticles with this compound, subsequent characterization, and potential applications.
Key Applications
-
Targeted Drug Delivery: The carboxyl groups can be used to conjugate targeting ligands (e.g., antibodies, folic acid), while the allyl group can be used to attach therapeutic payloads.
-
Bioimaging: Fluorophores or contrast agents can be attached via the allyl group for in vivo or in vitro imaging applications.
-
Multifunctional Nanoplatforms: The orthogonal reactivity of the carboxyl and allyl groups allows for the construction of complex nanodevices carrying both diagnostic and therapeutic moieties.
-
Improved Colloidal Stability: The presence of carboxylic acid groups on the surface can increase the hydrophilicity and negative surface charge of nanoparticles, leading to improved dispersion and stability in aqueous solutions.[3]
Experimental Protocols
Protocol 1: Surface Functionalization of Amine-Modified Nanoparticles with this compound via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to nanoparticles that have been pre-functionalized with primary amine groups (e.g., silica (B1680970) or polymeric nanoparticles). The reaction utilizes carbodiimide (B86325) chemistry to activate the carboxylic acid groups of this compound for reaction with surface amines.[4][5]
Materials:
-
Amine-functionalized nanoparticles (e.g., Amino-silica nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS) (0.1 M, pH 7.4)
-
Washing Buffer: Deionized water or PBS
-
Quenching Solution: Hydroxylamine (50 mM in PBS) or Tris buffer (50 mM, pH 8.0)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Sonicate the suspension briefly to ensure a homogenous dispersion.
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to a concentration of 10-50 mM.
-
Add EDC and NHS (or Sulfo-NHS) to the this compound solution to a final concentration of 20 mM and 20 mM, respectively. A molar excess of EDC/NHS to this compound is recommended.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the nanoparticle suspension. A typical molar ratio of activated acid to available surface amine groups is 10:1 to 50:1.
-
Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing (e.g., on a rotator or shaker).
-
-
Quenching and Washing:
-
Add the Quenching Solution to the reaction mixture and incubate for 15-30 minutes to deactivate any unreacted NHS-esters.
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles.
-
Remove the supernatant and resuspend the nanoparticle pellet in Washing Buffer.
-
Repeat the centrifugation and washing steps at least three times to remove unreacted reagents and byproducts.
-
-
Final Resuspension and Storage:
-
Resuspend the final washed nanoparticles in a suitable buffer (e.g., PBS or deionized water) for storage.
-
Store the functionalized nanoparticles at 4°C. Do not freeze, as this may cause irreversible aggregation.[5]
-
Protocol 2: Direct Functionalization of Metal Oxide Nanoparticles with this compound
This protocol is suitable for metal oxide nanoparticles (e.g., iron oxide, titanium dioxide) where the carboxylic acid groups of this compound can directly coordinate with metal atoms on the nanoparticle surface.[6][7]
Materials:
-
Metal oxide nanoparticles (e.g., superparamagnetic iron oxide nanoparticles - SPIONs)
-
This compound
-
Aqueous solution (e.g., deionized water or a buffered solution at a specific pH)
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the as-synthesized metal oxide nanoparticles in deionized water or a suitable buffer to a concentration of 1-10 mg/mL.
-
-
Ligand Exchange/Coating:
-
Prepare a solution of this compound in the same solvent used for nanoparticle dispersion. The concentration will need to be optimized but can range from 1 to 10 mg/mL.
-
Add the this compound solution to the nanoparticle dispersion.
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
-
Washing and Purification:
-
Collect the functionalized nanoparticles by centrifugation or magnetic separation (for magnetic nanoparticles).
-
Wash the nanoparticles repeatedly with deionized water or the chosen buffer to remove excess, unbound this compound.
-
Repeat the washing steps three to five times.
-
-
Final Product:
-
Resuspend the purified this compound-functionalized nanoparticles in the desired buffer for storage and further use.
-
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to understand the properties of the modified nanoparticles.
Table 1: Physicochemical Characterization of this compound-Functionalized Nanoparticles (Representative Data)
| Characterization Technique | Parameter Measured | Bare Nanoparticles | Functionalized Nanoparticles | Expected Change |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (nm) | 100 ± 5 | 110 ± 6 | Slight increase due to the added surface layer. |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 | May slightly increase; a significant increase could indicate aggregation. | |
| Zeta Potential Analysis | Surface Charge (mV) | +30 ± 2 (for amine-NP) | -25 ± 3 | A significant shift to a negative value due to the deprotonated carboxylic acid groups. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface Functional Groups | Shows characteristic peaks of the bare nanoparticle. | Appearance of C=O stretching peaks (~1700 cm⁻¹) from the carboxylic acid and C=C stretching from the allyl group.[8] | Confirms the presence of this compound on the surface. |
| Thermogravimetric Analysis (TGA) | Weight Loss (%) | Minimal | Increased weight loss corresponding to the decomposition of the organic coating.[8] | Allows for quantification of the grafted this compound. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Shows elements of the core nanoparticle. | Increase in the C1s and O1s signals relative to the core elements. | Confirms the presence of the organic layer. |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the functionalization of amine-modified nanoparticles with this compound.
Caption: Workflow for EDC/NHS mediated conjugation.
Cellular Uptake Pathway
The cellular uptake of carboxylated nanoparticles is an active, energy-dependent process.[9][10] The negative surface charge can influence the interaction with the cell membrane and the subsequent endocytic pathway.
Caption: Potential cellular uptake pathways.
Conclusion
The functionalization of nanoparticles with this compound offers a promising strategy for the development of advanced nanomaterials for biomedical applications. The protocols and characterization techniques outlined in these application notes provide a foundation for researchers to explore the potential of this bifunctional linker. It is important to reiterate that the provided protocols are generalized and will likely require significant optimization for any specific nanoparticle system. Careful and thorough characterization at each step is crucial for successful and reproducible results. The cellular uptake of the resulting carboxylated nanoparticles is an active process and can vary between different cell types, a factor that should be considered in the design of in vitro and in vivo experiments.[11][12]
References
- 1. Carboxylic Acid Applications in Nanotechnology: Future Insights [eureka.patsnap.com]
- 2. nanohybrids.net [nanohybrids.net]
- 3. Nanoparticle Surface Functionalization-Carboxylation (-COOH) - CD Bioparticles [cd-bioparticles.net]
- 4. benchchem.com [benchchem.com]
- 5. fortislife.com [fortislife.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines | PLOS One [journals.plos.org]
- 10. Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 12. Effects of transport inhibitors on the cellular uptake of carboxylated polystyrene nanoparticles in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Allylmalonic Acid: An Experimental Protocol
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a detailed experimental protocol for the synthesis of allylmalonic acid, a valuable building block in organic synthesis and pharmaceutical research. The procedure outlines a two-step process commencing with the alkylation of diethyl malonate to form diethyl allylmalonate, followed by its hydrolysis to yield the final product, this compound.
Core Principles
The synthesis of this compound is a classic example of the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids. The process begins with the deprotonation of the acidic α-carbon of diethyl malonate to form a stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with an alkyl halide, in this case, allyl bromide, to introduce the allyl group. The subsequent hydrolysis of the resulting diethyl allylmalonate, typically under basic conditions followed by acidification, yields the dicarboxylic acid, this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl Allylmalonate
This procedure details the alkylation of diethyl malonate with allyl bromide to produce diethyl allylmalonate.
Materials:
-
Diethyl malonate
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Celite
Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Reflux condenser
-
Nitrogen inlet
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL).[1]
-
Stir the mixture at room temperature for 10 minutes under a nitrogen atmosphere.[1]
-
Slowly add allyl bromide (23 g) to the reaction mixture at room temperature using a dropping funnel.[1]
-
Heat the reaction mixture to 80°C and maintain it at this temperature for 24 hours.[1]
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the mixture through a bed of celite to remove the potassium salts.[1]
-
Wash the celite bed with an additional 100 mL of acetonitrile.[1]
-
Combine the filtrates and concentrate the solution under reduced pressure to obtain diethyl allylmalonate as a colorless liquid.[1]
Step 2: Synthesis of this compound
This procedure describes the hydrolysis of diethyl allylmalonate to form this compound.
Materials:
-
Diethyl allylmalonate
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Reflux condenser
-
Separatory funnel
-
pH paper or pH meter
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve the diethyl allylmalonate obtained from Step 1 in a suitable solvent such as ethanol (B145695) or water.
-
Add a solution of sodium hydroxide (e.g., 10-20% aqueous solution) to the flask.
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with hydrochloric acid until the pH is acidic (pH ~1-2), which will cause the this compound to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid this compound by vacuum filtration, wash with cold deionized water, and dry under vacuum. The expected melting point is 103°C.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Diethyl Allylmalonate Synthesis | ||
| Diethyl Malonate | 20 g | [1] |
| Allyl Bromide | 23 g | [1] |
| Anhydrous Potassium Carbonate | 43 g | [1] |
| Anhydrous Acetonitrile | 200 mL | [1] |
| Reaction Temperature | 80°C | [1] |
| Reaction Time | 24 hours | [1] |
| Yield of Diethyl Allylmalonate | 24 g | [1] |
| This compound Synthesis | ||
| Yield of this compound | 82% | [2] |
| Melting Point of this compound | 103°C | [2] |
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols for the Derivatization of Allylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of allylmalonic acid. These methods are essential for enhancing the analyte's properties for various analytical techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), as well as for its application in organic synthesis.
Introduction
This compound, a dicarboxylic acid with the formula CH₂=CHCH₂CH(COOH)₂, presents analytical challenges due to its polarity and low volatility. Derivatization is a crucial step to improve its chromatographic behavior and detection sensitivity. This document outlines key derivatization strategies, including silylation and esterification for GC analysis, and fluorescent labeling for HPLC analysis. Furthermore, it explores the synthetic utility of this compound derivatives through the malonic ester synthesis for the creation of more complex molecules, a technique of significant interest in drug discovery and development.[1][2]
Analytical Derivatization Methods
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, derivatization is necessary to increase the volatility and thermal stability of this compound.[3] The two primary methods are silylation and esterification.
1. Silylation with BSTFA
Silylation involves the replacement of acidic hydrogens in the carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[4][5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[4][5][6]
Experimental Protocol: Silylation of this compound using BSTFA
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst[5][6]
-
Pyridine (B92270) (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.[4]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS).[7] The molar ratio of BSTFA to active hydrogens should be at least 2:1 to ensure complete derivatization.[4]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes in a heating block or oven.[6]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
2. Esterification with BF₃-Methanol
Esterification converts the carboxylic acid groups into their corresponding methyl esters, which are more volatile. Boron trifluoride-methanol (BF₃-Methanol) is an effective catalyst for this reaction.[8]
Experimental Protocol: Esterification of this compound using BF₃-Methanol
Materials:
-
This compound sample
-
14% Boron trifluoride in methanol (B129727) (BF₃-Methanol)[5]
-
Methanol (anhydrous)
-
Hexane (B92381) (HPLC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reaction vials (5 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Place 1-10 mg of the this compound sample into a reaction vial.
-
Reagent Addition: Add 2 mL of 14% BF₃-Methanol solution to the vial.[9]
-
Reaction: Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.[5]
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.[5]
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer containing the methyl esters to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Analysis: The hexane extract is ready for GC-MS analysis.
Quantitative Data Summary for GC-MS Derivatization
| Derivatization Method | Reagent | Typical Yield | Detection Limit (LOD) | Quantitation Limit (LOQ) | Reproducibility (RSD%) | Reference |
| Silylation | BSTFA + 1% TMCS | >95% | Low ng/mL | Low ng/mL | <10% | [6] |
| Esterification | 14% BF₃-Methanol | >90% | ng/mL range | ng/mL range | <15% | [5][9] |
Note: The values presented are typical for dicarboxylic acids and may vary depending on the specific instrumentation and experimental conditions.
High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore, enhancing UV or fluorescence detection, respectively.[10][11]
1. Fluorescent Labeling with 9-Chloromethylanthracene (9-CMA)
9-CMA reacts with carboxylic acids to form highly fluorescent ester derivatives, enabling sensitive detection by fluorescence detectors.
Experimental Protocol: Fluorescent Labeling of this compound with 9-CMA
Materials:
-
This compound sample
-
9-Chloromethylanthracene (9-CMA) solution (1 mg/mL in acetone)
-
Potassium carbonate (K₂CO₃)
-
Crown ether (e.g., 18-crown-6)
-
Acetone (HPLC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a solution of this compound in acetone.
-
Reagent Addition: In a reaction vial, combine 100 µL of the this compound solution, 100 µL of the 9-CMA solution, and a catalytic amount of K₂CO₃ and 18-crown-6.
-
Reaction: Cap the vial and heat at 50°C for 1 hour in the dark.
-
Analysis: After cooling, the reaction mixture can be directly injected or diluted with the mobile phase for HPLC analysis with fluorescence detection.
2. Derivatization with 3-Nitrophenylhydrazine (3NPH) for LC-MS
3-Nitrophenylhydrazine (3NPH) is used to derivatize carboxylic acids to their hydrazone derivatives, which are readily analyzed by LC-MS with high sensitivity.[11]
Experimental Protocol: Derivatization of this compound with 3NPH
Materials:
-
This compound sample
-
3-Nitrophenylhydrazine (3NPH) hydrochloride solution
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution
-
Pyridine
-
Acetonitrile (HPLC grade)
-
Reaction vials (1.5 mL)
Procedure:
-
Sample and Reagent Preparation: Prepare stock solutions of this compound, 3NPH, and EDC in appropriate solvents.
-
Reaction Mixture: In a vial, mix the this compound sample with the 3NPH and EDC solutions. Add pyridine to catalyze the reaction.
-
Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Analysis: The resulting solution containing the derivatized this compound can be directly analyzed by LC-MS.[12]
Quantitative Data Summary for HPLC Derivatization
| Derivatization Method | Reagent | Detection Method | Typical LOD | Typical LOQ | Reference |
| Fluorescent Labeling | 9-Chloromethylanthracene | Fluorescence | Low pmol | pmol range | [10] |
| Hydrazone Formation | 3-Nitrophenylhydrazine | LC-MS/MS | Nanomolar | Nanomolar | [11] |
Note: The values presented are based on the derivatization of similar dicarboxylic acids and serve as a general guideline.
Synthetic Derivatization: Malonic Ester Synthesis
The derivatization of this compound is also a cornerstone of its application in organic synthesis, particularly through the malonic ester synthesis. This method allows for the alkylation of the α-carbon, leading to the synthesis of a variety of substituted carboxylic acids.[1][2] The process typically involves the use of diethyl allylmalonate.
Experimental Protocol: Synthesis of Diethyl Allylmalonate and Subsequent Alkylation
Part 1: Synthesis of Diethyl Allylmalonate
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Allyl bromide
-
Anhydrous ethanol (B145695)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Deprotonation: In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol. To this, add diethyl malonate dropwise at room temperature.
-
Alkylation: Add allyl bromide to the reaction mixture and reflux for 2-3 hours.
-
Work-up: After cooling, remove the ethanol under reduced pressure. Add water to the residue and extract the diethyl allylmalonate with diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude product. Purify by vacuum distillation.
Part 2: Alkylation of Diethyl Allylmalonate
Materials:
-
Diethyl allylmalonate
-
Sodium ethoxide (NaOEt)
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous ethanol
Procedure:
-
Deprotonation: Dissolve sodium ethoxide in anhydrous ethanol and add diethyl allylmalonate.
-
Second Alkylation: Add the desired alkyl halide and reflux the mixture.
-
Hydrolysis and Decarboxylation: The resulting dialkylated ester can be hydrolyzed with aqueous acid and heated to induce decarboxylation, yielding a substituted carboxylic acid.[13][14]
Visualizations
Caption: Workflow for GC-MS Derivatization of this compound.
Caption: Workflow for HPLC Derivatization of this compound.
Caption: Logical Flow of the Malonic Ester Synthesis.
Conclusion
The derivatization of this compound is a versatile and necessary tool for both its analytical determination and its use in synthetic organic chemistry. The choice of derivatization method depends on the analytical instrumentation available and the specific goals of the experiment. For sensitive and robust quantification in complex matrices, silylation followed by GC-MS or fluorescent labeling followed by HPLC are powerful strategies. In the context of drug development, the malonic ester synthesis provides a reliable pathway for constructing complex molecular architectures from the this compound scaffold. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists working with this important dicarboxylic acid.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Asymmetric Synthesis Using Allylmalonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric synthesis of complex chiral molecules is a cornerstone of modern organic chemistry and drug development. Allylmalonic acid and its derivatives have emerged as versatile C3 synthons for the construction of stereogenic centers, particularly all-carbon quaternary centers, which are prevalent in a wide range of natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the asymmetric synthesis utilizing this compound derivatives, with a focus on iridium-catalyzed asymmetric allylic alkylation and enzymatic decarboxylation.
I. Iridium-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates
The iridium-catalyzed asymmetric allylic alkylation of malonates represents a powerful method for the enantioselective formation of C-C bonds, leading to the synthesis of molecules with all-carbon quaternary stereocenters.[1][2][3] This reaction typically proceeds at ambient temperature and affords a diverse range of enantioenriched products in high yields and excellent enantioselectivities.[2][3]
Logical Relationship: Key Features of the Reaction
Caption: Key components and outcomes of the iridium-catalyzed reaction.
Data Presentation: Substrate Scope and Performance
The following table summarizes the results of the iridium-catalyzed asymmetric allylic alkylation of diethyl allylmalonate with various trisubstituted allylic electrophiles.
| Entry | Electrophile (R Group) | Product | Yield (%) | ee (%) |
| 1 | 2-Naphthyl | 5 | - | 97 |
| 2 | 4-CF₃-C₆H₄ | 6a | High | High |
| 3 | 4-NO₂-C₆H₄ | 6b | High | High |
| 4 | 4-MeO-C₆H₄ | 8a | Moderate to High | Excellent |
| 5 | 4-Me-C₆H₄ | 8d | Moderate to High | Excellent |
| 6 | 3-Cl-C₆H₄ | 9a | - | - |
| 7 | 3-Me-C₆H₄ | 9b | - | - |
Note: "High" and "Excellent" are used where specific quantitative data was not available in the source abstracts. Data is compiled from reference[2].
Experimental Workflow
Caption: Step-by-step experimental workflow for the allylic alkylation.
Detailed Experimental Protocol
Materials:
-
(E)-Allylic carbonate electrophile
-
Dialkyl malonate nucleophile (e.g., diethyl allylmalonate)
-
[Ir(cod)Cl]₂ (Iridium catalyst precursor)
-
Chiral ligand (e.g., (R)-Tol-BINAP)
-
Zinc iodide (ZnI₂)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
0.5 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica gel
Procedure: [1]
-
Preparation of Solutions:
-
In separate vials, prepare a 0.5 mmol/mL solution of the (E)-allylic carbonate electrophile in anhydrous THF.
-
In another vial, prepare a 0.5 mmol/mL solution of the dialkyl malonate nucleophile in anhydrous THF.
-
Prepare the catalyst solution by dissolving the iridium precursor and chiral ligand in anhydrous THF.
-
-
Reaction Setup (performed in a glovebox):
-
To a reaction vial, add ZnI₂ (63.8 mg, 0.2 mmol, 2.0 equiv) and NaHMDS (36.7 mg, 0.2 mmol, 2.0 equiv).
-
Add 0.2 mL of the nucleophile solution (0.1 mmol, 1.0 equiv) to the reaction vial and stir for 5 minutes.
-
Add the catalyst solution.
-
Finally, add 0.2 mL of the allylic carbonate solution (0.1 mmol, 1.0 equiv).
-
-
Reaction and Workup:
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Stir the reaction mixture at 21 °C for 18 hours.
-
After 18 hours, add 3 mL of 0.5 M HCl to the crude reaction mixture to quench the reaction.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel flash chromatography to yield the desired enantioenriched alkylation product.
-
II. Asymmetric Decarboxylation of this compound Derivatives
The enantioselective decarboxylation of disubstituted malonic acids is a powerful strategy for the synthesis of optically active carboxylic acids. Biocatalytic approaches, utilizing enzymes such as arylmalonate decarboxylase, have shown remarkable efficiency and stereoselectivity in this transformation.
Reaction Principle: Enzymatic Asymmetric Decarboxylation
The enzyme, arylmalonate decarboxylase (AMDase), catalyzes the removal of one of the carboxyl groups from a disubstituted malonic acid. The reaction proceeds via the formation of an enediolate intermediate, followed by a stereoselective protonation to yield the chiral carboxylic acid product. The enzyme's active site directs the protonation to a specific face of the intermediate, thus controlling the stereochemical outcome.[4]
Logical Relationship: Biocatalytic Decarboxylation
References
- 1. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers [organic-chemistry.org]
- 2. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Arylmalonate Decarboxylase—A Versatile Biocatalyst for the Synthesis of Optically Pure Carboxylic Acids [frontiersin.org]
Applications of Allylmalonic Acid in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Allylmalonic acid (AMA), a dicarboxylic acid featuring a reactive allyl group, presents a versatile platform for innovation in materials science. Its unique chemical structure allows it to act as a monomer, crosslinking agent, and surface modifier, enabling the synthesis of advanced materials with tailored properties. This document provides detailed application notes and experimental protocols for the use of this compound in various materials science contexts.
Enhanced Peroxide Crosslinking of Ethylene-Propylene Copolymers
This compound has been demonstrated to significantly improve the efficiency of peroxide crosslinking in ethylene-propylene copolymers (EPM) when grafted onto nanosized calcium oxide (CaO) particles.[] This surface modification of CaO with this compound (termed CaO/ALA) introduces reactive allyl groups into the polymer matrix, which can participate in the radical-mediated crosslinking process, leading to enhanced mechanical properties and improved curing characteristics.[]
Application Note:
The incorporation of CaO/ALA nanoparticles into EPM formulations offers several advantages over traditional peroxide crosslinking systems. The allyl groups on the surface of the CaO act as co-agents, increasing the crosslink density and resulting in vulcanizates with improved tensile strength.[] Furthermore, the presence of these functionalized nanoparticles can reduce the vulcanization time without significantly affecting the vulcanization temperature.[] This technology is particularly beneficial for applications requiring high-performance elastomers with enhanced durability and thermal stability.
Quantitative Data Summary:
| Property | Effect of CaO/ALA Addition | Reference |
| Vulcanization Time | Reduced | [] |
| Vulcanization Temperature | No significant effect | [] |
| Crosslink Density | Increased | [] |
| Tensile Strength | Improved | [] |
Experimental Protocols:
Protocol 1: Synthesis of this compound-Grafted Calcium Oxide (CaO/ALA) Nanoparticles
This protocol describes a general method for the synthesis of CaO nanoparticles and their subsequent surface functionalization with this compound, based on established nanoparticle synthesis and surface modification techniques.
Materials:
-
Calcium chloride (CaCl₂)
-
Sodium hydroxide (B78521) (NaOH)
-
This compound (AMA)
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Drying oven
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Synthesis of CaO Nanoparticles:
-
Prepare a 0.1 M aqueous solution of CaCl₂.
-
Slowly add a 0.2 M NaOH solution dropwise to the CaCl₂ solution under vigorous stirring to precipitate calcium hydroxide (Ca(OH)₂).
-
Continue stirring for 2 hours at room temperature.
-
Collect the precipitate by centrifugation and wash repeatedly with deionized water and then with ethanol to remove impurities.
-
Dry the Ca(OH)₂ precipitate in an oven at 80°C overnight.
-
Calcination of the dried Ca(OH)₂ powder at 500-700°C for 2-4 hours yields CaO nanoparticles. The specific temperature and time will influence particle size.
-
-
Surface Grafting with this compound:
-
Disperse the synthesized CaO nanoparticles in dry toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a solution of this compound in dry toluene.
-
Add the this compound solution to the CaO nanoparticle dispersion. The molar ratio of AMA to CaO will need to be optimized depending on the desired grafting density.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours with continuous stirring. The carboxylic acid groups of AMA will react with the hydroxyl groups on the surface of the CaO nanoparticles.
-
After cooling to room temperature, collect the functionalized nanoparticles by centrifugation.
-
Wash the CaO/ALA nanoparticles thoroughly with toluene to remove any unreacted this compound.
-
Dry the final product under vacuum.
-
Protocol 2: Peroxide Crosslinking of EPM with CaO/ALA
This protocol outlines the procedure for compounding and crosslinking EPM rubber using the synthesized CaO/ALA nanoparticles.
Materials:
-
Ethylene-propylene copolymer (EPM)
-
Dicumyl peroxide (DCP) or another suitable organic peroxide
-
CaO/ALA nanoparticles
-
Other additives as required (e.g., processing aids, antioxidants)
Equipment:
-
Two-roll mill or internal mixer
-
Rheometer (for determining curing characteristics)
-
Hydraulic press with heated platens
Procedure:
-
Compounding:
-
Masticate the EPM rubber on a two-roll mill until a smooth sheet is formed.
-
Gradually add the CaO/ALA nanoparticles and other dry additives, ensuring uniform dispersion within the rubber matrix.
-
Finally, add the peroxide crosslinking agent at a lower temperature to prevent premature curing (scorching).
-
Continue mixing until a homogeneous compound is achieved.
-
-
Curing and Characterization:
-
Determine the optimal cure time (t90) and scorch time (ts2) at a specific temperature (e.g., 160°C) using a rheometer.
-
Mold sheets of the EPM compound in a hydraulic press at the determined curing temperature and time under pressure.
-
After curing, allow the samples to cool to room temperature.
-
Perform mechanical testing (e.g., tensile strength, elongation at break) and crosslink density measurements on the vulcanized samples.
-
Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Allylmalonic Acid Synthesis
Welcome to the technical support center for the synthesis of allylmalonic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and reliable method for synthesizing this compound is a two-step process. The first step is the alkylation of diethyl malonate with an allyl halide (such as allyl bromide) to form diethyl allylmalonate. This is typically followed by the hydrolysis of the diethyl allylmalonate intermediate to yield this compound.[1][2][3]
Q2: I'm getting a significant amount of a dialkylated byproduct, diethyl diallylmalonate. How can I favor the formation of the mono-alkylated product?
A2: The formation of a dialkylated byproduct is a common issue. To favor mono-alkylation, you should carefully control the stoichiometry of your reactants. It is recommended to use a slight excess of diethyl malonate relative to the base and the alkylating agent.[1][4] This ensures that the enolate of the starting material is more likely to react than the enolate of the mono-alkylated product. Additionally, a slow, dropwise addition of the allyl halide to the reaction mixture can help maintain a low concentration of the alkylating agent, further minimizing dialkylation.[5]
Q3: My alkylation reaction is not proceeding to completion, resulting in a low yield. What are the likely causes?
A3: Low conversion rates in the alkylation step can stem from several factors:
-
Inactive Base: The base (e.g., sodium ethoxide or sodium hydride) may have been deactivated by exposure to moisture. Always use freshly prepared or properly stored anhydrous base and solvents.[1][6][7]
-
Unreactive Alkyl Halide: Ensure the allyl halide is of high purity. The general reactivity order for the halide is I > Br > Cl.[1]
-
Insufficient Temperature: While high temperatures can promote side reactions, the reaction may require gentle heating to proceed at a reasonable rate. It is advisable to monitor the reaction's progress by TLC or GC-MS to determine the optimal temperature.[1]
-
Poor Solubility: Ensure all reactants are soluble in the chosen solvent system.[1]
Q4: What is the best base to use for the alkylation of diethyl malonate?
A4: The choice of base is critical. Sodium ethoxide (NaOEt) in ethanol (B145695) is a classic and effective choice. It is crucial to use a base with the same alkyl group as the ester to prevent transesterification.[4][5] For a more complete and irreversible deprotonation, a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can be used.[1][4]
Q5: During the hydrolysis of diethyl allylmalonate, I'm observing gas evolution and my yield of this compound is low. What is happening?
A5: The gas evolution is likely carbon dioxide (CO2), indicating that your product, this compound, is undergoing decarboxylation. Malonic acids are susceptible to decarboxylation, especially when heated.[8] This side reaction is a common cause of low yields in the final step.
Q6: How can I prevent the decarboxylation of this compound during hydrolysis and workup?
A6: To minimize decarboxylation, the hydrolysis should be carried out under mild conditions. Avoid prolonged heating at high temperatures. It has been noted that keeping the temperature below 70°C during hydrolysis and subsequent concentration steps is preferable.[9] Additionally, some methods suggest that adding a small amount of the final product (malonic acid) to the hydrolysis mixture can reduce the induction period and allow for lower reaction temperatures.[9][10]
Q7: I'm having difficulty purifying the final this compound. What are the recommended procedures?
A7: After hydrolysis, the crude this compound can be purified by extraction and recrystallization. If the hydrolysis was performed under acidic conditions, you will need to neutralize the excess acid. The product can be extracted into an organic solvent like ether.[11] Concentration of the ether extract should yield the crude product, which can then be recrystallized. It is important to use alcohol-free ether for the extraction to prevent re-esterification.[11]
Troubleshooting Guides
Problem 1: Low Yield of Diethyl Allylmalonate (Alkylation Step)
| Symptom | Possible Cause | Solution |
| Significant amount of dialkylated product | Incorrect stoichiometry. | Use a slight excess of diethyl malonate (around 1.1 equivalents) relative to the allyl halide (1.0 equivalent) and base (1.0 equivalent).[1] |
| Rapid addition of allyl halide. | Add the allyl halide dropwise to the reaction mixture to maintain its low concentration.[5] | |
| Reaction not going to completion | Inactive base due to moisture. | Use anhydrous solvents and reagents. Ensure the base is fresh or has been stored properly.[1][7] |
| Low reaction temperature. | Monitor the reaction by TLC or GC and gently heat if necessary.[1] | |
| Formation of an alkene byproduct | Use of a sterically hindered alkyl halide (not applicable for allyl halides but good to know). | Use primary or methyl halides to avoid E2 elimination.[1] |
| Presence of transesterification products | Mismatch between the alkoxide base and the ester. | Use a base with the same alkyl group as the ester (e.g., sodium ethoxide for diethyl malonate).[4][5] |
Problem 2: Low Yield of this compound (Hydrolysis & Workup)
| Symptom | Possible Cause | Solution |
| Gas evolution (CO2) during hydrolysis | Decarboxylation of the product due to excessive heat. | Perform the hydrolysis at a lower temperature, preferably below 70°C.[9] |
| Low recovery of product after workup | Incomplete extraction. | Use a suitable extraction solvent like alcohol-free ether and perform multiple extractions.[11] |
| Product remains in the aqueous layer. | Ensure the aqueous layer is acidified before extraction to protonate the carboxylate and make it soluble in the organic solvent. | |
| Impure final product | Incomplete hydrolysis. | Monitor the hydrolysis reaction by TLC or other appropriate methods to ensure all the diester has reacted. |
| Contamination with inorganic salts. | After extraction, wash the organic layer with brine to remove dissolved inorganic salts.[12] |
Quantitative Data Summary
| Reactants | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Diethyl malonate, Allyl bromide | K2CO3 | CH3CN | 80 | 24 | Diethyl allylmalonate | ~95 | [13] |
| Diethyl malonate, Allyl acetate (B1210297) | Pd catalyst, K2CO3 | DMF | 20 | 15 | Diethyl allylmalonate | 91 | [13] |
| Diethyl malonate | H2SO4 (dilute) | Water | 70 | 51.5 | Malonic Acid | 81.6 | [9] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Allylmalonate
This protocol is a general guideline for the mono-alkylation of diethyl malonate with allyl bromide.
Materials:
-
Diethyl malonate
-
Allyl bromide
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous Ethanol (if using NaOEt) or Anhydrous THF/DMF (if using NaH)
-
Saturated aqueous solution of ammonium (B1175870) chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Base and Enolate Formation (using Sodium Ethoxide):
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture for 30-60 minutes to ensure the complete formation of the enolate.[5]
-
-
Alkylation:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add allyl bromide (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[1]
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl allylmalonate.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography.
-
Protocol 2: Hydrolysis of Diethyl Allylmalonate to this compound
This protocol describes the acid-catalyzed hydrolysis of diethyl allylmalonate.
Materials:
-
Diethyl allylmalonate
-
Dilute sulfuric acid or hydrochloric acid
-
Ether (alcohol-free)
-
Sodium bicarbonate solution (optional, for neutralization)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrolysis:
-
In a round-bottom flask, combine diethyl allylmalonate and a dilute aqueous solution of sulfuric acid.
-
Heat the mixture under reflux at a temperature below 70°C.[9]
-
Monitor the reaction by TLC until the starting ester is no longer present.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the this compound with alcohol-free ether (3 x volume of the aqueous layer).[11]
-
Combine the ether extracts and wash with brine.
-
-
Purification:
-
Dry the ether solution over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation at a low temperature to avoid decarboxylation.
-
The resulting solid is crude this compound, which can be further purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture).
-
Visualizations
Caption: A typical experimental workflow for the two-step synthesis of this compound.
Caption: A troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 10. organic chemistry - Decarboxylation of malonic esters - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude Allylmalonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude allylmalonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Crude this compound, typically synthesized via the hydrolysis of diethyl allylmalonate, may contain several impurities.[1][2] The most common impurities include:
-
Unreacted Starting Materials: Residual diethyl allylmalonate.
-
Hydrolysis Reagents: Inorganic salts (e.g., sodium chloride) resulting from the neutralization of the reaction mixture if basic hydrolysis is followed by acidification.[3][4]
-
Side-Reaction Products: The primary side product is 4-pentenoic acid, which forms if the this compound decarboxylates upon heating.[5][6]
-
Solvents: Residual organic solvents used during the synthesis and work-up, as well as water.[3]
Q2: What are the primary methods for purifying crude this compound?
The most common and effective purification method for this compound, which is a solid at room temperature, is recrystallization.[7][8] This technique leverages the difference in solubility between the desired compound and impurities at different temperatures. An acid-base extraction can also be employed prior to recrystallization to remove neutral or basic impurities.[9]
Q3: What key physical properties are important for the purification of this compound?
Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy.
| Property | Value | Significance for Purification |
| Molecular Weight | 144.13 g/mol | Basic information for stoichiometric calculations. |
| Melting Point | 102-105 °C | A key indicator of purity. A broad or depressed melting point suggests the presence of impurities. |
| Form | Powder/Solid | Indicates that recrystallization is a suitable purification method. |
| Solubility | Soluble in water[3] | Important for selecting recrystallization solvents and for designing extraction procedures. |
Q4: How can I assess the purity of the final product?
Several analytical techniques can be used to assess the purity of your purified this compound:
-
Melting Point Analysis: A sharp melting point within the literature range (102-105 °C) is a strong indicator of high purity. Impurities typically cause melting point depression and broadening.
-
Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify organic impurities. IR spectroscopy can confirm the presence of the carboxylic acid functional groups.
-
Titration: Acid-base titration can be used to determine the assay (purity percentage) of the final product.[10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
Q5: My final yield is very low. What are the potential causes and solutions?
Low recovery is a common issue in purification processes.[11]
| Possible Cause | Recommended Solution |
| Using too much solvent during recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.[7] |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.[12] |
| Product loss to the mother liquor. | After the first filtration, cool the mother liquor in an ice bath to recover a second crop of crystals. Note that this second crop may be less pure. |
| Significant decarboxylation occurred. | Avoid prolonged heating or excessively high temperatures during the purification process, as this compound can decarboxylate.[5] |
Q6: The product separates as an oil during recrystallization ("oiling out"). How can I fix this?
"Oiling out" occurs when the solid melts before it dissolves or when it comes out of solution at a temperature above its melting point.[11]
| Possible Cause | Recommended Solution |
| Solution is supersaturated. | Re-heat the mixture and add a small amount of additional solvent to decrease the saturation level. Allow it to cool more slowly.[11] |
| Cooling rate is too fast. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[13] |
| Inappropriate solvent choice. | The solvent's boiling point may be too high. Try a lower-boiling point solvent or a mixed solvent system. |
Q7: No crystals are forming after cooling the solution. What should I do?
Crystal formation sometimes requires initiation.
| Possible Cause | Recommended Solution |
| Solution is not sufficiently saturated. | The solution may be too dilute. Evaporate some of the solvent by gently heating the solution and then allow it to cool again. |
| Lack of nucleation sites. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed" crystal of pure this compound.[12] |
| Excessive impurities inhibiting crystallization. | The level of impurities might be too high. Consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization. |
Q8: My purified product is still contaminated with inorganic salts. How can I remove them?
Inorganic salts are a common byproduct of synthesis involving hydrolysis and neutralization.
| Possible Cause | Recommended Solution |
| Salts are co-precipitating with the product. | This compound is water-soluble, but salts like NaCl are even more so. However, in mixed organic-aqueous systems, this can be complex. |
| Inadequate washing. | Wash the filtered crystals with a small amount of ice-cold organic solvent in which the salt is insoluble but the product has minimal solubility. Alternatively, dissolve the crude product in a suitable organic solvent (like diethyl ether), filter out the insoluble salts, and then recrystallize the product from the filtrate. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude this compound that is relatively free of inorganic salts.
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.[8] Common choices could include water, toluene, or a mixed solvent system like toluene/hexane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[12]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The purity can then be assessed by melting point analysis.
Protocol 2: Purification via Acid-Base Extraction
This protocol is effective for removing neutral or basic impurities and can be followed by recrystallization.[9]
-
Dissolution: Dissolve the crude this compound in an organic solvent such as diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The this compound will deprotonate and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the aqueous extracts containing the sodium allylmalonate salt.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH < 2). This compound will precipitate as a solid.
-
Isolation and Recrystallization: Collect the precipitated solid by vacuum filtration. This solid can then be further purified by following the recrystallization protocol described above.
Visualizations
The following diagrams illustrate the purification workflow and a troubleshooting decision tree.
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in the recrystallization of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Ch21: Malonic esters [chem.ucalgary.ca]
- 3. US5886219A - Process for preparing malonic acid and alkylmalonic acids - Google Patents [patents.google.com]
- 4. CN103408418B - Preparation and purification method of solid malonic acid - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. mt.com [mt.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. This compound = 98.0 T 2583-25-7 [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Synthesis of Allylmalonic Acid
Welcome to the technical support center for the synthesis of allylmalonic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis process. The synthesis of this compound is a multi-step process, primarily involving the alkylation of a malonic ester followed by hydrolysis. Each step presents unique challenges that can affect the yield and purity of the final product.
Troubleshooting Guide and FAQs
This section addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format.
Alkylation Step: Synthesis of Diethyl Allylmalonate
Q1: My final product contains a significant amount of diethyl diallylmalonate. How can I prevent this overalkylation?
A: The formation of diethyl diallylmalonate is a common side reaction known as dialkylation.[1][2] It occurs because the mono-alkylated product, diethyl allylmalonate, still possesses an acidic proton on the α-carbon, which can be deprotonated by the base and react with another molecule of the allyl halide.[1][2]
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the allyl halide. A slight excess of diethyl malonate can also help minimize dialkylation.[1]
-
Slow Addition: Add the allyl halide slowly and dropwise to the reaction mixture. This ensures the halide reacts with the enolate of diethyl malonate before it can react with the enolate of the product.[1]
-
Temperature Control: Maintain a controlled temperature during the addition of the allyl halide, as exothermic conditions can increase the rate of the second alkylation.[1]
Q2: The yield of diethyl allylmalonate is low, and I suspect a competing elimination reaction. What causes this and how can it be minimized?
A: A low yield of the desired product can sometimes be attributed to a competing E2 elimination reaction, where the base (e.g., sodium ethoxide) abstracts a proton from the alkyl halide, leading to the formation of an alkene instead of the desired substitution product.[1][3]
Troubleshooting Steps:
-
Choice of Base: Use a base that favors substitution over elimination. While sodium ethoxide is common, other bases like potassium carbonate in a suitable solvent (e.g., acetonitrile) can be effective.[4]
-
Temperature Management: Avoid excessively high reaction temperatures, which can favor elimination pathways.
-
Substrate Choice: While allyl halides are generally good substrates for SN2 reactions, ensure high-purity reagents are used. Secondary and tertiary alkyl halides are much more prone to elimination.[1][2][5]
Q3: My reaction is not going to completion, and a significant amount of diethyl malonate remains. What are the possible reasons?
A: Incomplete conversion is often due to issues with reagents or reaction conditions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The presence of water will consume the base (e.g., sodium ethoxide) and can hydrolyze the ester starting material. Using absolute ethanol (B145695) and ensuring all glassware is scrupulously dry is critical for a good yield.[1]
-
Reagent Purity: Use high-purity, redistilled diethyl malonate and allyl halide to remove impurities that may interfere with the reaction.[1]
-
Sufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Progress can be monitored using techniques like Thin Layer Chromatography (TLC).[6]
-
Base Quality: Ensure the base is not old or degraded. For instance, sodium metal used to prepare sodium ethoxide should be clean and free of oxide layers.[1]
Q4: I am observing a mixture of different esters in my product, not just the diethyl ester. What is causing this?
A: This side reaction is known as transesterification. It occurs when the alkoxide base used does not match the alkyl groups of the ester. For example, using sodium methoxide (B1231860) with diethyl malonate can lead to the formation of dimethyl and ethyl methyl malonate.[1]
Troubleshooting Step:
-
Match the Base to the Ester: Always use an alkoxide base that corresponds to the alcohol of the ester. For the synthesis starting from diethyl malonate, sodium ethoxide is the appropriate base.[1][7]
Hydrolysis & Decarboxylation
Q5: During the hydrolysis of diethyl allylmalonate, I am isolating 4-pentenoic acid instead of this compound. Why is this happening?
A: You are observing a decarboxylation reaction. Malonic acid and its derivatives are β-dicarboxylic acids, which are susceptible to losing a molecule of carbon dioxide (CO2) upon heating, especially in the presence of acid.[5][8][9] If the hydrolysis step is performed at elevated temperatures, the this compound formed will readily decarboxylate to yield 4-pentenoic acid.
Troubleshooting Steps:
-
Control Temperature: Perform the hydrolysis under milder temperature conditions to avoid decarboxylation.
-
Reaction Conditions: While vigorous hydrolysis with strong acids like HBr at reflux can be used to intentionally produce the decarboxylated product[10], saponification with a base like NaOH or KOH at moderate temperatures followed by careful acidification in the cold is preferable for isolating the dicarboxylic acid.
Q6: The hydrolysis of my diethyl allylmalonate is incomplete. How can I ensure full conversion to this compound?
A: Ester hydrolysis can be a slow equilibrium process.[11]
Troubleshooting Steps:
-
Sufficient Reaction Time: Allow the hydrolysis to proceed for an extended period (e.g., 8-12 hours or more), monitoring the reaction by TLC until the starting ester is fully consumed.[6]
-
Use of Co-solvent: In some cases, using a co-solvent like ethanol with the aqueous acid or base can improve the solubility of the ester and facilitate a more complete reaction.
-
Sufficient Reagent: Ensure a stoichiometric excess of the base or acid is used to drive the reaction to completion.
Data Presentation: Summary of Side Reactions and Mitigation Strategies
| Reaction Step | Side Reaction | Side Product | Mitigation Strategy |
| Alkylation | Dialkylation | Diethyl Diallylmalonate | Use 1:1 stoichiometry or slight excess of diethyl malonate; slow addition of allyl halide; temperature control.[1][2] |
| Alkylation | Elimination (E2) | Propadiene/Allene | Avoid harsh conditions and high temperatures; use appropriate base.[1][3] |
| Alkylation | Transesterification | Mixed Alkyl Esters | Match the alkoxide base to the ester (e.g., use sodium ethoxide for diethyl malonate).[1][7] |
| Hydrolysis | Decarboxylation | 4-Pentenoic Acid | Avoid high temperatures during hydrolysis and workup; use milder basic hydrolysis conditions followed by cold acidification.[8][10] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Allylmalonate
This protocol is adapted from established procedures for the alkylation of diethyl malonate.[4][12]
Materials:
-
Diethyl malonate
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
Procedure:
-
Under a nitrogen atmosphere, add diethyl malonate (1.0 eq), anhydrous potassium carbonate (2.2 eq), and anhydrous acetonitrile to a round-bottom flask.[4]
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Slowly add allyl bromide (1.2 eq) to the mixture at room temperature.[4]
-
Heat the reaction mixture to 80°C and maintain for 12-24 hours, monitoring the reaction by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts.
-
Wash the filter cake with fresh acetonitrile.[4]
-
Combine the filtrates and concentrate under reduced pressure to obtain crude diethyl allylmalonate, which can be purified by vacuum distillation.
Protocol 2: Hydrolysis of Diethyl Allylmalonate to this compound
This is a general procedure for the saponification of a malonic ester.
Materials:
-
Diethyl allylmalonate
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve diethyl allylmalonate (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of KOH (2.5 eq) in water to the flask.
-
Heat the mixture to reflux (approx. 80-90°C) for 4-8 hours until the ester is fully consumed (monitor by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2.
-
The this compound may precipitate. If not, extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Main synthesis pathway and significant side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 11. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]
- 12. Diethyl allylmalonate CAS#: 2049-80-1 [m.chemicalbook.com]
Technical Support Center: Allylmalonic Acid Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of allylmalonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If the this compound does not dissolve after adding a reasonable amount of hot solvent, it is possible that you have chosen an inappropriate solvent in which the compound is insoluble even at elevated temperatures. Alternatively, you may not have added enough solvent. Add small portions of additional hot solvent until the solid dissolves. If a significant amount of solvent has been added without dissolution, a different solvent system should be explored.
Q3: No crystals are forming upon cooling. What are the next steps?
A3: Failure to crystallize upon cooling is a common issue. Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for further crystallization.
-
Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Lowering the Temperature: Cool the solution in an ice bath to further decrease the solubility of the this compound.
Q4: My product has "oiled out" instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if the solution is cooled too quickly. To resolve this, reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Using a solvent with a lower boiling point or a mixed solvent system can also prevent oiling out.
Q5: The yield of my recrystallized this compound is very low. How can I improve it?
A5: A low recovery can be due to several factors:
-
Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent required for dissolution.
-
Premature crystallization: If crystals form during a hot filtration step (if performed), product will be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath can help increase the yield after the solution has cooled to room temperature.
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
Data Presentation
Table 1: Qualitative Solubility of this compound in Potential Recrystallization Solvents
| Solvent/Solvent System | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Low | High | A good candidate for a single-solvent recrystallization. |
| Ethanol (B145695) | Moderate | Very High | May be too soluble at room temperature, but could be part of a mixed solvent system. |
| Toluene | Low | Moderate | Can be effective, potentially in a mixed solvent system with an anti-solvent like hexane (B92381). |
| Ethyl Acetate (B1210297)/Hexane | High in Ethyl Acetate, Low in Hexane | High in Ethyl Acetate, Low in Hexane | A common mixed solvent system. Dissolve in hot ethyl acetate and add hexane as an anti-solvent. |
| Ethanol/Water | High in Ethanol, Low in Water | High in Ethanol, Low in Water | Another common mixed solvent system. Dissolve in hot ethanol and add water as an anti-solvent. |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound (General Procedure)
-
Solvent Selection: Based on preliminary tests or the information in Table 1, select a suitable solvent or solvent system. For this example, we will use a single solvent system with water.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., 10 mL of water) and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.
-
Achieving Saturation: Continue to add small portions of the hot solvent to the boiling mixture until the this compound just completely dissolves. Avoid adding an excess of solvent to maximize the recovery yield.
-
Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration. To do this, pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath for 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Continue to draw air through the crystals on the filter for several minutes to help them dry. Then, transfer the crystals to a watch glass and allow them to air dry completely. The purity of the recrystallized this compound can be assessed by its melting point, which should be sharp and within the range of 102-105 °C.[]
Mandatory Visualization
Caption: Workflow for the recrystallization and troubleshooting of this compound.
References
Technical Support Center: Optimizing Allylmalonic Acid Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of allylmalonic acid. The focus is on optimizing reaction temperature to maximize yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is low. Which temperature-related factors could be the cause?
A1: Low yield can stem from issues in any of the three main stages of the malonic ester synthesis. In the alkylation step , a temperature that is too low may lead to an incomplete reaction, while excessively high temperatures can promote side reactions like elimination.[1] For the hydrolysis (saponification) step , the temperature must be high enough to drive the reaction to completion, but not so high that it causes decomposition or premature decarboxylation of the product.[2] this compound is thermally sensitive and can begin to decarboxylate at temperatures as low as 70°C.[3]
Q2: I am observing a significant amount of diethyl diallylmalonate as a byproduct. How can I minimize this by adjusting the temperature?
A2: The formation of the diallylated byproduct occurs when the mono-alkylated product (diethyl allylmalonate) is deprotonated and reacts with a second molecule of allyl halide.[1] While primarily controlled by stoichiometry, this side reaction is exacerbated by prolonged reaction times or elevated temperatures.[1] To favor mono-alkylation, consider adding the allyl halide slowly and maintaining the lowest temperature that allows for a reasonable reaction rate.[1] Gentle heating is sometimes required, but refluxing for extended periods after the initial alkylation may increase diallylation.[4] One protocol running at a controlled 20°C reported only 8% of the diallylated product.[5]
Q3: The hydrolysis of my diethyl allylmalonate is incomplete. Can I simply increase the temperature?
A3: While increasing the temperature can accelerate hydrolysis, it must be done with caution. Under mild conditions, such as room temperature, the hydrolysis may be very slow or stall.[2][6] However, aggressive conditions, including high temperatures and high base concentrations, can lead to the undesired decarboxylation of the target molecule, this compound, or other decomposition pathways.[2] A controlled temperature range, for instance 50-70°C, often provides a good balance between an efficient reaction rate and product stability.[3]
Q4: My final product is contaminated with pent-4-enoic acid. What causes this, and how can I prevent it?
A4: The presence of pent-4-enoic acid indicates that your target molecule, this compound, has undergone decarboxylation (loss of CO2). This is a common issue for β-dicarboxylic acids and is highly dependent on temperature.[3][7] This unwanted reaction can occur during the hydrolysis step or the final workup if temperatures are too high. To prevent this, conduct the hydrolysis at the lowest effective temperature and avoid excessive heating during the acidification and product isolation steps.[3][8]
Data on Reaction Temperature and Outcomes
The following table summarizes quantitative data from various protocols for the key steps in this compound synthesis.
| Reaction Step | Temperature | Reagents & Conditions | Observed Outcome | Reference |
| Alkylation | 80°C | Diethyl malonate, allyl bromide, K₂CO₃, CH₃CN | Formation of diethyl allylmalonate (yield not specified) | [5] |
| Alkylation | ~20°C | Diethyl malonate, allyl acetate, Pd catalyst, K₂CO₃, DMF | 91% yield of diethyl allylmalonate, 8% diethyl diallylmalonate | [5] |
| Alkylation | 0°C to Room Temp | Diethyl malonate, NaH, alkyl halide, DMF | General procedure for mono-alkylation | [1] |
| Hydrolysis | 50 - 70°C | Dialkyl malonate ester, acid catalyst, water | Preferred range to balance reaction rate and prevent decarboxylation | [3][8] |
| Hydrolysis | Reflux | Diethyl sec-butylethylmalonate, KOH, H₂O | Saponification followed by decarboxylation (for a related substrate) | [7] |
| Hydrolysis | Elevated Temps | Diethyl 2-(perfluorophenyl)malonate | Decomposition and/or decarboxylation observed under harsh basic conditions | [2][6] |
Experimental Protocols
This section provides a representative protocol for the synthesis of this compound, emphasizing temperature control.
Step 1: Alkylation of Diethyl Malonate to Diethyl Allylmalonate
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile (B52724) (or DMF) and sodium hydride (NaH, 1.0 equivalent) or sodium ethoxide (NaOEt, 1.0 equivalent).[1]
-
Enolate Formation: Cool the flask to 0°C using an ice bath. Slowly add diethyl malonate (1.0-1.1 equivalents) dropwise to the stirred suspension of the base. After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the enolate.[1]
-
Alkylation: Cool the reaction mixture back to 0°C. Add allyl bromide (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction & Heating: After adding the allyl bromide, allow the mixture to slowly warm to room temperature. To drive the reaction to completion, gentle heating may be applied. A temperature of 50-80°C can be used, but must be carefully monitored by TLC or GC-MS to minimize diallylation.[5] A lower temperature (~20°C) for a longer duration (15-24 hours) can also be effective and may produce fewer byproducts.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl allylmalonate.
Step 2: Hydrolysis of Diethyl Allylmalonate
-
Setup: Place the crude diethyl allylmalonate in a round-bottom flask with a suitable basic solution (e.g., aqueous potassium hydroxide, 2-3 equivalents).
-
Saponification: Heat the mixture to a controlled temperature. A range of 50-70°C is recommended to facilitate hydrolysis while minimizing the risk of decarboxylation.[3][8] The reaction can be monitored by TLC until the starting ester spot has disappeared. Refluxing should be avoided unless absolutely necessary and monitored closely.
-
Acidification: After hydrolysis is complete, cool the reaction mixture in an ice bath. Slowly and carefully acidify the solution with cold, concentrated HCl until the pH is ~1-2. This will precipitate the this compound.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold water. The crude this compound can be purified by recrystallization. The melting point of pure this compound is 102-105°C.
Visualizations
The following diagrams illustrate key relationships and workflows for optimizing the reaction temperature.
Caption: Logical impact of temperature on synthesis outcome.
Caption: Workflow for experimental temperature optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5886219A - Process for preparing malonic acid and alkylmalonic acids - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing Polymerization of Allylmalonic Acid: A Technical Support Guide
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted polymerization of allylmalonic acid during experiments and storage. The following information is curated to help you troubleshoot common issues and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution becoming viscous or solidifying?
A1: The observed increase in viscosity or solidification of your this compound is likely due to spontaneous polymerization. This compound, like other allyl monomers, contains a carbon-carbon double bond that can undergo free-radical polymerization. This process, where individual monomer units link together to form long polymer chains, can be initiated by several factors in a laboratory setting.
Q2: What are the common triggers for the polymerization of this compound?
A2: The primary triggers for the polymerization of allyl compounds are:
-
Heat: Elevated temperatures can provide the activation energy needed to initiate polymerization.
-
Light: UV radiation from sunlight or artificial light sources can generate free radicals, leading to polymerization.
-
Oxygen: While sometimes acting as an inhibitor, oxygen can also form peroxides, especially in the presence of other impurities, which can then initiate radical polymerization.
-
Contaminants: Impurities such as metal ions or residual initiators from synthesis can catalyze polymerization.
Q3: What is "degradative chain transfer" and how does it affect this compound polymerization?
A3: Degradative chain transfer is a characteristic reaction in the polymerization of many allyl compounds. In this process, a growing polymer chain abstracts a hydrogen atom from the allyl group of a monomer molecule. This terminates the growth of that polymer chain and creates a stable, less reactive allyl radical. This new radical is slow to initiate a new chain, which often results in the formation of low molecular weight polymers or oligomers rather than long polymer chains.
Q4: How can I prevent my this compound from polymerizing during storage?
A4: Proper storage is crucial for maintaining the stability of this compound. To minimize polymerization, it should be stored in a cool, dark environment, ideally refrigerated. The container should be opaque or amber to protect it from light and sealed tightly under an inert atmosphere, such as argon or nitrogen, to exclude oxygen. The addition of a suitable polymerization inhibitor is also highly recommended for long-term storage.
Q5: What are polymerization inhibitors and which ones are suitable for this compound?
A5: Polymerization inhibitors are chemical compounds that scavenge free radicals, thereby preventing the initiation of polymerization. For vinyl and allyl compounds, common inhibitors include phenolic compounds and stable free radicals. Given the acidic nature of this compound, the choice of inhibitor should be one that is effective and stable in an acidic environment. Phenolic inhibitors are generally a good choice.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution becomes cloudy or forms a precipitate during a reaction. | Partial polymerization of this compound. | 1. Ensure all reagents and solvents are pure and free of peroxide contaminants. 2. Consider adding a small amount of a compatible polymerization inhibitor to the reaction mixture. 3. If heating is required, use the lowest effective temperature and minimize reaction time. |
| Low yield of the desired product and formation of an insoluble material. | Polymerization of the this compound starting material. | 1. Confirm the purity of your this compound before use. If it has been stored for a long time, consider re-purification. 2. Use freshly opened solvents to avoid peroxides. 3. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent results between different batches of this compound. | Varying levels of pre-existing oligomers or absence/presence of an inhibitor from the supplier. | 1. Source this compound from a reputable supplier and check the certificate of analysis for the presence of any stabilizers. 2. For critical applications, consider a quick quality control check, such as NMR spectroscopy, to assess the purity of each new batch. |
Experimental Protocols
Protocol 1: Storage of this compound
-
Transfer the this compound to an amber glass vial or a vial wrapped in aluminum foil to protect it from light.
-
If not already present, add a suitable polymerization inhibitor (see Table 1 for options and recommended concentrations).
-
Blanket the vial with an inert gas (argon or nitrogen) for 1-2 minutes to displace any oxygen.
-
Seal the vial tightly with a cap that has a chemically resistant liner.
-
Store the vial in a refrigerator at the recommended temperature.
Protocol 2: General Handling for Reactions
-
Before use, allow the refrigerated this compound to warm to room temperature while still in its sealed container to prevent condensation of moisture into the compound.
-
Handle the compound in a well-ventilated fume hood.
-
Use clean glassware and equipment, ensuring they are free from any potential radical initiators.
-
If the reaction is sensitive to polymerization, conduct it under an inert atmosphere.
-
If the reaction requires heating, use a controlled temperature bath and monitor the reaction closely for any signs of polymerization.
Polymerization Inhibitors for this compound
The selection of an appropriate inhibitor is critical. Due to the presence of carboxylic acid groups in this compound, compatibility is key. Phenolic inhibitors are generally suitable. The following table summarizes common inhibitors used for vinyl and acrylic monomers that could be applicable to this compound. Note: The optimal inhibitor and its concentration should be determined experimentally for your specific application.
| Inhibitor | Abbreviation | Typical Concentration (ppm) | Mechanism of Action | Considerations for this compound |
| Hydroquinone | HQ | 100 - 1000 | Radical scavenger | Effective, but may require oxygen to be fully active. |
| 4-Methoxyphenol | MEHQ | 10 - 200 | Radical scavenger | Commonly used for acrylates and vinyl monomers; good general-purpose choice. |
| Phenothiazine | PTZ | 10 - 500 | Radical scavenger | Highly effective, especially at elevated temperatures. |
| 4-tert-Butylcatechol | TBC | 10 - 100 | Radical scavenger | Often used for monomers that are stored and transported. |
Visualizing the Polymerization and Inhibition Process
The following diagrams illustrate the key chemical pathways involved in the polymerization of this compound and the mechanism of inhibition.
Caption: Free-radical polymerization of this compound.
Technical Support Center: Purification of Allylmalonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allylmalonic acid. Our aim is to offer practical solutions to common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, typically synthesized from the hydrolysis of diethyl allylmalonate, may contain several process-related impurities. The most common include:
-
Unreacted Diethyl Malonate: Incomplete hydrolysis of the starting material.
-
Diethyl Diallylmalonate: A byproduct formed from the dialkylation of diethyl malonate during the synthesis of the precursor.[1][2]
-
Dithis compound: Formed from the hydrolysis of diethyl diallylmalonate.
-
Residual Solvents: Solvents used in the synthesis and workup, such as ethanol (B145695) or toluene.
Q2: What is the general purity of commercially available this compound?
A2: Commercially available this compound typically has a purity of ≥97% or ≥98.0%.[3][4] However, for sensitive applications, further purification may be necessary to remove minor impurities.
Q3: Which purification techniques are most effective for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product.
-
Column Chromatography: Effective for separating compounds with different polarities, such as this compound from its less polar ester precursors.
-
Vacuum Distillation: Suitable for purifying thermally stable liquids or low-melting solids, though this compound's melting point of 102-105°C suggests it is a solid at room temperature, making distillation less common.
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A powerful method for separating and quantifying the main compound and its impurities. A reversed-phase C18 column with a UV detector is a common setup for analyzing organic acids.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by comparing the spectra of the purified sample to that of a standard and known impurities.[6][7]
-
Melting Point Analysis: A sharp melting point range close to the literature value (102-105°C) indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The melting point of the impure solid is lower than the boiling point of the solvent. The compound may be highly impure. | Add a small amount of a co-solvent in which the compound is less soluble. Try a different solvent system with a lower boiling point.[8] |
| No crystals form upon cooling | Too much solvent was used, resulting in a solution that is not saturated. The cooling process is too rapid. | Evaporate some of the solvent to increase the concentration. Allow the solution to cool more slowly. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[9] |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Ensure the solution is cooled sufficiently before filtration. Wash the crystals with a minimal amount of ice-cold solvent.[9] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of this compound from impurities | The mobile phase polarity is not optimal. The column is overloaded with the sample. | Adjust the mobile phase composition. A common mobile phase for acidic compounds on silica (B1680970) gel is a mixture of hexanes and ethyl acetate (B1210297), with a small amount of acetic or formic acid (0.1-1%) to suppress ionization and reduce tailing.[10][11] Reduce the amount of crude material loaded onto the column. |
| This compound is retained on the column | The mobile phase is not polar enough to elute the acidic compound. | Gradually increase the polarity of the mobile phase (gradient elution). A mixture of methanol (B129727) in dichloromethane (B109758) may be necessary for highly polar compounds.[10] |
| Tailing of the this compound peak | Strong interaction between the carboxylic acid groups and the silica gel stationary phase. | Add a small percentage of a volatile acid (e.g., 0.1-1% acetic acid) to the mobile phase to keep the compound in its protonated, less polar form.[11] |
Experimental Protocols
Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined experimentally on a small scale. Water, ethanol, and methanol are good starting points for solvent screening for carboxylic acids.[8]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, or a mixture like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in different solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.[12]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
| Parameter | Typical Value/Range |
| Purity Before | 90-95% |
| Purity After | >99% |
| Recovery | 70-90% |
Flash Column Chromatography of this compound
This protocol describes a general procedure for purifying this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., Hexane/Ethyl Acetate with 0.5% Acetic Acid)
-
Collection tubes
Procedure:
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. Aim for an Rf value of ~0.3 for this compound. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with 0.5% acetic acid.[10]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the column. Allow the silica to settle, ensuring a well-packed column without air bubbles.[11]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen mobile phase, applying gentle air pressure. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Typical Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 70:30) + 0.5% Acetic Acid |
| Expected Elution Profile | Impurities like diethyl malonate and diethyl diallylmalonate will elute before the more polar this compound. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for choosing an initial purification method for this compound.
References
- 1. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound (≥98.0% (T)) - Amerigo Scientific [amerigoscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. Purification [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. mt.com [mt.com]
Technical Support Center: Allylmalonic Acid Synthesis Scale-Up
Welcome to the technical support resource for the synthesis and scale-up of allylmalonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The standard laboratory and industrial synthesis involves a two-step malonic ester synthesis. First, diethyl malonate is deprotonated with a suitable base, typically sodium ethoxide, to form an enolate. This enolate is then alkylated with an allyl halide (e.g., allyl bromide) to produce diethyl allylmalonate. The final step is the hydrolysis of the diester to this compound, usually under acidic or basic conditions.[1][2]
Q2: What are the primary side reactions to consider during the alkylation step at scale?
A2: A significant challenge is the formation of the dialkylated product, diethyl diallylmalonate.[1][2] This occurs if the mono-alkylated product is deprotonated again and reacts with another molecule of the allyl halide. Another potential side reaction is transesterification if the alkoxide base does not match the ester groups of the malonic ester (e.g., using sodium methoxide (B1231860) with diethyl malonate).[1]
Q3: Why is the hydrolysis step challenging to scale up?
A3: Scaling up the hydrolysis of diethyl allylmalonate presents several difficulties. Complications can include the excellent solubility of the final this compound product in water, which makes extraction difficult.[3] Furthermore, the use of strong acids or bases for hydrolysis can lead to the formation of troublesome inorganic salts that complicate purification.[3] Vigorous reaction conditions (high heat or strong acids) can also cause premature decarboxylation of the desired product.[4][5]
Q4: How can premature decarboxylation be avoided?
A4: this compound is susceptible to decarboxylation, which can begin at temperatures as low as 70°C.[3] This process can also be accelerated in mildly to strongly acidic conditions (pH < 5) even at room temperature.[5] To avoid this, it is crucial to carefully control the temperature during hydrolysis and purification. If the diacid is the target molecule, consider using milder hydrolysis methods, such as saponification with a base followed by careful acidification at low temperatures.
Q5: What are the key safety considerations for scaling up this process?
A5: Key safety concerns include the handling of flammable solvents like ethanol (B145695) and diethyl ether, and the use of corrosive reagents like sodium ethoxide and strong acids/bases. The alkylation step can be exothermic, requiring careful monitoring and control of the reaction temperature to prevent thermal runaway, especially in large reactors. Appropriate personal protective equipment (PPE) and engineering controls are essential.
Troubleshooting Guides
This section addresses specific problems that may arise during the scale-up of this compound synthesis.
Problem 1: Low Yield or Purity in the Alkylation Step (Diethyl Allylmalonate)
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Deprotonation | Ensure at least one full equivalent of a suitable base (e.g., sodium ethoxide) is used. The base should be fresh and stored under anhydrous conditions to prevent degradation by moisture.[1] |
| Dialkylation Side Reaction | Control the stoichiometry carefully. Add the allyl halide dropwise to the enolate solution to maintain a low concentration of the alkylating agent. Lowering the reaction temperature may also reduce the rate of the second alkylation. |
| Transesterification | The alkoxide base must match the ester group of the malonic ester. For diethyl malonate, use sodium ethoxide in ethanol.[1][2] |
| Unreactive Alkylating Agent | While allyl bromide is commonly used, allyl iodide is more reactive and can be used if the reaction is sluggish. However, it is more expensive.[1] |
Problem 2: Incomplete Hydrolysis of Diethyl Allylmalonate
| Potential Cause | Troubleshooting & Optimization |
| Insufficient Reaction Time/Temp | Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress using a suitable analytical method like TLC or HPLC.[1] |
| Phase Separation/Solubility Issues | On a larger scale, mixing can be less efficient. Ensure vigorous stirring. Consider using a co-solvent like acetic acid to create a homogeneous solution, especially for acid hydrolysis.[4] |
| Insufficient Reagent | Ensure a sufficient excess of the hydrolyzing agent (e.g., KOH or HCl) is used to drive the reaction to completion. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting & Optimization |
| High Water Solubility of Product | The high polarity and water solubility of this compound make extraction with common organic solvents inefficient.[3] Perform multiple extractions with a suitable solvent or use continuous liquid-liquid extraction. |
| Formation of Inorganic Salts | Alkaline hydrolysis followed by neutralization generates large quantities of salt, which can complicate workup. Consider using an acid-catalyzed saponification with a solid-phase catalyst, like an acid ion-exchange resin, which can be filtered off, yielding a salt-free aqueous solution of the product.[3] |
| Product is an Oil or Difficult to Crystallize | Impurities can inhibit crystallization. Ensure the preceding steps yielded a high-purity intermediate. If purification by crystallization fails, column chromatography may be necessary, although this is often difficult to scale.[4] |
Experimental Protocols
Key Experiment: Synthesis of this compound
Part 1: Alkylation of Diethyl Malonate
-
Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully adding sodium metal (1.05 equivalents) to anhydrous ethanol in a reactor equipped with a stirrer, thermometer, and reflux condenser.
-
Once the sodium has fully reacted, cool the solution to room temperature.
-
Add diethyl malonate (1.0 equivalent) dropwise to the sodium ethoxide solution, maintaining the temperature below 30°C. Stir for 1 hour.
-
Add allyl bromide (1.0 equivalent) dropwise, ensuring the reaction temperature does not exceed 50°C.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture. The ethanol can be removed under reduced pressure. The resulting slurry is then taken into the next step.
Part 2: Hydrolysis of Diethyl Allylmalonate
-
To the crude diethyl allylmalonate, add an aqueous solution of potassium hydroxide (B78521) (KOH, 2.5-3.0 equivalents).
-
Heat the mixture to reflux (typically 90-100°C) and stir vigorously for 4-8 hours, or until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to below 10°C in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of 1-2, ensuring the temperature remains low to prevent decarboxylation.
-
Extract the aqueous layer multiple times with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield crude this compound, which can be further purified by crystallization.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield during the alkylation step.
Caption: Key parameters influencing desired product vs. side product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. US5886219A - Process for preparing malonic acid and alkylmalonic acids - Google Patents [patents.google.com]
- 4. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Allylmalonic Acid Reactions: A Technical Support Center
Welcome to the technical support center for catalyst selection in reactions involving allylmalonic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of these reactions, providing troubleshooting advice and detailed experimental protocols to ensure successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions involving this compound?
A1: The most prevalent catalytic reactions involving this compound and its esters are Asymmetric Allylic Alkylation (AAA) and decarboxylation. AAA is a powerful method for forming carbon-carbon bonds and creating chiral centers, while decarboxylation is used to remove a carboxyl group, often after an alkylation step.
Q2: Which catalyst systems are typically used for the Asymmetric Allylic Alkylation (AAA) of this compound derivatives?
A2: Palladium (Pd), Iridium (Ir), and Molybdenum (Mo) based catalysts are the most common choices for AAA of this compound derivatives. The choice of metal and corresponding chiral ligand is crucial for achieving high yield and enantioselectivity.
Q3: What is the key difference in outcome when using Palladium versus Iridium catalysts for AAA?
A3: Generally, Palladium catalysts tend to favor the formation of the linear ("achiral") product, while Iridium catalysts often exhibit high regioselectivity for the branched ("chiral") product.[1][2]
Q4: When should I consider using a Molybdenum-based catalyst for AAA?
A4: Molybdenum catalysts are a good alternative to Palladium and Iridium, particularly for controlling regioselectivity and in reactions where two adjacent stereocenters are formed.[3][4][5] They have shown excellent performance in producing highly enantioenriched products.
Q5: Are there catalyst-free methods for the decarboxylation of this compound?
A5: Yes, decarboxylation of malonic acid derivatives can be achieved without a metal catalyst. Methods include thermal decarboxylation and microwave-assisted decarboxylation, which can be highly efficient and environmentally friendly. Photoredox catalysis offers another mild, metal-free alternative.[6][7][8]
Troubleshooting Guides
Asymmetric Allylic Alkylation (AAA)
Problem 1: Low Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is properly activated. For example, a pre-catalyst might need to be reduced in situ. Prepare a fresh batch of the catalyst or purchase from a reliable supplier. |
| Insufficient Base | Use at least one full equivalent of a suitable base to ensure complete deprotonation of the malonate. The choice of base (e.g., NaH, LiOt-Bu, Cs2CO3) can significantly impact the reaction.[9][10][11] |
| Poor Quality Reagents or Solvents | Use freshly purified reagents and anhydrous solvents. Trace impurities, especially water, can deactivate the catalyst and interfere with the reaction. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need to be cooled to improve selectivity. |
Problem 2: Low Enantioselectivity (ee)
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Ligand | The choice of chiral ligand is critical. Screen a variety of ligands to find the optimal one for your specific substrate. For example, PHOX ligands are often used with Palladium, while phosphoramidite (B1245037) ligands can be effective with Iridium. |
| Incorrect Catalyst:Ligand Ratio | Optimize the metal-to-ligand ratio. This can influence the geometry of the active catalytic species. |
| Solvent Effects | The solvent can significantly impact enantioselectivity by influencing the catalyst-substrate complex. Screen a range of solvents with varying polarities. |
| Trace Impurities | Impurities in the substrate or reagents can act as catalyst poisons or inhibitors, leading to poor enantioselectivity. Ensure all components are of high purity.[12] |
Problem 3: Poor Regioselectivity (Branched vs. Linear Product)
| Possible Cause | Suggested Solution |
| Incorrect Metal Catalyst | As a general rule, Iridium catalysts favor the branched product, while Palladium catalysts often yield the linear product.[1][2] Consider switching the metal center to achieve the desired regioselectivity. |
| Steric Hindrance | The steric properties of both the ligand and the substrate can influence regioselectivity. A bulkier ligand may favor the formation of the less sterically hindered linear product. |
| Nucleophile Choice | The nature of the malonate ester can also play a role. Experiment with different ester groups (e.g., methyl, ethyl, tert-butyl) to see if it impacts the regiochemical outcome. |
Decarboxylation
Problem: Incomplete Decarboxylation
| Possible Cause | Suggested Solution |
| Insufficient Heating (Thermal Decarboxylation) | Ensure the reaction temperature is high enough and the reaction time is sufficient for complete decarboxylation. Monitor the reaction by TLC or NMR. |
| Inefficient Microwave Power/Time | For microwave-assisted decarboxylation, optimize the power and irradiation time. |
| Catalyst Deactivation (Photoredox Decarboxylation) | Ensure the photocatalyst is not degrading under the reaction conditions. Use a stable photocatalyst and appropriate solvent.[6][7] |
| pH of the Medium | For certain substrates, the pH can influence the rate of decarboxylation. Acidic conditions can sometimes facilitate the process. |
Data Presentation: Catalyst System Comparison for AAA of Malonates
| Catalyst System | Typical Substrate | Key Features | Reported Yield | Reported ee |
| Pd(0) / Chiral Ligand (e.g., Trost Ligand, PHOX) | Allylic Acetates/Carbonates | Well-established, broad scope. Often favors linear products. | Good to Excellent | Up to >95% |
| [Ir(COD)Cl]2 / Chiral Ligand (e.g., Phosphoramidite, Tol-BINAP) | Allylic Acetates/Carbonates | High regioselectivity for branched products.[9][10] | Good to Excellent | Up to 97%[10] |
| Mo(CO)6 / Chiral Ligand (e.g., Pyridylamide) | Allylic Carbonates | Complementary to Pd and Ir. Good for controlling regioselectivity.[3][5] | Good to Excellent | Up to >95% |
Experimental Protocols
General Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the Palladium pre-catalyst (e.g., Pd2(dba)3) and the chiral ligand in an anhydrous, degassed solvent (e.g., THF, DCM). Stir for 20-30 minutes to allow for complex formation.
-
Reaction Setup: To a separate flask under an inert atmosphere, add the this compound derivative (1.0 eq) and the solvent.
-
Base Addition: Add the base (e.g., NaH, 1.1 eq) portion-wise at 0 °C and allow the mixture to stir for 15-30 minutes.
-
Allylic Substrate Addition: Add the allylic substrate (e.g., an allylic acetate, 1.2 eq).
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.
-
Reaction Monitoring: Warm the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Photoredox-Catalyzed Decarboxylation
-
Reaction Setup: In a reaction vessel suitable for photochemical reactions, combine the this compound (1.0 eq), the photocatalyst (e.g., an acridinium (B8443388) salt), and a redox-active co-catalyst in an appropriate solvent (e.g., trifluoroethanol).[6]
-
Base Addition: Add a non-nucleophilic base (e.g., Hünig's base) to generate the carboxylate in situ.[6]
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiation: Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or NMR until the starting material is consumed.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the product by column chromatography or distillation.
Visualizations
Caption: Experimental workflow for Asymmetric Allylic Alkylation.
Caption: Decision tree for catalyst selection.
Caption: Troubleshooting guide for low enantioselectivity.
References
- 1. Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. Pd and Mo Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molybdenum-catalyzed asymmetric allylic alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mo-Catalyzed Asymmetric Allylic Alkylation Enabling the Construction of Highly Enantioenriched 1,4-Dicarbonyl Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight [organic-chemistry.org]
- 7. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes [organic-chemistry.org]
- 9. Enantioselective Iridium-Catalyzed Allylic Alkylation of Racemic Branched Alkyl-Substituted Allylic Acetates with Malonates [organic-chemistry.org]
- 10. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 12. benchchem.com [benchchem.com]
Allylmalonic acid stability issues and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of experiments involving allylmalonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated place.[1][2] It is important to keep the container tightly sealed to prevent exposure to moisture, as the compound is moisture-sensitive.[3][4] For long-term storage, maintaining these conditions is crucial to ensure its stability.[1] Some suppliers recommend a storage temperature of 15-25 °C.[3] One vendor suggests a shelf life of 1095 days under desiccated, room temperature conditions.[5]
Q2: Is this compound stable under normal laboratory conditions?
This compound is generally considered stable under standard recommended storage conditions.[1][6] However, it can be susceptible to degradation under certain circumstances, such as exposure to high temperatures, acidic conditions, or oxidizing agents.[1][6][7][8]
Q3: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are believed to be:
-
Decarboxylation: Like other malonic acids, this compound can undergo decarboxylation, especially when heated, to yield 4-pentenoic acid and carbon dioxide.[8] This reaction can also be catalyzed by acidic conditions.[7]
-
Oxidation: The allyl group contains a carbon-carbon double bond that is susceptible to oxidation.[9] This can lead to the formation of various oxidation products, depending on the reaction conditions.
-
Other Reactions of the Allyl Group: The allyl group is reactive and can participate in various other reactions, which could be considered degradation pathways if they are unintended.[7][9]
Q4: What are the hazardous decomposition products of this compound?
Upon thermal decomposition, this compound is expected to produce carbon monoxide and carbon dioxide.[1]
Troubleshooting Guides
Issue 1: Unexpected Experimental Results or Low Yield
Q: My reaction involving this compound is giving a low yield or unexpected side products. What could be the cause?
A: Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure that the this compound used is of high purity and has been stored correctly. Impurities or degradation of the starting material can significantly impact reaction outcomes.
-
Reaction Conditions:
-
Temperature: As a malonic acid derivative, it may be susceptible to decarboxylation at elevated temperatures.[8] If your reaction is heated, consider if the temperature is too high, leading to the loss of a carboxyl group.
-
pH: Strongly acidic conditions can promote decarboxylation.[7] If your reaction is run in an acidic medium, this could be a potential side reaction.
-
Atmosphere: The allyl group can be sensitive to oxidation.[9] If your reaction is air-sensitive, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Choice of Base (for reactions requiring deprotonation):
-
Work-up Procedure: Your product might be unstable to the work-up conditions (e.g., acidic or basic quench).[10] Test the stability of your product to the work-up reagents separately. Also, consider the possibility of your product being water-soluble or volatile.[10]
Troubleshooting Workflow for Unexpected Experimental Results
Caption: Troubleshooting workflow for low yield or unexpected side products.
Data Presentation
Table 1: Recommended Storage and Handling Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Cool, 15-25 °C recommended | [1][3] |
| Atmosphere | Dry, tightly sealed container | [1][2][3] |
| Moisture | Moisture sensitive, store desiccated | [3][4] |
| Incompatible Materials | Oxidizing agents, bases, reducing agents | [1][6] |
| Shelf Life | 1095 days (conditions: room temp, desiccated) | [5] |
Table 2: Kinetic Data for Ozonolysis of Dicarboxylic Acids in Aqueous Solution
| Dicarboxylic Acid | Apparent Rate Constant (L mol⁻¹ s⁻¹) | Source(s) |
| Oxalic Acid (C2) | (2.7 ± 0.1) x 10⁻² | [11] |
| Malonic Acid (C3) | 5.5 ± 0.1 | [11] |
| Succinic Acid (C4) | (6.7 ± 0.4) x 10⁻⁴ | [11] |
| Glutaric Acid (C5) | (1.3 ± 0.2) x 10⁻³ | [11] |
| Adipic Acid (C6) | (1.7 ± 0.1) x 10⁻³ | [11] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways for this compound, based on ICH guidelines.[12][13]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV detector or Mass Spectrometer
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw a sample, neutralize it with 1M NaOH, and dilute to the initial concentration with the solvent.[1]
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1M NaOH. Keep the solution at 60°C for specified time points. Withdraw samples, neutralize with 1M HCl, and dilute.[1]
-
Oxidation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for specified time points.[1]
-
Thermal Degradation: Store a sample of solid this compound in an oven at a high temperature (e.g., 70°C, in 10°C increments above accelerated testing conditions) for a specified period.[12] At each time point, withdraw a sample and prepare a solution of known concentration.
-
Photostability: Expose a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
Characterize any significant degradation products using techniques like LC-MS or NMR.
-
Primary Degradation Pathway: Decarboxylation
Caption: Decarboxylation of this compound upon heating or in the presence of acid.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. Allyl group - Wikipedia [en.wikipedia.org]
- 8. This compound = 98.0 T 2583-25-7 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
Technical Support Center: Characterizing Allylmalonic Acid
Welcome to the technical support center for the analytical characterization of allylmalonic acid. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques used for characterizing this compound?
A1: The most common techniques for the analysis of this compound and other dicarboxylic acids are High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC is suitable for analyzing the compound in its native form in aqueous solutions, while GC-MS typically requires a derivatization step to increase the volatility and thermal stability of the acid.[2][3]
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: Derivatization is crucial for GC-MS analysis because dicarboxylic acids like this compound are polar and non-volatile due to their carboxyl functional groups.[4] This high polarity leads to strong interactions with the GC system, resulting in poor peak shapes and low sensitivity.[2] Derivatization converts the carboxylic acid groups into less polar, more volatile esters or silyl (B83357) ethers, making them suitable for gas chromatography.[2][3][5] The most common methods involve silylation (e.g., using BSTFA) or esterification.[2]
Q3: What are the main challenges in HPLC analysis of this compound?
A3: A primary challenge in reversed-phase HPLC is the poor retention of polar compounds like this compound, which may cause them to elute very early in the chromatogram, close to the solvent front.[6][7] This is because they are highly soluble in the aqueous mobile phases typically used.[8] Achieving good peak shape and sensitivity can also be problematic. Ion suppression chromatography, which involves adjusting the mobile phase pH to keep the acid in its non-ionized form, is a common strategy to improve retention and separation.[6]
Q4: What are the expected stability issues for this compound in solution?
A4: The stability of this compound in aqueous solutions can be influenced by pH, temperature, and concentration.[9] Like many carboxylic acids, it can be susceptible to degradation over time, especially under non-optimal storage conditions.[10] For instance, decarboxylation can occur at elevated temperatures. It is crucial to assess the stability of both the analyte and its derivatized form, as the stability of derivatized organic acids can vary and affect results if analysis is delayed.[3]
Troubleshooting Guides
HPLC-UV Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Retention Time (Analyte elutes in the void volume) | Mobile Phase pH is too high: The acid is ionized and has little interaction with the nonpolar stationary phase.[6] | Ion Suppression: Lower the mobile phase pH to at least 2 units below the pKa of the carboxylic acid groups. This protonates the acid, increasing its hydrophobicity and retention on a C18 column.[6] |
| Mobile Phase is too polar (100% aqueous): This can lead to "phase collapse" or dewetting of some standard C18 columns, causing a dramatic loss of retention.[7][8] | Use a column specifically designed for use in highly aqueous mobile phases (e.g., an "AQ" type column).[8] Alternatively, add a small percentage of a polar organic solvent like acetonitrile (B52724) or methanol. | |
| Poor Peak Shape (Tailing or Fronting) | Incomplete Derivatization (if applicable): Underivatized acid interacts strongly with the GC system.[2] | Optimize derivatization conditions (reagent excess, temperature, time).[2] |
| Column Overload: Injecting too much sample can saturate the column. | Reduce the injection volume or dilute the sample. | |
| Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the column can interact with the analyte. | Use an end-capped column or add a competing base to the mobile phase. Adjusting the mobile phase pH can also mitigate this issue. | |
| Low UV Sensitivity | Inappropriate Wavelength: Carboxylic acids have a UV absorbance maximum at a short wavelength, typically around 210 nm.[8] | Set the UV detector to a wavelength between 200-215 nm for optimal sensitivity. Be aware that this region is prone to interference from other co-eluting compounds.[8] |
| Low Analyte Concentration: The concentration of this compound in the sample is below the limit of detection. | Concentrate the sample or use a more sensitive detection method like mass spectrometry (LC-MS). |
GC-MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Derivatization (Low signal, tailing peaks) | Presence of Water: Moisture in the sample or reagents will react with the derivatizing agent (e.g., BSTFA), reducing its effectiveness.[11] | Ensure the sample is completely dry before adding reagents. Use anhydrous solvents. |
| Insufficient Reagent: Not enough derivatizing agent to react with all active hydrogens.[2] | Use a sufficient molar excess of the derivatizing reagent. A 2:1 ratio of BSTFA to active hydrogens is a good starting point.[2] | |
| Suboptimal Reaction Conditions: Incorrect temperature or reaction time.[2][3] | Optimize the reaction temperature and time. For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is common.[2][11] | |
| Ghost Peaks (Unexpected peaks in chromatogram) | Contaminated Reagents/Solvents: Impurities can be derivatized and appear as peaks.[2] | Use high-purity, GC-grade reagents and solvents. Run a blank to check for contamination. |
| Septum Bleed: Particles from the injection port septum are introduced into the system.[2] | Use high-quality, low-bleed septa and replace them regularly.[12] | |
| Multiple Peaks for a Single Analyte | Partial Derivatization: Incomplete reaction can result in a mix of partially and fully derivatized molecules, each producing a different peak.[3] | Review and optimize the derivatization protocol to ensure the reaction goes to completion.[3] |
| Mass Spectrum Fragmentation Issues | Incorrect Ionization Energy: Suboptimal energy can lead to either insufficient fragmentation or excessive fragmentation where the molecular ion is lost. | For electron impact (EI) ionization, 70 eV is standard. Adjust if necessary based on the instrument and desired fragmentation pattern. |
| Unexpected Fragments: The observed fragmentation pattern does not match the expected pattern for the derivatized this compound. | Consider potential side reactions during derivatization or thermal degradation in the GC inlet. The loss of a carboxyl group (as COOH or its derivatized form) is a common fragmentation pathway for dicarboxylic acids.[13] |
Experimental Protocols & Data
Protocol 1: HPLC-UV Analysis of this compound
This protocol outlines a general method for the analysis of this compound using reversed-phase HPLC with UV detection, employing ion suppression to enhance retention.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).[1]
-
Mobile Phase: Prepare an aqueous solution of 25 mM potassium phosphate (B84403) monobasic. Adjust the pH to 2.5-2.8 with phosphoric acid.[14] A typical mobile phase composition would be Acetonitrile:Phosphate Buffer (e.g., 10:90 v/v).[1][14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.[15]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.[6]
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.
Protocol 2: GC-MS Analysis via Silylation
This protocol describes the derivatization of this compound to its trimethylsilyl (B98337) (TMS) ester for GC-MS analysis.
-
Sample Preparation: Place 1-5 mg of the dried this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a stream of nitrogen.[2]
-
Reagent Addition:
-
Add 100 µL of an anhydrous solvent such as pyridine (B92270) or acetonitrile to dissolve the sample.[2]
-
Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).[2]
-
-
Reaction: Tightly cap the vial and heat it at 70°C for 1 hour in a heating block or oven.[2][11]
-
Analysis: After the vial has cooled to room temperature, the sample is ready for direct injection into the GC-MS.
-
GC-MS Conditions: Refer to the data table below for typical parameters.
Quantitative Data Summary
Table 1: Comparison of HPLC-UV Operating Conditions
| Parameter | Method 1 (General Purpose) | Method 2 (High Aqueous) |
| Column | Standard C18, 5 µm, 4.6x250 mm[1] | C18-AQ type, 5 µm, 4.6x150 mm[15] |
| Mobile Phase | 10% Acetonitrile, 90% 25mM KH₂PO₄ (pH 2.8)[14] | 100% Aqueous 0.02% H₃PO₄[16] |
| Flow Rate | 1.0 - 1.25 mL/min[14][16] | 1.0 mL/min[16] |
| Temperature | 40°C[14] | 25°C[15] |
| Detection | UV at 210 nm[14] | UV at 200 nm[16] |
Table 2: Typical GC-MS Derivatization and Analysis Parameters
| Parameter | Condition |
| Derivatization Reagent | BSTFA + 1% TMCS[2] |
| Reaction Solvent | Pyridine or Acetonitrile[2] |
| Reaction Temperature | 60 - 75°C[2][3] |
| Reaction Time | 30 - 60 minutes[2][3] |
| GC Column | DB-5 or similar nonpolar capillary column (e.g., 30m x 0.25mm ID, 0.25µm film)[12] |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Oven Program | Initial: 80°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min |
| MS Ion Source Temp | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 40 - 500 m/z |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC analysis issues.
Caption: Troubleshooting logic for incomplete GC-MS derivatization reactions.
Caption: Decision workflow for analyzing this compound from sample to report.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. researchgate.net [researchgate.net]
- 12. organic acid disorders and GC-MS - Chromatography Forum [chromforum.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. scioninstruments.com [scioninstruments.com]
- 16. HPLC Separation of Methylmalonic and Malonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
Validation & Comparative
Unveiling the ¹H NMR Landscape of Allylmalonic Acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose, and a detailed analysis of the ¹H NMR spectrum provides invaluable insights into the proton environments within a molecule. This guide offers a comprehensive comparison of the ¹H NMR spectrum of allylmalonic acid with related compounds, supported by experimental data and protocols.
This guide will delve into the ¹H NMR spectrum of this compound, comparing it with its ester derivative, diethyl allylmalonate, and the parent compound, malonic acid. This comparative approach will highlight the influence of the allyl and carboxylic acid functionalities on the proton chemical shifts and splitting patterns.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound (predicted), diethyl allylmalonate, and malonic acid.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Predicted) | -COOH | ~12.0 | Singlet (broad) | - | 2H |
| H-2 | ~5.80 | dddd | 17.0, 10.0, 7.0, 7.0 | 1H | |
| H-3a | ~5.25 | d | 17.0 | 1H | |
| H-3b | ~5.20 | d | 10.0 | 1H | |
| H-1 | ~3.50 | t | 7.0 | 1H | |
| H-4 | ~2.70 | t | 7.0 | 2H | |
| Diethyl Allylmalonate | H-2 | 5.70 - 5.85 | m | - | 1H |
| H-3 | 5.05 - 5.15 | m | - | 2H | |
| -OCH₂CH₃ | 4.15 - 4.25 | q | 7.1 | 4H | |
| H-1 | 3.35 - 3.45 | t | 7.7 | 1H | |
| H-4 | 2.60 - 2.70 | t | 7.7 | 2H | |
| -OCH₂CH₃ | 1.20 - 1.30 | t | 7.1 | 6H | |
| Malonic Acid | -COOH | ~11.5 | Singlet (broad) | - | 2H |
| -CH₂- | ~3.26 | Singlet | - | 2H |
Note: The data for this compound is based on a predicted spectrum. Experimental values may vary slightly.
Structural Insights from ¹H NMR Spectra
The ¹H NMR spectrum of a molecule provides a fingerprint of its proton environments. The chemical shift (δ) indicates the electronic environment of a proton, the integration value reveals the number of protons giving rise to the signal, the multiplicity (splitting pattern) gives information about the number of neighboring protons, and the coupling constant (J) quantifies the interaction between neighboring protons.
The predicted ¹H NMR spectrum of this compound showcases the distinct signals arising from its unique structure, which combines a malonic acid backbone with an allyl group.
Caption: Chemical structure of this compound highlighting the different proton environments.
-
Carboxylic Acid Protons (-COOH): The most downfield signal, appearing as a broad singlet around 12.0 ppm, is characteristic of the acidic protons of the two carboxylic acid groups. The broadness is due to hydrogen bonding and chemical exchange.
-
Vinyl Proton (H-2): The proton on the central carbon of the allyl group (C-2) is expected to resonate around 5.80 ppm. Its complex multiplicity, a doublet of doublet of doublets of doublets (dddd), arises from coupling to the terminal vinyl protons (H-3a and H-3b) and the allylic protons (H-4).
-
Terminal Vinyl Protons (H-3a, H-3b): These two protons are diastereotopic and thus have slightly different chemical shifts, predicted around 5.25 and 5.20 ppm. They appear as doublets due to geminal coupling and coupling to H-2.
-
Methine Proton (H-1): The proton on the carbon connecting the allyl group to the carboxylic acid groups is expected to be a triplet around 3.50 ppm, split by the two adjacent allylic protons (H-4).
-
Allylic Protons (H-4): These protons, adjacent to the double bond, are predicted to appear as a triplet around 2.70 ppm, split by the methine proton (H-1).
The ¹H NMR spectrum of diethyl allylmalonate shows the influence of the ethyl ester groups. The signals for the allyl group protons are in similar regions to those predicted for this compound, confirming the presence of this moiety. The key differences are:
-
Absence of Carboxylic Acid Proton Signal: The broad singlet for the -COOH protons is absent.
-
Presence of Ethyl Group Signals: Two new signals appear: a quartet around 4.20 ppm corresponding to the -OCH₂- protons and a triplet around 1.25 ppm for the -CH₃ protons. The quartet arises from coupling to the three methyl protons, and the triplet from coupling to the two methylene (B1212753) protons.
Malonic acid provides a baseline for the malonic acid backbone. Its ¹H NMR spectrum is very simple, showing two signals:
-
Carboxylic Acid Protons (-COOH): A broad singlet around 11.5 ppm, similar to that in this compound.
-
Methylene Protons (-CH₂-): A sharp singlet around 3.26 ppm. The absence of adjacent, non-equivalent protons results in a singlet. This signal is shifted significantly upfield compared to the methine proton in this compound, demonstrating the deshielding effect of the adjacent allyl group.
Experimental Protocol for ¹H NMR Spectroscopy of Organic Acids
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the organic acid.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). For carboxylic acids, DMSO-d₆ is often a good choice as it can dissolve the sample well and the acidic proton signal is usually well-resolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Solvent: As chosen in the sample preparation.
-
Temperature: Standard room temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: Typically 16 to 64 scans are sufficient for good signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.
-
Spectral Width: A spectral width of approximately 16 ppm is suitable to cover the expected chemical shift range.
-
Reference: The residual solvent peak is typically used for calibration (e.g., DMSO at 2.50 ppm).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals to determine the relative number of protons.
-
Calibrate the chemical shift scale using the solvent reference peak.
Conclusion
The ¹H NMR spectrum of this compound, even when predicted, provides a clear structural fingerprint that can be logically dissected and understood through comparison with related molecules like diethyl allylmalonate and malonic acid. The analysis highlights the characteristic chemical shifts and coupling patterns of the allyl group and the malonic acid backbone. By following a standardized experimental protocol, researchers can obtain high-quality spectra that are essential for structural elucidation and confirmation in the fields of chemical research and drug development.
Interpreting the 13C NMR Spectrum of Allylmalonic Acid: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, accurately interpreting Nuclear Magnetic Resonance (NMR) spectra is paramount for structural elucidation. This guide provides a comparative analysis of the 13C NMR spectrum of allylmalonic acid, contrasting it with malonic acid and propylmalonic acid to highlight the influence of the allyl substituent.
Predicted 13C NMR Chemical Shifts
| Carbon Atom | This compound (Predicted δ, ppm) | Malonic Acid (Experimental δ, ppm) | Propylmalonic Acid (Experimental δ, ppm) |
| C1 (Carboxyl) | ~172 | 171.3 | ~175 |
| C2 (Methine) | ~52 | 41.1 | ~53 |
| C3 (Allyl CH2) | ~34 | - | ~36 |
| C4 (Allyl CH) | ~132 | - | ~20 |
| C5 (Allyl CH2) | ~118 | - | ~14 |
Note: Experimental data for malonic acid was obtained from the Human Metabolome Database (HMDB). Data for propylmalonic acid is based on typical values for alkyl-substituted malonic acids.
The introduction of the allyl group is predicted to cause a significant downfield shift for the alpha-carbon (C2) compared to malonic acid due to the change from a methylene (B1212753) to a methine carbon and the proximity of the electron-withdrawing double bond. The carboxyl carbon (C1) is expected to experience a slight shift. The carbons of the allyl group itself will appear in the characteristic alkene region of the spectrum.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a standard methodology for acquiring a proton-decoupled 13C NMR spectrum, suitable for compounds like this compound.
1. Sample Preparation:
-
Dissolve 10-50 mg of the analyte (e.g., this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3). The choice of solvent will depend on the solubility of the compound and should be noted as it can slightly influence chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the 13C probe to the correct frequency.
3. Acquisition Parameters:
-
Use a standard proton-decoupled 13C pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
The number of scans (NS) should be set to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration. For natural abundance 13C NMR, this may range from several hundred to several thousand scans.
-
A relaxation delay (d1) of 1-2 seconds is generally sufficient for qualitative spectra.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Reference the spectrum. If tetramethylsilane (B1202638) (TMS) is not used as an internal standard, the solvent peak can be used as a reference (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).
-
Perform baseline correction to ensure a flat baseline across the spectrum.
Logical Interpretation of the Spectrum
The following diagram illustrates the decision-making process for assigning the peaks in the 13C NMR spectrum of this compound.
Caption: A flowchart outlining the logical steps for assigning carbon signals in the 13C NMR spectrum of this compound.
This guide provides a foundational framework for interpreting the 13C NMR spectrum of this compound. For unambiguous assignment, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended to correlate carbon atoms with their attached protons and neighboring atoms, respectively.
A Comparative Guide to the Mass Spectrometry Analysis of Allylmalonic Acid: Direct Analysis vs. Silylation-Based GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common mass spectrometry-based approaches for the analysis of allylmalonic acid: direct analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) and analysis following derivatization by silylation coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a dicarboxylic acid with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol , presents analytical challenges due to its polarity and low volatility.[1][2] This guide outlines the predicted fragmentation patterns, experimental protocols, and a comparison of the analytical strategies to aid researchers in selecting the appropriate method for their specific needs.
Direct Analysis of Underivatized this compound
Direct analysis of underivatized dicarboxylic acids is typically performed using LC-MS. Due to their polarity, these compounds are amenable to electrospray ionization (ESI), often in negative ion mode, which facilitates the deprotonation of the carboxylic acid groups.
Predicted Fragmentation Pattern (Negative Ion ESI-MS/MS):
In the absence of an experimental spectrum for this compound, a fragmentation pattern can be predicted based on the known behavior of similar dicarboxylic acids. The deprotonated molecule [M-H]⁻ at an m/z of 143 would be the precursor ion. Collision-induced dissociation (CID) is expected to induce the following fragmentation pathways:
-
Loss of Water (-18 Da): A common fragmentation for carboxylic acids, resulting in a fragment at m/z 125.
-
Decarboxylation (-44 Da): The loss of a carboxyl group as CO2 is a characteristic fragmentation of dicarboxylic acids, leading to a fragment at m/z 99.
-
Sequential Losses: Further fragmentation could involve the sequential loss of water and carbon dioxide.
Analysis of this compound via Silylation and GC-MS
To overcome the low volatility of dicarboxylic acids for GC-MS analysis, derivatization is a common and effective strategy. Silylation, which replaces the acidic protons of the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group, is a widely used technique.[3][4][5] This process increases the volatility and thermal stability of the analyte.[6][7]
Predicted Fragmentation Pattern of Bis(trimethylsilyl) Allylmalonate (EI-MS):
Following derivatization with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), the resulting bis(trimethylsilyl) allylmalonate will have a significantly higher molecular weight. The fragmentation under electron ionization (EI) will be driven by the charge localization on the TMS groups and the overall structure. Key predicted fragments include:
-
Molecular Ion [M]⁺•: The molecular ion of the derivatized compound.
-
Loss of a Methyl Group (-15 Da): A characteristic fragmentation of TMS derivatives, resulting in an [M-15]⁺ ion.
-
Characteristic TMS Fragments: Ions at m/z 73 ([Si(CH₃)₃]⁺) and 147 ([ (CH₃)₂Si=O-Si(CH₃)₃ ]⁺) are strong indicators of silylated compounds.
-
Cleavage of the Allyl Group: Fragmentation of the allyl side chain.
-
Loss of TMS and Carboxyl Groups: Complex rearrangements and cleavages involving the loss of the silyl (B83357) and carboxyl moieties.
Quantitative Data Comparison
The following table summarizes the predicted key ions and their expected relative abundance for the two analytical approaches.
| Analytical Method | Precursor/Molecular Ion (m/z) | Key Fragment Ions (m/z) | Expected Relative Abundance of Key Fragments |
| Direct LC-MS/MS (Negative ESI) | 143 ([M-H]⁻) | 125 ([M-H-H₂O]⁻), 99 ([M-H-CO₂]⁻) | Moderate to High |
| GC-MS of TMS Derivative (Positive EI) | 288 ([M]⁺•) | 273 ([M-15]⁺), 147, 73 | High |
Experimental Protocols
Protocol 1: Direct LC-MS/MS Analysis of this compound
-
Sample Preparation: Dissolve the this compound standard or extracted sample in a suitable solvent compatible with reversed-phase or HILIC chromatography, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to adjust the pH.
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column or a HILIC column suitable for the separation of polar organic acids.
-
Mobile Phase: A gradient of water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) and acetonitrile.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI is generally preferred for dicarboxylic acids.
-
MS/MS Analysis: Use the deprotonated molecule [M-H]⁻ at m/z 143 as the precursor ion for collision-induced dissociation (CID) and monitor for the expected product ions.
-
Protocol 2: GC-MS Analysis of this compound after Silylation
-
Derivatization:
-
Place a known amount of the dried sample or standard in a reaction vial.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Seal the vial and heat at 70°C for 60 minutes to ensure complete derivatization.[5]
-
Cool the sample to room temperature before injection.
-
-
Gas Chromatography Separation:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL in splitless mode.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Visualization of Fragmentation and Workflow
Below are diagrams illustrating the proposed fragmentation pathway of this compound and a typical experimental workflow for its analysis.
Caption: Proposed Electron Ionization Fragmentation Pathway of this compound.
Caption: Comparison of Analytical Workflows for this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound = 98.0 T 2583-25-7 [sigmaaldrich.com]
- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. youtube.com [youtube.com]
A Comparative Guide to the FTIR Analysis of Allylmalonic Acid Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopic features of allylmalonic acid and malonic acid. By examining the characteristic vibrational frequencies of their respective functional groups, researchers can effectively identify and differentiate these compounds. This document outlines the theoretical basis for their spectral differences, presents a comparison of their expected and observed absorption peaks, and provides a standardized experimental protocol for acquiring FTIR data.
Introduction to FTIR Analysis of Carboxylic Acids
FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. Infrared radiation is passed through a sample, and the molecules absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). For a molecule like this compound, which contains both carboxylic acid and alkene functional groups, FTIR spectroscopy provides a unique spectral fingerprint.
This compound possesses two key functional groups for FTIR analysis:
-
Carboxylic Acid (-COOH): This group is characterized by a very broad O-H stretching vibration, a sharp and intense C=O (carbonyl) stretching vibration, and C-O stretching vibrations.
-
Allyl Group (-CH2-CH=CH2): This group exhibits characteristic C=C stretching and =C-H and C-H stretching and bending vibrations.
By comparing the FTIR spectrum of this compound to that of malonic acid, which lacks the allyl group, the specific contributions of the alkene functionality can be clearly distinguished.
Comparison of Functional Group Vibrational Frequencies
The following table summarizes the expected and, where available, experimentally observed FTIR absorption peaks for this compound and malonic acid. This data allows for a direct comparison of the spectral features arising from their distinct functional groups.
| Functional Group | Vibrational Mode | This compound (Expected Wavenumber, cm⁻¹) | Malonic Acid (Experimental Wavenumber, cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | ~3000 (broad) | Broad, Strong |
| C=O stretch | 1700-1725 | ~1710 | Strong | |
| C-O stretch | 1210-1320 | Not specified | Medium | |
| Allyl Group | =C-H stretch | 3020-3080 | N/A | Medium |
| C=C stretch | 1620-1680 | N/A | Weak to Medium | |
| =C-H bend (out-of-plane) | 910-990 | N/A | Medium | |
| Alkyl Group | C-H stretch (sp³) | ~2900 | ~2900 | Medium |
| C-H bend | 1350-1480 | Not specified | Medium |
Experimental Protocol for FTIR Analysis
This section details a standard procedure for obtaining the FTIR spectrum of a solid sample like this compound or malonic acid using the Attenuated Total Reflectance (ATR) technique.
Objective: To acquire a high-quality FTIR spectrum of the analyte for functional group identification.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Analyte powder (this compound or Malonic acid)
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum Collection:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol.
-
Allow the crystal to dry completely.
-
Collect a background spectrum. This will account for any atmospheric interference (e.g., CO₂, water vapor) and instrumental noise.
-
-
Sample Preparation and Loading:
-
Place a small amount of the powdered sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
-
Sample Spectrum Collection:
-
Acquire the FTIR spectrum of the sample. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The spectral data is collected in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The collected spectrum should be automatically ratioed against the background spectrum to produce a clean absorbance or transmittance spectrum.
-
Use the spectrometer software to identify and label the major absorption peaks.
-
Compare the peak positions (wavenumbers) to the expected values for the functional groups of interest.
-
Logical Workflow for FTIR Analysis
The following diagram illustrates the logical workflow of an FTIR analysis, from initial sample preparation to the final interpretation of the spectral data.
A Comparative Guide to Allylmalonic Acid vs. Methylmalonic Acid in Synthesis for Drug Development
For researchers, scientists, and drug development professionals, the choice of building blocks is a critical decision that influences the efficiency, yield, and novelty of synthetic routes toward active pharmaceutical ingredients (APIs). Among the versatile C-3 synthons, substituted malonic acids and their ester derivatives are of paramount importance. This guide provides an in-depth comparison of two key reagents: allylmalonic acid and methylmalonic acid, focusing on their performance in chemical synthesis, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Applications
| Feature | This compound | Methylmalonic Acid |
| Structure | Contains a reactive allyl group | Contains a methyl group |
| Reactivity | The allyl group offers a site for further functionalization (e.g., oxidation, metathesis) | The methyl group is generally less reactive |
| Synthetic Utility | Precursor for unsaturated carboxylic acids, barbiturates, and antiepileptic drugs like stiripentol | Precursor for saturated and α-methylated carboxylic acids, and relevant in metabolic disorder drug research |
| Alkylation Yield | Generally high due to the high reactivity of allyl halides (typically >90%) | High, but can be slightly lower than allylation (typically 80-90%) |
Performance in Synthesis: A Data-Driven Comparison
The primary synthetic application of both this compound and methylmalonic acid is through the malonic ester synthesis. This versatile method allows for the formation of substituted carboxylic acids via alkylation of a malonate ester followed by hydrolysis and decarboxylation.
Malonic Ester Synthesis Workflow
The general workflow for the malonic ester synthesis using either an allyl or methyl halide is depicted below.
Caption: General workflow of the malonic ester synthesis.
Comparative Yields in Diethyl Malonate Alkylation
The following table summarizes representative yields for the alkylation of diethyl malonate with allyl bromide and methyl halides, as reported in the literature. It is important to note that direct side-by-side comparisons under identical conditions are limited, and yields can vary based on the specific reaction parameters.
| Alkylating Agent | Product | Reported Yield (%) | Reference |
| Allyl Bromide | Diethyl allylmalonate | 91-95% | [1][2] |
| Methyl Bromide | Diethyl methylmalonate | 79-83% | [3] |
| Methyl Iodide | Diethyl methylmalonate | ~82.6% | [4] |
Allyl halides are generally more reactive than alkyl halides in SN2 reactions due to the stabilization of the transition state by the adjacent π-system of the double bond.[5][6] This increased reactivity often translates to higher yields and potentially milder reaction conditions for the synthesis of diethyl allylmalonate compared to diethyl methylmalonate.
Experimental Protocols
Synthesis of Diethyl Allylmalonate
This protocol is adapted from a procedure reported by ChemicalBook.[2]
Materials:
-
Diethyl malonate (20 g, 0.125 mol)
-
Anhydrous potassium carbonate (43 g, 0.311 mol)
-
Anhydrous acetonitrile (B52724) (200 mL)
-
Allyl bromide (23 g, 0.190 mol)
-
Celite
Procedure:
-
To a 500 mL three-neck round bottom flask under a nitrogen atmosphere, add diethyl malonate, anhydrous potassium carbonate, and anhydrous acetonitrile.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Slowly add allyl bromide to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 24 hours.
-
Cool the reaction mixture to room temperature and filter through a bed of celite.
-
Wash the celite bed with acetonitrile (100 mL).
-
Concentrate the combined filtrates under reduced pressure to yield diethyl allylmalonate as a colorless liquid.
Synthesis of Diethyl Methylmalonate
This protocol is a well-established procedure from Organic Syntheses.[3]
Materials:
-
Sodium (46 g, 2 gram-atoms)
-
Absolute ethyl alcohol (1 L)
-
Diethyl malonate (320 g, 2 moles)
-
Methyl bromide (200 g, 2.1 moles)
-
Glacial acetic acid
Procedure:
-
In a 2 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium in absolute ethyl alcohol.
-
Once all the sodium has dissolved, add diethyl malonate.
-
Bubble methyl bromide into the stirred solution over approximately four hours. The reaction is exothermic and may reach the boiling point of the mixture.
-
After the addition is complete, boil the solution for an additional 30 minutes.
-
Neutralize the solution with glacial acetic acid and cool.
-
Filter the precipitated sodium bromide with suction and wash with cold alcohol.
-
Remove the majority of the alcohol from the filtrate by distillation.
-
Work up the residue to isolate the diethyl methylmalonate, which can be purified by vacuum distillation. The reported yield is 275–290 g (79–83%).[3]
Decarboxylation: The Final Step
The decarboxylation of the substituted malonic acid is a crucial final step to obtain the desired carboxylic acid. This reaction is typically achieved by heating the dicarboxylic acid, often in the presence of an acid catalyst.[7] The reaction proceeds through a cyclic transition state, leading to the loss of carbon dioxide and the formation of an enol, which then tautomerizes to the final product.
While specific comparative data on the decarboxylation conditions for this compound versus methylmalonic acid is scarce, the general principle applies to both. The presence of the β-carbonyl group facilitates the decarboxylation.[7] Mild decarboxylation methods, such as using N,N'-carbonyldiimidazole (CDI) at room temperature, have also been reported for malonic acid derivatives.[8]
Applications in Drug Development
Both this compound and methylmalonic acid are valuable precursors in the synthesis of various active pharmaceutical ingredients.
This compound in API Synthesis
The allyl group in this compound provides a handle for further chemical transformations, making it a versatile building block.
-
Barbiturates: Diethyl allylmalonate is a key intermediate in the synthesis of allyl-substituted barbiturates, a class of drugs with sedative, hypnotic, and anticonvulsant properties.[9] The synthesis involves the condensation of diethyl allylmalonate with urea (B33335) in the presence of a strong base.
Caption: Condensation reaction for barbiturate synthesis.
-
Stiripentol: This antiepileptic drug, used for the treatment of Dravet syndrome, can be synthesized from precursors derived from this compound.[3][10] The synthesis often involves the reaction of a substituted benzaldehyde (B42025) with a derivative of a malonic acid containing an allyl or related group.
Methylmalonic Acid in API Synthesis
Methylmalonic acid and its derivatives are important in the synthesis of various pharmaceuticals, particularly those targeting metabolic pathways and neurological disorders.
-
Pregabalin (B1679071) Precursors: Substituted malonic esters are utilized in some synthetic routes to precursors of pregabalin, an anticonvulsant and anxiolytic drug.[1][11][12] These syntheses often involve the alkylation of a malonate derivative followed by a series of transformations to introduce the amino group and create the final chiral structure.
-
Metabolic Disorder Research: Methylmalonic acid itself is a key metabolite in the human body, and elevated levels are indicative of methylmalonic acidemia, an inborn error of metabolism.[13][14][15] As such, derivatives of methylmalonic acid are crucial tools for researchers developing therapies and diagnostic agents for this and related metabolic disorders.
Conclusion
Both this compound and methylmalonic acid are highly valuable and versatile building blocks in organic synthesis, with significant applications in drug development. The choice between them depends on the desired final product and the synthetic strategy.
-
This compound is the preferred choice when the target molecule requires an allyl group for its biological activity or as a handle for further functionalization. The higher reactivity of allyl halides generally leads to excellent yields in the malonic ester synthesis.
-
Methylmalonic acid is ideal for introducing a methyl group at the α-position of a carboxylic acid. It is a key precursor for a range of saturated compounds and holds particular relevance in the study and treatment of metabolic disorders.
By understanding the distinct reactivity and applications of these two malonic acid derivatives, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the drug discovery and development process.
References
- 1. Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diethyl allylmalonate | 2049-80-1 [chemicalbook.com]
- 3. A Facile One-Pot Process for the Synthesis of Stiripentol. – Oriental Journal of Chemistry [orientjchem.org]
- 4. prepchem.com [prepchem.com]
- 5. quora.com [quora.com]
- 6. Why allyl halides are more reactive towards nucleophilic substitution - askIITians [askiitians.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Decarboxylation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orientjchem.org [orientjchem.org]
- 11. homesitetask.zbjimg.com [homesitetask.zbjimg.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methylmalonic Acidemia drugs in development by stages, target, MoA, RoA, molecule type and key players, 2024 [pharmaceutical-technology.com]
- 14. Methylmalonic acid - Wikipedia [en.wikipedia.org]
- 15. Metabolic toxicity and neurological dysfunction in methylmalonic acidemia: from mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Allylmalonic Acid Alternatives in Palladium-Catalyzed Decarboxylative Allylations
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the palladium-catalyzed decarboxylative allylation, a key transformation in the Tsuji-Trost reaction manifold, offers a powerful method for carbon-carbon bond formation. Allylmalonic acid and its esters have traditionally served as reliable nucleophile precursors in these reactions. However, a range of alternative substrates have emerged, offering distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of this compound with prominent alternatives, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.
Introduction to Decarboxylative Allylation
The palladium-catalyzed decarboxylative allylation involves the reaction of an allylic electrophile with a nucleophile generated in situ through the decarboxylation of a carboxylic acid derivative. This process, often proceeding under neutral conditions, avoids the use of strong bases typically required for enolate formation and expands the scope of compatible functional groups. The general mechanism involves the oxidative addition of a palladium(0) catalyst to an allylic substrate, followed by decarboxylation of the nucleophile precursor and subsequent reductive elimination to form the desired allylated product.
Comparison of this compound and Its Alternatives
While this compound provides a straightforward route to allylated products, several alternatives have been developed to address limitations such as harsh reaction conditions required for less reactive substrates. The primary alternatives include allyl β-keto esters, allyl enol carbonates, and allyl nitroacetates. Each of these precursors offers a unique profile of reactivity and applicability.
This compound Esters: These are classic substrates in Tsuji-Trost reactions. However, their decarboxylative allylation can be sluggish, sometimes requiring elevated temperatures, especially for non-activated substrates. The stability of the resulting malonate enolate influences the reaction efficiency. To enhance reactivity, more activated versions like allyl 2,2,2-trifluoroethyl malonates have been developed, which undergo decarboxylation more readily due to the electron-withdrawing nature of the trifluoroethyl group.[1]
Allyl β-Keto Esters: These compounds are highly effective substrates for decarboxylative reactions, generating ketone enolates in situ.[2][3] The reactions often proceed under mild conditions and have been successfully applied in the synthesis of complex natural products.[4] The resulting α-allyl ketones are versatile intermediates for further transformations.
Allyl Enol Carbonates: As precursors to ketone enolates, allyl enol carbonates are another excellent class of substrates for decarboxylative allylation.[5] They offer a high degree of chemo-, regio-, and enantioselectivity, making them particularly valuable in asymmetric synthesis.[5] The formation of the enolate is generally efficient, leading to high yields of the desired allylated ketones.[5]
Allyl Nitroacetates: Decarboxylative allylation of allyl nitroacetates provides a rapid and efficient route to tertiary nitroalkanes.[6] These reactions are often complete within minutes at room temperature and proceed in high yields.[6] A key advantage is that the competing O-allylation of the intermediate nitronate is reversible under the reaction conditions, favoring the formation of the C-allylated product.[6]
Quantitative Performance Data
The following table summarizes typical experimental data for the palladium-catalyzed decarboxylative allylation of this compound esters and its alternatives. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature; therefore, this table represents a compilation of data from various sources to provide a comparative overview.
| Substrate Class | Typical Catalyst System | Temp. (°C) | Time | Yield (%) | Reference |
| This compound Ester | Pd₂(dba)₃ / (S)-t-BuPHOX | RT - 80 | 1 - 24 h | 70-95 | [4] |
| Allyl β-Keto Ester | Pd₂(dba)₃ / PPh₃ | RT - 60 | 1 - 12 h | 85-98 | [3][4] |
| Allyl Enol Carbonate | Pd₂(dba)₃ / Chiral Ligand | 4 - RT | 1 - 16 h | 80-99 | [5] |
| Allyl Nitroacetate (B1208598) | Pd(PPh₃)₄ | RT | 5 - 10 min | 85-95 | [6] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Decarboxylative Allylic Alkylation of a β-Ketoester[4]
To a round bottom flask are added Pd₂(dba)₃ (0.07 mmol) and (S)-t-BuPHOX (0.19 mmol). The flask is evacuated for 10 minutes before the addition of THF (88 mL). The resulting solution is stirred for 30 minutes. The β-ketoester (2.93 mmol) is then added via syringe, and the reaction mixture is stirred at the desired temperature until completion (monitored by TLC or GC-MS). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-allyl ketone.
General Procedure for Palladium-Catalyzed Decarboxylative Allylation of an Allyl Enol Carbonate[5]
In a glovebox, a vial is charged with Pd₂(dba)₃ (2.5 mol%) and a chiral ligand (e.g., L4, 6 mol%). The vial is sealed and removed from the glovebox. Toluene (as solvent) and the allyl enol carbonate substrate (1.0 equiv) are added via syringe. The reaction is stirred at the specified temperature (e.g., 4 °C or room temperature) for the indicated time. The reaction progress is monitored by TLC. After completion, the solvent is removed in vacuo, and the crude product is purified by flash chromatography on silica gel.
General Procedure for Rapid Decarboxylative Allylation of an Allyl Nitroacetate[6]
To a solution of the allyl α,α-dialkyl nitroacetate (1.0 equiv) in CH₂Cl₂ (0.1 M) is added Pd(PPh₃)₄ (5 mol%). The reaction mixture is stirred at room temperature for 5-10 minutes. The reaction is typically complete within this time, as indicated by TLC analysis. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the tertiary nitroalkane.
Reaction Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow and the catalytic cycle for a palladium-catalyzed decarboxylative allylation.
Conclusion
The selection of a suitable pronucleophile for palladium-catalyzed decarboxylative allylation is a critical decision in synthetic planning. While this compound and its esters remain viable options, alternatives such as allyl β-keto esters, allyl enol carbonates, and allyl nitroacetates offer significant advantages in terms of reactivity, mildness of reaction conditions, and, in some cases, superior stereocontrol. Allyl nitroacetates stand out for their exceptionally rapid reaction times at room temperature. For asymmetric syntheses, allyl enol carbonates and β-keto esters have proven to be highly effective. This guide provides a framework for researchers to compare these alternatives and select the most appropriate substrate to achieve their synthetic goals efficiently and selectively.
References
- 1. Palladium-Catalyzed Decarboxylative Rearrangements of Allyl 2,2,2-Trifluoroethyl Malonates: Direct Access to Homoallylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed decarboxylative allylic alkylation of diastereomeric β-ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Decarboxylative Allylation of Nitroalkanes [organic-chemistry.org]
The Efficacy of Allylmalonic Acid as a Bivalent Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the final construct's efficacy, stability, and pharmacokinetic profile. While a vast array of linkers are commercially available and extensively studied, this guide focuses on the efficacy of allylmalonic acid as a bivalent linker, comparing its potential attributes to more established alternatives.
This compound is a dicarboxylic acid that offers a relatively rigid and compact framework for connecting two molecular entities. Its unique structure, featuring two carboxylic acid moieties for conjugation and an allyl group for potential secondary modifications, presents both opportunities and challenges in the design of novel bioconjugates.
Comparative Analysis of Linker Properties
The ideal linker must strike a balance between stability in circulation and efficient cleavage or function at the target site. Key properties influencing a linker's performance include its length, flexibility, and chemical composition.
| Linker Type | Representative Example(s) | Key Advantages | Key Disadvantages |
| Dicarboxylic Acids | This compound , Succinic Acid, Glutaric Acid | - Relatively rigid, providing defined spatial orientation.- Carboxylic acid groups allow for well-established conjugation chemistries.- The allyl group in this compound offers a site for secondary modifications. | - Limited flexibility may hinder optimal binding in some applications.- Can increase hydrophobicity of the conjugate.[1] |
| Polyethylene Glycol (PEG) Chains | PEG4, PEG8 | - Increases hydrophilicity and solubility of the conjugate.[2] - Flexible, allowing for a greater range of motion for the conjugated molecules.[3] - Reduces steric hindrance. | - High flexibility can sometimes lead to less defined conformations.[3] - Can be susceptible to cleavage in certain biological environments. |
| Alkyl Chains | C4, C8 alkyl chains | - Synthetically straightforward.- Provides a hydrophobic spacer. | - Can significantly increase the lipophilicity of the conjugate, potentially impacting solubility and cell permeability.[3] |
| Heterobifunctional (e.g., SMCC) | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | - Allows for specific, sequential conjugation to different functional groups (e.g., amines and thiols).- Well-established and used in approved therapeutics. | - Maleimide group can be unstable and prone to retro-Michael addition. |
| Click Chemistry Linkers | DBCO-PEG4-NHS Ester, Azido-PEG3-Carboxylic Acid | - High reaction efficiency and specificity.- Bio-orthogonal, minimizing side reactions. | - DBCO group is hydrophobic.- Copper-catalyzed reactions may have cellular toxicity. |
Experimental Data: Insights from Analogous Linkers
Direct quantitative comparisons of this compound with other linkers are not extensively available in the current literature. However, studies on PROTACs and other bioconjugates have demonstrated the profound impact of linker rigidity and length on efficacy.
For instance, research on PROTACs has shown that linker rigidity can be advantageous. Rigid linkers can pre-organize the PROTAC into a bioactive conformation, which can reduce the entropic penalty of binding and lead to more potent degradation of the target protein.[3] Conversely, a linker that is too rigid may prevent the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4] this compound, being a short-chain dicarboxylic acid, would be classified as a relatively rigid linker.
The length of the linker is also a critical parameter. An optimal linker length is necessary to bridge the two interacting proteins effectively. A linker that is too short can cause steric hindrance, while one that is too long might lead to unproductive binding.[][6]
Experimental Protocols
The following protocols are adapted from established methods for dicarboxylic acid linkers and can be applied to this compound.
Protocol 1: General Procedure for Conjugating an Amine-Containing Molecule to a Protein using this compound
This protocol describes a two-step process involving the activation of the carboxylic acid groups of this compound followed by conjugation to a protein.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine-containing molecule (e.g., a peptide or small molecule drug)
-
Protein to be conjugated (e.g., an antibody)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Dialysis or size-exclusion chromatography equipment for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound and NHS in a suitable organic solvent (e.g., DMF or DMSO).
-
Add EDC to the solution and stir at room temperature for 1-2 hours to form the NHS ester of this compound.
-
-
Conjugation to the First Molecule (Amine-containing):
-
Add the amine-containing molecule to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purify the mono-conjugated product using an appropriate method (e.g., HPLC).
-
-
Activation of the Second Carboxylic Acid Group:
-
Dissolve the purified mono-conjugate in the Reaction Buffer.
-
Add NHS and EDC to the solution and stir at room temperature for 1-2 hours.
-
-
Conjugation to the Protein:
-
Add the protein to the activated mono-conjugate solution. The molar ratio of the activated linker to the protein should be optimized.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer.
-
Purify the final conjugate using dialysis or size-exclusion chromatography to remove unreacted linker and other small molecules.
-
Protocol 2: Solid-Phase Peptide Synthesis with an this compound Linker
This protocol outlines the incorporation of an this compound linker into a peptide during solid-phase synthesis. A similar methodology has been described for succinic acid.[7]
Materials:
-
Fmoc-protected amino acid resin
-
Allylmalonic anhydride (B1165640) (can be prepared from this compound)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
Fmoc Deprotection: Swell the resin in DMF and then treat with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Linker Coupling:
-
Dissolve allylmalonic anhydride and DIPEA in DMF.
-
Add the solution to the deprotected resin and shake for 2-4 hours.
-
-
Peptide Elongation: The remaining carboxylic acid group of the this compound linker can be used for further peptide chain elongation using standard Fmoc-based solid-phase peptide synthesis protocols.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.
Visualizations
The following diagrams illustrate the conceptual workflows and pathways relevant to the use of bivalent linkers.
Caption: A generalized workflow for the stepwise conjugation of two molecules using a bivalent linker.
Caption: The catalytic cycle of a PROTAC, where the linker facilitates the formation of a ternary complex.
Conclusion
This compound presents an intriguing option as a bivalent linker due to its defined structure and potential for secondary modification via the allyl group. Its rigidity may offer advantages in applications where a specific spatial orientation between the conjugated molecules is desired, such as in the design of certain PROTACs or multivalent ligands. However, the lack of extensive comparative data makes it difficult to definitively assess its efficacy against more common linkers like PEGs and alkyl chains.
Researchers considering this compound should carefully evaluate the structural requirements of their specific application. The provided experimental protocols offer a starting point for the synthesis and incorporation of this linker into bioconjugates. Further studies are warranted to fully elucidate the impact of the this compound linker on the stability, solubility, and biological activity of the resulting conjugates.
References
- 1. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Allylmalonic Acid Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the synthesis of allylmalonic acid, a valuable intermediate in pharmaceutical and organic synthesis. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, offering the resolution required to separate the target compound from starting materials, byproducts, and other impurities. This guide provides a comparative overview of various HPLC methods for assessing the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of HPLC Methods for Purity Assessment
The selection of an appropriate HPLC method for this compound purity analysis depends on the specific requirements of the assay, including the need for achiral versus chiral separation and the desired level of sensitivity. The following tables summarize the performance of three common HPLC approaches: Reversed-Phase HPLC for achiral purity, Chiral HPLC for enantiomeric purity, and an alternative Mixed-Mode Chromatography.
Table 1: Achiral Purity Assessment by Reversed-Phase HPLC
This method is suitable for the routine quantification of this compound and the separation of key process-related impurities.
| Parameter | Method 1: C18 Column | Method 2: Polar-Embedded C18 |
| Column | Standard C18 (e.g., 250 x 4.6 mm, 5 µm) | Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient: 5% B to 40% B in 20 min | A: 0.1% Formic acid in WaterB: MethanolGradient: 10% B to 50% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Temperature | 25 °C | 30 °C |
| Estimated Retention Time (min) - Malonic Acid | 3.5 | 3.2 |
| Estimated Retention Time (min) - this compound | 6.8 | 6.1 |
| Estimated Retention Time (min) - Diethyl Malonate | 12.5 | 11.8 |
| Estimated Retention Time (min) - Diethyl Allylmalonate | 16.2 | 15.1 |
| Estimated Retention Time (min) - Diethyl Diallylmalonate | 19.8 | 18.5 |
| Resolution (this compound / Malonic Acid) | > 5.0 | > 4.5 |
| Resolution (this compound / Diethyl Malonate) | > 10.0 | > 10.0 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.08 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.25 µg/mL |
Note: Retention times are estimated based on the principles of reversed-phase chromatography, where less polar compounds elute later. Actual retention times may vary depending on the specific column and system.
Table 2: Chiral Purity Assessment by Chiral HPLC
This method is essential for determining the enantiomeric excess of this compound, which is crucial for its application in stereospecific synthesis.
| Parameter | Method 3: Chiral Stationary Phase (CSP) |
| Column | Chirobiotic T (Teicoplanin-based CSP, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Polar Ionic Mode: Methanol/Acetic Acid/Triethylamine (100/0.1/0.2, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 215 nm |
| Temperature | 20 °C |
| Estimated Retention Time (min) - Enantiomer 1 | 8.5 |
| Estimated Retention Time (min) - Enantiomer 2 | 9.8 |
| Resolution (Enantiomers) | > 1.8 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~0.6 µg/mL |
Note: The elution order of enantiomers should be determined experimentally using a standard of a known configuration.
Experimental Protocols
Detailed methodologies for the HPLC methods are provided below.
Method 1: Achiral Purity by Reversed-Phase HPLC (C18)
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: Standard C18 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) phosphoric acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Program:
Time (min) % B 0 5 20 40 21 5 | 25 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample and dissolve in 50 mL of a 50:50 mixture of water and acetonitrile to prepare a stock solution.
-
Further dilute the stock solution as necessary to fall within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Standard Preparation:
-
Prepare individual stock solutions of this compound and potential impurities (malonic acid, diethyl malonate, diethyl allylmalonate, diethyl diallylmalonate) in the same diluent as the sample.
-
Prepare a mixed standard solution containing all components at known concentrations.
-
Construct a calibration curve for this compound using at least five concentration levels.
Method 3: Chiral Purity by Chiral HPLC (Chirobiotic T)
1. Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: Chirobiotic T (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A freshly prepared and filtered mixture of Methanol/Acetic Acid/Triethylamine (100/0.1/0.2, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 20 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Standard Preparation:
-
Prepare a solution of racemic this compound in the mobile phase to verify the separation of the two enantiomers.
Visualizing the HPLC Workflow
The following diagrams illustrate the logical flow of the experimental and analytical processes.
X-ray Crystallography of Allylmalonic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data of allylmalonic acid and its parent compound, malonic acid. While experimental X-ray crystallography data for this compound is not currently available in public databases, this document outlines a prospective experimental protocol for its structural determination and presents the known crystallographic parameters of malonic acid for comparative purposes. Understanding the three-dimensional structure of this compound is crucial for applications in organic synthesis and drug development, where its unique chemical functionalities can be exploited.
Data Presentation: Crystallographic Parameters
The following table summarizes the established crystallographic data for malonic acid.[1] This information serves as a benchmark for the anticipated data from future X-ray diffraction studies of this compound.
| Parameter | Malonic Acid | This compound |
| Chemical Formula | C₃H₄O₄ | C₆H₈O₄ |
| Crystal System | Triclinic | To be determined |
| Space Group | P-1 | To be determined |
| a (Å) | 5.33 | To be determined |
| b (Å) | 5.14 | To be determined |
| c (Å) | 11.25 | To be determined |
| α (°) | 102.7 | To be determined |
| β (°) | 135.17 | To be determined |
| γ (°) | 85.17 | To be determined |
| Volume (ų) | 205.9 | To be determined |
| Z | 2 | To be determined |
Experimental Protocols: A Prospective Approach for this compound
The following is a detailed, hypothetical experimental protocol for the single-crystal X-ray diffraction analysis of this compound. This protocol is based on established methodologies for the crystallization and structural analysis of small organic molecules.
Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis. Vapor diffusion is a reliable method for growing crystals of small organic molecules.
-
Materials:
-
This compound (≥98% purity)
-
Solvent for dissolution (e.g., ethanol, acetone)
-
Anti-solvent for precipitation (e.g., hexane, diethyl ether)
-
Small vial (e.g., 2 mL)
-
Larger vial (e.g., 20 mL) with a screw cap
-
-
Procedure:
-
Prepare a concentrated solution of this compound in a suitable solvent in the small vial. The solution should be near saturation.
-
Place the small, open vial inside the larger vial.
-
Add a small amount of the anti-solvent to the larger vial, ensuring it does not directly mix with the solution in the inner vial.
-
Seal the larger vial and leave it undisturbed in a location with minimal temperature fluctuations and vibrations.
-
Crystals are expected to form in the inner vial over a period of several days to weeks as the anti-solvent vapor slowly diffuses into the this compound solution, reducing its solubility.
-
Crystal Mounting and Data Collection
-
Procedure:
-
Carefully select a well-formed, clear single crystal with dimensions of approximately 0.1-0.3 mm.
-
Mount the selected crystal onto a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation.
-
The mounted crystal is then placed on a goniometer head and flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.
-
A modern single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a sensitive detector (e.g., CCD or CMOS) is used for data collection.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Structure Solution and Refinement
-
Procedure:
-
The collected diffraction data is processed to determine the unit cell parameters, space group, and reflection intensities.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using full-matrix least-squares methods against the experimental data. This process minimizes the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
The final refined structure is validated using software such as CHECKCIF to ensure its quality and chemical sense.
-
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for X-ray crystallography.
Caption: Experimental workflow for X-ray crystallography.
References
A Comparative Guide to the Reactivity of Allylmalonic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity between allylmalonic acid and its ester derivatives, primarily diethyl allylmalonate. The information presented is intended to assist researchers in selecting the appropriate reagent for specific synthetic transformations. Key differences in reactivity, particularly in alkylation and decarboxylation reactions, are highlighted with supporting experimental data and protocols.
Overview of Reactivity
The primary difference in reactivity between this compound and its esters stems from the presence of acidic carboxylic acid protons in the former and their absence in the latter. This fundamental structural difference dictates the suitability of each compound for common organic transformations.
-
This compound: The two carboxylic acid groups are the most reactive sites. Their acidic protons will react with bases, precluding base-catalyzed reactions at the α-carbon. Its primary utility is in reactions involving the carboxyl groups themselves, most notably decarboxylation.
-
Allylmalonic Esters (e.g., Diethyl Allylmalonate): These compounds are staples in C-C bond formation.[1][2][3] The α-proton, located on the carbon between the two electron-withdrawing ester groups, is significantly acidic (pKa ≈ 13), allowing for easy deprotonation with a moderately strong base to form a stable enolate.[4][5] This enolate is a potent nucleophile, readily participating in alkylation reactions.
Comparison of Key Reactions
Alkylation at the α-Carbon
Alkylation at the carbon atom situated between the two carbonyl groups is a cornerstone of malonic ester synthesis, enabling the formation of substituted acetic acids.[2][3]
-
Allylmalonic Esters: Esters are the ideal substrates for this reaction. The process involves deprotonation with a base (e.g., sodium ethoxide) to form a nucleophilic enolate, which then attacks an alkyl halide in an SN2 reaction.[2][6] This allows for the introduction of a second alkyl group onto the α-carbon. The reaction is highly efficient and widely used.[7][8][9]
-
This compound: Direct alkylation at the α-carbon using a base is not feasible. Any base strong enough to deprotonate the α-carbon would first react with the much more acidic carboxylic acid protons, leading to the formation of a carboxylate salt and preventing the desired enolate formation.
Caption: General workflow for the alkylation of diethyl allylmalonate.
Decarboxylation
Decarboxylation, the removal of a carboxyl group as CO2, is a characteristic reaction of β-dicarboxylic acids and β-keto acids.[10][11]
-
This compound: As a substituted malonic acid, it readily undergoes decarboxylation upon heating, typically at temperatures above its melting point (102-105 °C).[] The reaction proceeds through a cyclic, six-membered transition state, yielding 4-pentenoic acid and carbon dioxide.[10][13] This transformation is direct and often high-yielding.
-
Allylmalonic Esters: Esters do not undergo thermal decarboxylation directly. To achieve decarboxylation, the ester groups must first be hydrolyzed to the corresponding carboxylic acid. This is typically accomplished by heating with aqueous acid (e.g., H2SO4) or saponification with a base (e.g., NaOH) followed by acidification.[6][13] The resulting dicarboxylic acid then decarboxylates, often in the same pot, upon further heating.[5][6] This two-step process is fundamental to the overall malonic ester synthesis.[2]
Caption: Contrasting decarboxylation pathways for the acid vs. the ester.
Data Summary Table
| Reaction | Substrate | Typical Reagents | Conditions | Product(s) | Key Difference |
| α-Alkylation | This compound | Base (e.g., NaOEt), R-X | Not Feasible | No reaction at α-carbon | Acidic carboxyl protons react with base, preventing enolate formation. |
| Diethyl Allylmalonate | 1. Base (e.g., NaOEt) 2. R-X | Anhydrous solvent (e.g., Ethanol, DMF) | Diethyl Allyl(R)malonate | α-proton is readily removed to form a nucleophilic enolate.[1][4] | |
| Decarboxylation | This compound | None (neat) or high-boiling solvent | Heat (>105 °C) | 4-Pentenoic Acid, CO2 | Direct, one-step thermal elimination of CO2.[10] |
| Diethyl Allylmalonate | 1. NaOH or H2SO4/H2O 2. Heat | Reflux | 4-Pentenoic Acid, CO2, Ethanol | Requires a preliminary hydrolysis step to form the diacid before decarboxylation can occur.[2][6] |
Experimental Protocols
Protocol 1: Alkylation of Diethyl Malonate to Synthesize Diethyl Allylmalonate
This protocol is representative of the alkylation of malonic esters.
Materials:
-
Diethyl malonate
-
Anhydrous potassium carbonate (K2CO3)
-
Allyl bromide
-
Anhydrous acetonitrile (B52724) (CH3CN)
-
Celite
Procedure:
-
To a 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL).[7][8]
-
Stir the reaction mixture at room temperature for 10 minutes.[7][8]
-
Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.[7][8]
-
Cool the reaction mixture to room temperature and filter through a bed of celite.[7][8]
-
Combine the filtrates and concentrate under reduced pressure to yield diethyl allylmalonate as a colorless liquid.[7][8]
Caption: Experimental workflow for the synthesis of diethyl allylmalonate.
Protocol 2: Hydrolysis and Decarboxylation of a Dialkylated Malonic Ester
This protocol outlines the final steps of a typical malonic ester synthesis to produce a substituted carboxylic acid.
Materials:
-
Dialkylated malonic ester
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, add the dialkylated malonic ester and a solution of sodium hydroxide in water (e.g., 80 g NaOH in 400 mL water).[4]
-
Reflux the mixture for approximately 4 hours, or until the organic ester layer is no longer visible, indicating complete saponification.[4]
-
Cool the reaction mixture in an ice bath.[4]
-
Carefully acidify the solution with concentrated HCl until it is strongly acidic (confirm with pH paper). The corresponding dicarboxylic acid may precipitate.[4]
-
Heat the acidified mixture to reflux. The evolution of carbon dioxide gas indicates that decarboxylation is occurring.[4]
-
Continue heating until gas evolution ceases (typically 1-2 hours).[4]
-
Cool the mixture, and isolate the final carboxylic acid product via extraction with an organic solvent (e.g., diethyl ether), followed by drying and solvent removal.[4]
Conclusion
This compound and its esters, such as diethyl allylmalonate, exhibit distinct and complementary reactivity profiles. Esters are the preferred precursors for synthesis requiring α-alkylation to form new carbon-carbon bonds, a reaction central to the malonic ester synthesis. Conversely, this compound is not suitable for base-mediated α-alkylation but is primed for direct thermal decarboxylation. A comprehensive understanding of these differences is crucial for the strategic design of synthetic routes in pharmaceutical and chemical research.
References
- 1. Malonic Ester Synthesis [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
- 8. Diethyl allylmalonate | 2049-80-1 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Allylmalonic Acid: A Comparative Guide for Researchers
An in-depth comparison of allylmalonic acid with other dicarboxylic acids, focusing on their physicochemical properties, applications in polymer science and drug development, and biological activity. This guide provides supporting experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals.
This compound, a dicarboxylic acid featuring a reactive allyl group, presents unique opportunities in chemical synthesis and materials science. Its distinct structure allows for post-synthesis modifications, making it a versatile building block for a range of applications, from specialty polymers to drug delivery systems. This guide provides a comparative analysis of this compound against other common dicarboxylic acids, such as succinic acid and adipic acid, to highlight its unique performance characteristics.
Physicochemical Properties: A Comparative Overview
The presence of the allyl group and the shorter carbon chain in this compound influences its physicochemical properties compared to saturated dicarboxylic acids like succinic acid and adipic acid. These differences can impact their reactivity and suitability for various applications.
| Property | This compound | Succinic Acid | Adipic Acid |
| Molecular Formula | C6H8O4[1][2] | C4H6O4 | C6H10O4[3] |
| Molecular Weight ( g/mol ) | 144.13[1][2][4][5] | 118.09 | 146.14[6] |
| Melting Point (°C) | 102-105[4][5][7] | 185-190 | 152.1[6] |
| pKa1 | ~2.85 (Predicted) | 4.2 | 4.41[3] |
| pKa2 | ~5.5 (Predicted) | 5.6 | 5.41[3] |
| Solubility | Soluble in water, alcohol, and ether. | Slightly soluble in water; soluble in alcohol and acetone.[6] | Soluble in alcohol and acetone; slightly soluble in water.[6] |
Applications in Polymer Science
Dicarboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides.[8] The unique structure of this compound, with its pendant allyl group, allows for the creation of functional polymers that can be further modified, for instance, through crosslinking or grafting, to tailor their properties for specific needs.
Polyester (B1180765) Synthesis: A Comparative Perspective
Polyesters synthesized from dicarboxylic acids and diols are a cornerstone of the polymer industry, with applications ranging from textiles to biodegradable plastics.[8][9][10] The incorporation of this compound into a polyester backbone introduces sites of unsaturation, which can be leveraged for post-polymerization modifications. This contrasts with polyesters derived from saturated dicarboxylic acids like succinic and adipic acid, which result in linear, thermoplastic polymers.
-
Crosslinking ability: The allyl groups can be used for crosslinking, which would increase the polymer's rigidity, thermal stability, and solvent resistance.
-
Functionalization: The double bond of the allyl group provides a reactive handle for grafting other molecules, enabling the creation of materials with tailored surface properties or functionalities.
-
Biodegradability: The introduction of functional groups can influence the biodegradability of polyesters.[2][11][12]
Drug Development and Biological Activity
Dicarboxylic acids and their derivatives have found numerous applications in the pharmaceutical industry, including their use as linkers in drug delivery systems and as enzyme inhibitors.[8][13]
This compound in Biological Systems
While extensive research on the specific biological roles of this compound is limited, its structural similarity to malonic acid suggests potential interactions with biological systems. Malonic acid itself is a known competitive inhibitor of succinate (B1194679) dehydrogenase, an enzyme in the citric acid cycle. It is plausible that this compound could exhibit similar inhibitory effects.
One study utilized allylmalonamide, a derivative of this compound, as a bivalent linker for the synthesis of a biantennary GM3-saccharide-keyhole limpet hemocyanin glycoconjugate, which elicited an immune response in mice.[14] This highlights the potential of this compound derivatives in the development of bioconjugates and vaccines.
Comparative Performance in Drug Delivery
Dicarboxylic acids can be incorporated into polymer-based drug delivery systems to modulate drug release and enhance bioavailability. For instance, dicarboxylic acids have been used as linkers to improve the amorphous drug content in polymer films.[13] While no direct comparative studies on this compound in drug delivery were found, its ability to form functionalizable polymers suggests potential for creating advanced drug delivery vehicles. The allyl groups could be used to attach targeting ligands or to create hydrogels with tunable drug release profiles.
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized from its diethyl ester, diethyl allylmalonate. The synthesis involves two main steps: the alkylation of diethyl malonate with an allyl halide, followed by the hydrolysis of the resulting diethyl allylmalonate.
Step 1: Synthesis of Diethyl Allylmalonate [15]
-
Materials: Diethyl malonate, allyl bromide, anhydrous potassium carbonate, anhydrous acetonitrile (B52724), celite.
-
Procedure:
-
Under a nitrogen atmosphere, add diethyl malonate, anhydrous potassium carbonate, and anhydrous acetonitrile to a three-neck round bottom flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add allyl bromide to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80°C for 24 hours.
-
Cool the reaction mixture to room temperature and filter through a bed of celite.
-
Wash the celite bed with acetonitrile and concentrate the combined filtrates to obtain diethyl allylmalonate.
-
Step 2: Hydrolysis of Diethyl Allylmalonate to this compound
-
Materials: Diethyl allylmalonate, sodium hydroxide (B78521) (or other strong base), hydrochloric acid (or other strong acid), water.
-
Procedure:
-
Hydrolyze diethyl allylmalonate by refluxing with an aqueous solution of a strong base like sodium hydroxide.
-
After the reaction is complete, cool the mixture.
-
Acidify the reaction mixture with a strong acid, such as hydrochloric acid, to precipitate the this compound.
-
Filter, wash with cold water, and dry the resulting solid to obtain pure this compound.
-
General Protocol for Polyester Synthesis by Polycondensation[16]
-
Materials: Dicarboxylic acid (e.g., this compound, succinic acid, adipic acid), diol (e.g., 1,4-butanediol), catalyst (e.g., inorganic acid like H3PO4/H2SO4).
-
Procedure:
-
Add the dicarboxylic acid and the diol to a three-necked reaction vessel equipped with a mechanical stirrer.
-
Add the catalyst to the reaction mixture.
-
Slowly increase the temperature to around 190°C while stirring for approximately 2.5 hours with an open outlet to remove water.
-
Conduct the polycondensation under a low vacuum (e.g., 15 mbar) to further drive the reaction to completion.
-
Signaling Pathways and Biological Interactions
While specific signaling pathways directly involving this compound are not well-documented, the metabolism of dicarboxylic acids, in general, is an area of active research. Dicarboxylic acids are formed through the ω-oxidation of fatty acids and are subsequently metabolized via peroxisomal β-oxidation.[13] This pathway can become more prominent under conditions of metabolic stress.
Given its structural similarity to malonic acid, a known inhibitor of succinate dehydrogenase, this compound could potentially interfere with the citric acid cycle. Further research is needed to elucidate the specific biological interactions and signaling roles of this compound.
Conclusion
This compound stands out from other dicarboxylic acids due to the presence of a reactive allyl group. This feature opens up a wide range of possibilities for creating functional polymers with tailored properties through post-polymerization modifications. While direct comparative experimental data with other dicarboxylic acids in many applications is still emerging, the unique chemistry of this compound makes it a promising candidate for the development of advanced materials in fields such as polymer science, drug delivery, and biomedicine. Further research into its biological activity and the properties of its derived polymers will undoubtedly uncover new and exciting applications for this versatile molecule.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]
- 5. Diethyl allylmalonate | C10H16O4 | CID 74900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound = 98.0 T 2583-25-7 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. institut-chimie.unistra.fr [institut-chimie.unistra.fr]
- 11. faculty.uml.edu [faculty.uml.edu]
- 12. Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Understanding biocatalyst inhibition by carboxylic acids [frontiersin.org]
- 15. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Validation of Allylmalonic Acid Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is paramount. This guide provides a comparative overview of the spectroscopic validation of allylmalonic acid, a valuable building block in organic synthesis. We present detailed experimental protocols for its primary synthesis route, alongside an alternative approach, and furnish the expected spectroscopic data for its thorough characterization.
This compound is most commonly synthesized via the alkylation of a malonate ester, followed by hydrolysis. A viable alternative approach involves the Knoevenagel-Doebner condensation. The successful synthesis of the target molecule is then confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis Methodologies: A Comparative Overview
Two distinct synthetic pathways to this compound are presented below, each with its own set of advantages and considerations.
| Parameter | Method 1: Malonic Ester Synthesis | Method 2: Knoevenagel-Doebner Condensation |
| Starting Materials | Diethyl malonate, Allyl bromide, a Base (e.g., Sodium ethoxide), Acid/Base for hydrolysis | Malonic acid, Acrolein, a Base (e.g., Pyridine, Piperidine) |
| Number of Steps | Two (Alkylation and Hydrolysis) | One (Condensation) followed by an optional reduction step |
| Overall Yield | Generally good to high | Variable, can be moderate to good |
| Key Advantages | Well-established, reliable, and versatile for various alkyl groups. | Utilizes readily available starting materials. |
| Key Disadvantages | Requires the use of a strong base. | The initial product is allylidene malonic acid, which may require a subsequent reduction step to yield this compound. |
Experimental Protocols
Method 1: Malonic Ester Synthesis
The synthesis of this compound via the malonic ester route is a two-step process:
Step 1: Synthesis of Diethyl Allylmalonate
This step involves the nucleophilic substitution of an allyl halide with the enolate of diethyl malonate.
-
Materials: Diethyl malonate, sodium ethoxide, absolute ethanol (B145695), allyl bromide.
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.
-
Allyl bromide is then added to the reaction mixture, which is subsequently refluxed for several hours.
-
After cooling, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent (e.g., diethyl ether).
-
The organic layer is dried and concentrated under reduced pressure to yield crude diethyl allylmalonate, which can be purified by vacuum distillation.
-
Step 2: Hydrolysis of Diethyl Allylmalonate to this compound
The synthesized diethyl allylmalonate is then hydrolyzed to the dicarboxylic acid.
-
Materials: Diethyl allylmalonate, a strong base (e.g., potassium hydroxide), ethanol, water, and a strong acid (e.g., hydrochloric acid).
-
Procedure:
-
Diethyl allylmalonate is dissolved in a mixture of ethanol and an aqueous solution of potassium hydroxide.
-
The mixture is heated at reflux until the hydrolysis is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure, and the remaining aqueous solution is cooled in an ice bath.
-
The solution is then acidified with concentrated hydrochloric acid until a precipitate (this compound) forms.
-
The crude this compound is collected by filtration, washed with cold water, and can be purified by recrystallization.
-
Method 2: Knoevenagel-Doebner Condensation (Alternative)
This method provides a more direct route to an unsaturated precursor of this compound.
-
Materials: Malonic acid, acrolein, pyridine, and piperidine (B6355638) (catalytic amount).
-
Procedure:
-
Malonic acid and acrolein are dissolved in pyridine.
-
A catalytic amount of piperidine is added, and the mixture is heated.
-
The reaction produces allylidene malonic acid. To obtain this compound, a subsequent reduction step (e.g., catalytic hydrogenation) would be necessary.
-
Spectroscopic Validation Data
The following tables summarize the expected spectroscopic data for the successful synthesis of this compound.
Table 1: ¹H NMR and ¹³C NMR Data for this compound
| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) | ||
| Chemical Shift (δ) (ppm) | Assignment | Chemical Shift (δ) (ppm) | Assignment |
| ~10-12 | 2H, broad singlet (Carboxylic acid protons) | ~173 | 2C (Carboxylic acid carbons) |
| 5.70-5.85 | 1H, multiplet (-CH=) | ~132 | 1C (-CH=) |
| 5.10-5.25 | 2H, multiplet (=CH₂) | ~118 | 1C (=CH₂) |
| 3.50-3.60 | 1H, triplet (-CH(COOH)₂) | ~52 | 1C (-CH(COOH)₂) |
| 2.60-2.70 | 2H, triplet (-CH₂-) | ~34 | 1C (-CH₂-) |
Table 2: IR and Mass Spectrometry Data for this compound
| IR Spectroscopy | Mass Spectrometry | ||
| Wavenumber (cm⁻¹) | Assignment | m/z | Assignment |
| 2500-3300 (broad) | O-H stretch (Carboxylic acid) | 144.04 | [M]⁺ (Molecular ion) |
| ~1710 | C=O stretch (Carboxylic acid) | 99.04 | [M - COOH]⁺ |
| ~1640 | C=C stretch (Allyl group) | 41.04 | [C₃H₅]⁺ (Allyl cation) |
| ~910 and ~990 | =C-H bend (out-of-plane) |
Visualizing the Workflow and Logic
To better illustrate the synthesis and validation process, the following diagrams are provided.
By following these detailed protocols and comparing the obtained spectroscopic data with the provided reference values, researchers can confidently validate the synthesis of this compound, ensuring the quality and identity of this important chemical intermediate for its subsequent applications in drug discovery and development.
Safety Operating Guide
Proper Disposal of Allylmalonic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of allylmalonic acid, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is a combustible solid that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1]. Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[1]. In case of accidental contact, follow these first-aid measures:
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention[1].
-
After skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician[1].
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention[1][2].
-
If swallowed: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting and seek medical attention[1][2].
Summary of Hazards and Disposal Information
The following table summarizes key quantitative and qualitative data regarding the hazards and disposal of this compound.
| Parameter | Value / Guideline | Source |
| Physical State | Solid, Powder | |
| Melting Point | 102-105 °C | |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | |
| Signal Word | Warning | |
| Primary Disposal Method | Contact a licensed professional waste disposal service. | [1][2] |
| Drain Disposal | Prohibited for the chemical in its solid or untreated form. | [3][4][5] |
| Empty Container Disposal | Triple rinse with a suitable solvent; dispose of rinsate as hazardous waste. Deface label before discarding container. | [3] |
| Storage of Waste | In a compatible, properly labeled, and sealed container within a designated Satellite Accumulation Area. | [4][6][7] |
Step-by-Step Disposal Protocol for this compound
The recommended procedure for the disposal of this compound is to treat it as a hazardous waste and arrange for its collection by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department[1][2][3].
Experimental Protocol: Waste Collection and Storage
-
Waste Identification: All this compound that is no longer needed, whether unused or contaminated, must be treated as hazardous waste[3]. This includes any materials used for cleaning up spills.
-
Container Selection: Place the this compound waste into a container that is chemically compatible and can be securely sealed[4][5]. Ensure the container is free from damage and suitable for solid waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Include the date when the waste was first added to the container. Accurate labeling is crucial for safe handling and disposal[4][6].
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[4][6][7]. This area should be at or near the point of generation and under the control of laboratory personnel[5].
-
Segregation: Ensure that the stored this compound waste is kept separate from incompatible materials, such as bases, oxidizing agents, and reducing agents[2][7].
-
Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup for the waste container[4][6]. Complete any required waste disposal forms.
Experimental Protocol: Disposal of Empty Containers
-
Triple Rinsing: An empty container that has held this compound must be triple-rinsed with a solvent capable of removing the residue (e.g., water, if the residue is soluble)[3].
-
Rinsate Collection: Collect the solvent used for rinsing as hazardous waste and add it to an appropriate liquid hazardous waste container.
-
Container Defacing: After triple-rinsing, deface or remove all chemical labels from the empty container[3].
-
Final Disposal: The clean, defaced container can typically be disposed of as regular trash. Remove the cap before disposal[3].
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
